4-(3-Nitrophenyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOLBBCMCYYTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370701 | |
| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240136-69-0 | |
| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-(3-Nitrophenyl)pyrimidin-2-amine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including approved therapeutics.[1][2] Specifically, substituted 2-aminopyrimidines are privileged structures that exhibit a wide range of pharmacological activities, acting as inhibitors for various kinases and other biological targets.[3] 4-(3-Nitrophenyl)pyrimidin-2-amine is a key synthetic intermediate, providing a versatile platform for further functionalization, particularly through reduction of the nitro group to an amine, enabling the development of novel drug candidates.[4]
This guide provides an in-depth technical overview of the primary and alternative synthetic pathways for preparing this compound. As your Senior Application Scientist, my focus is not merely on procedural steps but on the underlying chemical principles and the rationale behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Retrosynthetic Analysis
A sound synthetic strategy begins with a logical retrosynthetic analysis to identify practical and efficient bond disconnections. For this compound, two primary strategies emerge: a convergent approach based on cross-coupling and a linear approach centered on the construction of the pyrimidine heterocycle.
A. Disconnection via C-C Bond Formation: This approach, the most direct and modern, disconnects the C4-carbon bond between the pyrimidine and the nitrophenyl ring. This leads to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a pre-formed 2-amino-4-halopyrimidine and 3-nitrophenylboronic acid. This is our recommended pathway due to its high efficiency, selectivity, and commercial availability of starting materials.[5][6]
B. Disconnection via Ring Formation (C-N Bonds): This classical strategy involves breaking down the pyrimidine ring itself. This leads to a cyclocondensation reaction between guanidine and a suitable three-carbon (Cβ-Cα-C=O) electrophilic synthon, such as an α,β-unsaturated carbonyl compound (chalcone) or an enaminone derived from 1-(3-nitrophenyl)ethanone.[7]
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Quantitative Data Summary
| Parameter | Condition | Rationale | Reference |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source. | [8] |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. | [8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates boronic acid for efficient transmetalation. | [8][9] |
| Solvent | 1,4-Dioxane/H₂O or ACN/H₂O | Biphasic system to dissolve both organic and inorganic reagents. | [3][9] |
| Temperature | 80 - 100 °C (Reflux) | Provides thermal energy to overcome activation barriers of the catalytic cycle. | [9] |
| Typical Yield | Good to Excellent (>70%) | Reflects the high efficiency of the Suzuki-Miyaura coupling. | [5][6] |
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-4-chloropyrimidine (1.0 equiv.), 3-nitrophenylboronic acid (1.1-1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 85-95 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. [10]
Part 3: Alternative Pathway: Pyrimidine Ring Construction
This classical approach builds the pyrimidine ring from acyclic precursors. A highly effective modern variation of this method involves the condensation of an enaminone with guanidine. [2][7]This avoids the potential for side reactions and often proceeds directly to the aromatic pyrimidine without requiring a separate oxidation step. [11][12]
Workflow: Ring Construction via Enaminone Intermediate
Caption: Two-step workflow for pyrimidine ring construction.
Detailed Experimental Protocol
Step A: Synthesis of (E)-3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
-
Reaction Setup: In a round-bottom flask, combine 1-(3-nitrophenyl)ethanone (1.0 equiv.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv.).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting ketone.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA and methanol by-product. The resulting crude enaminone is often of sufficient purity to be used directly in the next step.
Step B: Synthesis of this compound
-
Reaction Setup: To a solution of sodium methoxide (NaOMe, 2.0 equiv.) in absolute methanol, add guanidine hydrochloride (1.5 equiv.) and stir for 20 minutes at room temperature.
-
Addition of Enaminone: Add the crude enaminone from Step A (1.0 equiv.), dissolved in a minimal amount of methanol, to the guanidine solution.
-
Reaction: Heat the mixture to reflux for 6-12 hours. A precipitate may form as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Add cold water to precipitate the product completely.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether. Dry the solid to obtain the target compound. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required. [13]
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling pathway stands out as the superior strategy for research and development professionals. Its convergent nature, high yields, excellent regioselectivity, and reliance on readily available starting materials make it a more efficient and reliable method than the classical ring construction approach. [5][9]While the cyclocondensation route is a valid and mechanistically informative alternative, the Suzuki coupling offers a more direct and robust path to the target molecule, aligning better with the demands of modern drug discovery timelines.
References
-
Kvasnica, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2969. [Link]
-
YouTube. (2021). Synthesis of Substituted Chalcones. [Link]
-
Lessel, J., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2009(21), 3669-3682. [Link]
-
Kvasnica, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
-
Craveiro, M. V., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Comparative Study of Dihydropyrimidinones and Thiones Oxidation. Letters in Organic Chemistry, 11(10), 735-744. [Link]
-
Iannelli, M., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3362. [Link]
-
Reyes-Márquez, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7681. [Link]
-
Fawzy, N. (2004). Synthesis of novel dihydropyridine, dihydropyrimidine, dithioacetal and chalcone derivatives from formylchromones. Bollettino Chimico Farmaceutico, 143(2), 70-77. [Link]
-
ResearchGate. (2016). Why is chalcone formation not possible when nitrobenzaldehyde is used? If possible, so how?. [Link]
-
Hussain, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3108. [Link]
-
Borodina, Y. V., et al. (2015). Reaction of polyfluorinated chalcones with guanidine. Russian Chemical Bulletin, 64(1), 180-188. [Link]
-
ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Iftikhar, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(20), 6022. [Link]
-
Yamamoto, K., et al. (2011). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 13(15), 3976-3979. [Link]
-
Guseinov, F. I., et al. (2019). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry, 55(12), 2004-2007. [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
- Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Al-Ostath, A. I., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Molecules, 28(14), 5529. [Link]
-
ResearchGate. (2011). Synthesis of the three nitro-sustituted chalcones. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Link]
-
ResearchGate. (2023). a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1333-1349. [Link]
-
Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(11), 9133-9143. [Link]
-
ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Syrrx. (n.d.). 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE. [Link]
-
Sharma, D., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6331-6353. [Link]
- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]
- Google Patents. (1997). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Nitrophenyl)pyrimidin-2-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including essential components of nucleic acids. The introduction of a nitrophenyl group to this privileged structure, as seen in 4-(3-Nitrophenyl)pyrimidin-2-amine, gives rise to a compound with significant potential for applications in drug discovery, particularly in oncology and kinase inhibition.[1][2][3] This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. It consolidates information on its synthesis, spectral characteristics, solubility, and prospective biological activities, drawing upon data from closely related analogues to build a cohesive profile. This document is intended to serve as a foundational resource for researchers investigating this compound and its derivatives, offering both theoretical insights and practical methodologies.
Introduction and Nomenclature
This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a 3-nitrophenyl group at the 4-position and an amine group at the 2-position. The presence of the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the amino group are expected to significantly influence its chemical reactivity, physical properties, and biological interactions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-4-(3-nitrophenyl)pyrimidine |
| CAS Number | 240136-69-0[4] |
| Molecular Formula | C₁₀H₈N₄O₂ |
| Molecular Weight | 216.20 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=NC(=NC=C2)N |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of substituted pyrimidines.[5][6] The most common approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.
A logical synthetic pathway would start from 3-nitroacetophenone, which can be reacted with a formylating agent to introduce the second carbonyl group, followed by cyclization with guanidine.
Proposed Synthetic Protocol:
-
Claisen Condensation: React 3-nitroacetophenone with an appropriate ester (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide to form the corresponding β-ketoaldehyde (1-(3-nitrophenyl)-3-oxopropanal).
-
Cyclization: The resulting β-ketoaldehyde is then treated with guanidine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium ethoxide) in a suitable solvent like ethanol. The mixture is heated under reflux to facilitate the cyclization and formation of the pyrimidine ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude solid is collected by filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Potential Biological Activities and Applications
The 4-(phenylamino)pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. [7]The presence of the nitrophenyl group suggests that this compound and its derivatives could be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. [8][9][10]
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of pyrimidine derivatives. [1][2][3][11][12]The mechanism of action is often linked to the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The nitrophenyl moiety can contribute to the binding affinity and selectivity for the ATP-binding pocket of these kinases.
Kinase Inhibition
The N-phenylpyrimidin-2-amine core structure is known to interact with the hinge region of the ATP-binding site of many kinases. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on the phenyl ring are critical for modulating potency and selectivity. [8][9]Therefore, this compound represents a valuable starting point for the design and synthesis of novel kinase inhibitors for various therapeutic targets.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug discovery. While detailed experimental data is sparse in the public domain, a comprehensive physicochemical profile can be constructed based on the well-understood chemistry of its constituent functional groups and data from closely related analogues. This guide provides a foundational understanding of its synthesis, properties, and potential applications, highlighting the need for further experimental investigation to fully elucidate its characteristics and therapeutic potential. The insights and protocols presented herein are intended to facilitate and guide future research endeavors in this promising area.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- (n.d.).
- (n.d.).
- BenchChem. (2025). Unveiling the Kinase Inhibitory Profile of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl).
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R., & El-Kerdawy, M. M. (2011).
- PubChem. (n.d.). 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine.
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Szałek, E., Karpińska, M., Koba, M., & Klesiewicz, M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org.
- Papakyriakou, A., Zervou, M., & Tzakos, A. G. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- SpectraBase. (n.d.). 4-(4-Nitrophenyl)pyrimidin-2-amine - Optional[FTIR] - Spectrum.
- Kustova, T. S., Strelnik, A. G., & Malykh, T. A. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines.
- Nath, R., Gorai, D., & Jawaid, M. (2024).
- (n.d.). IR: amines.
- Li, Y., Wang, Y., & Chen, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PubChem. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine.
- Bakhtiar, S. M., Abdul, M., & Fun, H. K. (2009). 3-Nitrophenyl pyrimidin-2-yl ether.
- (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). ijirset.
- Sahoo, R. N., Panigrahi, S. K., & Dehury, B. (2022). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3.
- Khan, I., Zaib, S., & Ibrar, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- NIST. (n.d.). 4-Amino-3-nitrophenol.
- PubChem. (n.d.). N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine.
- Syrrx. (n.d.). 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE.
- ChemicalBook. (2025). N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
- Khan, A., Usman, R., & Khan, A. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. SciSpace.
- Denny, W. A., Bridges, A. J., & Cody, W. L. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?
- Graedler, U., Amin, N., & Boettcher, J. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Al-Suwaidan, I. A., Alanazi, A. M., & Al-Majid, A. M. (2024). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile.
- The chemistry of pyrido[2,3-d]pyrimidines. (2016). JOCPR.
- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Al-saadi, H. S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- BenchChem. (2025).
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE | Syrrx [syrrx.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
An In-depth Technical Guide to the Biological Activity of Nitrophenyl Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of a pyrimidine core, a privileged scaffold in medicinal chemistry, with a nitrophenyl moiety creates a class of compounds with diverse and potent biological activities.[1][2][3][4] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine system, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory actions.[1] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of nitrophenyl pyrimidine derivatives. It details key experimental protocols for their evaluation and summarizes critical preclinical data, offering insights for the rational design of next-generation therapeutics.
Introduction: A Synthesis of Privileged Scaffolds
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[5][6][7] Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a cornerstone of drug discovery, leading to numerous approved drugs for a wide range of diseases.[8][9][10] The introduction of a nitrophenyl group onto this scaffold is a deliberate design strategy. The nitro group, a strong electron-withdrawing substituent, can modulate the reactivity and binding affinity of the entire molecule, often enhancing its interaction with biological targets.[1] This guide explores the synergistic outcome of this chemical marriage, focusing on the key therapeutic areas where these derivatives show the most promise.
Anticancer Activity: Targeting the Engines of Malignancy
Nitrophenyl pyrimidine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of human tumor cell lines.[10][11][12] Their mechanisms of action are often multifactorial, primarily revolving around the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[13][14]
Mechanism of Action: Kinase Inhibition
Many nitrophenyl pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[15] The pyrimidine core mimics the adenine base of ATP, anchoring the molecule in the enzyme's active site. The nitrophenyl group then extends into adjacent pockets, forming specific interactions that determine the inhibitor's potency and selectivity. Key kinase families targeted by these compounds include:
-
Receptor Tyrosine Kinases (RTKs): This family includes crucial cancer targets like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor).[15][16][17] By blocking the signaling of these receptors, nitrophenyl pyrimidine derivatives can halt tumor angiogenesis and proliferation.[17]
-
Aurora Kinases: These are essential for mitotic progression. Inhibitors based on a pyrimidine scaffold can disrupt cell division, leading to apoptosis in cancer cells.[18]
-
Other Serine/Threonine Kinases: Various other kinases involved in cell cycle regulation and survival pathways are also targeted.
Below is a diagram illustrating the general mechanism of kinase inhibition.
Caption: A typical workflow for screening and identifying anti-inflammatory nitrophenyl pyrimidine derivatives.
Future Perspectives and Conclusion
Nitrophenyl pyrimidine derivatives represent a versatile and highly adaptable chemical scaffold with significant therapeutic potential. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities underscores their importance in modern medicinal chemistry. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and toxicity.
-
Optimizing Pharmacokinetics: Enhancing properties such as solubility, metabolic stability, and oral bioavailability to improve clinical translatability. [16][19]* Exploring New Therapeutic Areas: Investigating the potential of these compounds against other diseases, such as viral infections and neurodegenerative disorders.
References
-
Kumar, A., & Sharma, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. [Link]
-
Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]
-
Aiube, Z. H., et al. Design, Synthesis, characterization of new pyrimidines derived from chalcones and studies their antimicrobial activities. IMPACT: International Journal of Research in Applied, Natural and Social Sciences. [Link]
-
Goyal, P. K., et al. (2011). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Unknown. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. [Link]
-
EL-Kanzi, N. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]
-
Ahmad, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
EL-Kanzi, N. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]
-
Chainska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Unknown. (2025). Design, synthesis and anti-inflammatory activity of some new pyrimidine derivatives. ResearchGate. [Link]
-
Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research. [Link]
-
Unknown. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication Reviews. [Link]
-
Natarajan, A., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]
-
Unknown. (2025). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]
-
Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]
-
Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]
-
Unknown. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]
-
Singh, V., & Prajapati, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences. [Link]
-
Wang, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
-
Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2013). An overview on synthesis and biological activity of pyrimidines. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Wang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]
-
Unknown. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
-
Bakr, R. B., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
-
Unknown. (2023). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]
Sources
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactjournals.us [impactjournals.us]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 4-(3-Nitrophenyl)pyrimidin-2-amine
Abstract
Introduction: The Need for Rigorous Structural Verification
The compound 4-(3-Nitrophenyl)pyrimidin-2-amine belongs to the pyrimidine class of heterocycles, which form the core scaffold of nucleobases and are prevalent in a vast array of biologically active molecules.[1][2] The precise arrangement of the nitrophenyl and amine substituents on the pyrimidine ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, unambiguous confirmation of its structure is a critical first step in any research or development pipeline.
This guide outlines the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve this. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while MS confirms the molecular weight and offers clues to the molecule's composition and fragmentation patterns.[3][4]
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide for spectral assignments.
Caption: Structure of this compound with IUPAC numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the molecular structure.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ will reveal distinct signals for each unique proton. The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the analyte, and its ability to participate in hydrogen bonding helps resolve the N-H protons of the amine group, which might otherwise exchange too rapidly and broaden into obscurity.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H6 | 8.6 - 8.8 | Doublet (d) | 1H | Located on the electron-deficient pyrimidine ring, adjacent to a nitrogen atom (N1). Deshielded. Coupled to H5. |
| H5 | 7.3 - 7.5 | Doublet (d) | 1H | Also on the pyrimidine ring but less deshielded than H6. Coupled to H6. |
| H2' | 8.8 - 9.0 | Triplet/Singlet (t/s) | 1H | Highly deshielded due to its position between two electron-withdrawing groups (the nitro group and the pyrimidine ring). Appears as a narrow triplet or singlet. |
| H4' | 8.3 - 8.5 | Doublet of Triplets (dt) | 1H | Deshielded by the adjacent nitro group. Coupled to H5' (ortho) and H2'/H6' (meta). |
| H6' | 8.2 - 8.4 | Doublet of Doublets (dd) | 1H | Deshielded by the pyrimidine ring attachment. Coupled to H5' (ortho) and H4' (meta). |
| H5' | 7.7 - 7.9 | Triplet (t) | 1H | Least deshielded proton on the nitrophenyl ring. Coupled to H4' and H6'. |
| -NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and temperature. Appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the molecule's asymmetry, all 10 carbon atoms are expected to be chemically distinct.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C2, C4, C6 | 155 - 165 | These are the most electron-deficient carbons in the pyrimidine ring, directly bonded to nitrogen atoms. Their chemical shifts will be in the far downfield region. |
| C5 | 110 - 120 | This carbon is the most electron-rich in the pyrimidine ring, leading to a more upfield chemical shift compared to C2, C4, and C6. |
| C3' (C-NO₂) | 148 - 150 | The carbon directly attached to the nitro group is strongly deshielded. |
| C1' | 135 - 140 | The ipso-carbon attached to the pyrimidine ring. |
| C2', C4', C6' | 120 - 135 | Aromatic carbons influenced by the electron-withdrawing effects of the nitro group and the pyrimidine ring. |
| C5' | 120 - 125 | This carbon is meta to the nitro group and is expected to be the most shielded of the nitrophenyl ring carbons (excluding C1' and C3'). |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data is both accurate and reproducible.
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the dried sample.
-
Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[5]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field on the sample to achieve optimal homogeneity, evidenced by a sharp and symmetrical solvent peak.
-
Calibrate the chemical shift scale by referencing the residual DMSO solvent peak at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure accurate integration.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). An extended acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (for validation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., H5-H6 and within the nitrophenyl ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon, confirming C-H assignments.
-
-
NMR Analysis Workflow
The logical flow from sample preparation to final structural confirmation is a critical process in analytical chemistry.
Caption: A validated workflow for NMR-based structural elucidation.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry complements NMR by providing the molecular weight of the compound, which serves as a fundamental check of its identity. High-resolution MS (HRMS) can determine the elemental composition, while tandem MS (MS/MS) reveals structural information through controlled fragmentation.
Predicted Mass and Elemental Composition
For a molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The primary amine and pyrimidine nitrogens are readily protonated, leading to a strong signal for the pseudomolecular ion, [M+H]⁺.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₈N₄O₂ | Derived from the chemical structure. |
| Monoisotopic Mass (M) | 216.0647 Da | The exact mass of the most abundant isotopes of each element. |
| Predicted m/z [M+H]⁺ | 217.0720 Da | The mass-to-charge ratio of the protonated molecule. This is the value that would be observed in the mass spectrum. |
An HRMS instrument (like a TOF or Orbitrap) should be able to measure this m/z value with an accuracy of < 5 ppm, providing strong evidence for the predicted elemental formula.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation process for positive mode ESI.
-
-
LC-MS System:
-
Chromatography: Use a reverse-phase C18 column to separate the analyte from any potential impurities before it enters the mass spectrometer. A gradient elution from high aqueous to high organic mobile phase is standard.
-
Ionization: ESI in positive ion mode.
-
MS Acquisition:
-
Full Scan (MS1): Scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 217.07) in the quadrupole and fragment it using collision-induced dissociation (CID) with argon or nitrogen gas. Record the resulting product ion spectrum.
-
-
Predicted Fragmentation Pathway
The MS/MS spectrum provides a "fingerprint" of the molecule. The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments.
Caption: Plausible ESI-MS/MS fragmentation of protonated this compound.
-
Loss of NO₂ (m/z 171.07): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical.
-
Cleavage of the C-C bond: Scission of the bond between the two rings can lead to the detection of the 3-aminophenyl cation (m/z 92.05) or the 2-aminopyrimidine cation (m/z 95.05), depending on where the charge is retained.
Observing these specific fragments would provide definitive evidence for the connectivity of the nitrophenyl and aminopyrimidine moieties.
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR spectroscopy and mass spectrometry. This guide provides the predicted spectral data, validated acquisition protocols, and a logical interpretation framework necessary to confirm the molecule's identity with a high degree of confidence. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen skeleton, while high-resolution mass spectrometry confirms the elemental composition and key structural motifs through fragmentation analysis. Adherence to these protocols establishes a self-validating system essential for the standards of modern chemical research.
References
- BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- Umaa, K., et al. (n.d.). Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry.
- Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5037.
Sources
An In-depth Technical Guide to Investigating 4-(3-Nitrophenyl)pyrimidin-2-amine as a Novel Therapeutic Agent
Abstract
The confluence of privileged scaffolds in medicinal chemistry offers a rational starting point for the discovery of novel therapeutics. The compound 4-(3-Nitrophenyl)pyrimidin-2-amine is an exemplar of such a strategy, integrating the well-established kinase-inhibiting potential of the 2-aminopyrimidine core with the intriguing bioreductive possibilities of a nitrophenyl moiety. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this molecule. We will delve into the primary hypothesized targets, protein kinases, and a compelling secondary mechanism of action as a hypoxia-activated prodrug. Detailed, field-proven experimental protocols are provided to enable a thorough investigation, from initial screening to target validation and deconvolution. Our approach emphasizes scientific integrity, causality behind experimental choices, and the establishment of self-validating systems to ensure the generation of robust and reliable data.
Introduction: The Rationale for Investigating this compound
The quest for novel therapeutic agents is often guided by the strategic combination of chemical motifs with known biological activities. The structure of this compound presents a compelling case for investigation, primarily due to its two key components: the 2-aminopyrimidine scaffold and the 3-nitrophenyl substituent.
-
The 2-Aminopyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1][2] Specifically, the 2-aminopyrimidine moiety has been extensively utilized in the design of protein kinase inhibitors.[3][4] This is because it can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a conserved structural feature across the kinome.[3] Numerous FDA-approved kinase inhibitors, such as Imatinib, leverage this interaction.[5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinases.
-
The 3-Nitrophenyl Group: A Modulator of Activity and a Potential Bioreductive Trigger
The substitution of a phenyl ring on the pyrimidine core is a common strategy in kinase inhibitor design. The electronic nature of substituents on this ring can significantly influence binding affinity. In some quinazoline-based kinase inhibitors, small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring have been shown to enhance potency.[6]
More intriguingly, the nitroaromatic group opens up the possibility of a dual mechanism of action. Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[7][8] This hypoxic environment is a major contributor to resistance to conventional therapies.[7][8] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under such conditions. The nitro group can undergo bioreduction in hypoxic cells, leading to the formation of cytotoxic radicals that can induce DNA damage and cell death.[9][10][11] The presence of the 3-nitrophenyl group, therefore, suggests that this compound could act as a HAP, targeting the resistant cell populations within a tumor.
This guide will provide a systematic approach to first investigate the most probable target class, protein kinases, and then explore the potential for hypoxia-activated cytotoxicity.
Hypothesized Primary Targets: Protein Kinases
Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The human kinome is vast, and a targeted yet comprehensive screening approach is necessary.
Prioritized Kinase Families for Initial Screening
Based on structure-activity relationships (SAR) of similar pyrimidine-based inhibitors, the following kinase families represent high-priority targets for initial screening:
-
Aurora Kinases (AURKA, AURKB, AURKC): These are serine/threonine kinases crucial for mitotic progression. Several pyrimidine-based compounds have demonstrated potent inhibition of Aurora kinases.[5]
-
Receptor Tyrosine Kinases (RTKs): This class includes key cancer drivers such as EGFR, VEGFR, and members of the class III RTK family (e.g., PDGFR, c-KIT).[12][13] Pyrimidine derivatives have a rich history as inhibitors of these targets.[12]
-
Non-Receptor Tyrosine Kinases: The Src family of kinases (SFKs) are often dysregulated in cancer and are targeted by pyrimidine-based inhibitors.[4][14]
-
Mitogen-Activated Protein Kinases (MAPKs): While broader screening is needed, certain MAPK pathway members could be potential targets.
-
Cyclin-Dependent Kinases (CDKs): Some 2-aminopyrimidine derivatives have shown dual inhibitory activity against CDKs and other targets like HDACs.[15]
Experimental Workflow for Kinase Target Identification and Validation
The following workflow provides a structured approach to identify and validate the kinase targets of this compound.
Caption: A stepwise workflow for identifying and validating protein kinase targets.
The initial step is to screen the compound against a diverse panel of recombinant kinases. A luminescence-based assay that measures ADP production is a robust and high-throughput method.
Protocol: ADP-Glo™ Kinase Assay
-
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a panel of kinases.
-
Principle: The assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal.[16] The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Materials:
-
This compound (test compound)
-
Recombinant kinases (commercially available panels)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 µM down to picomolar concentrations.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP at a concentration near the Km for each specific kinase.[17]
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.
-
Kinases for which the test compound shows significant inhibition (e.g., IC50 < 1 µM) are considered "hits". These hits should be confirmed through repeat experiments. Subsequently, a broader kinome-wide screen (e.g., against >400 kinases) is recommended to understand the selectivity profile of the compound. High selectivity is often desirable to minimize off-target effects.
A crucial step is to confirm that the compound binds to its intended target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[1][18][19]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the binding of this compound to its putative kinase target in a cellular environment.
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified, typically by Western blot. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[19][20]
-
Materials:
-
Cancer cell line expressing the target kinase.
-
This compound.
-
Cell culture medium and reagents.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes and a thermal cycler.
-
Primary antibody specific to the target kinase.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Culture the selected cell line to ~80% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the enzymatic IC50) or with a vehicle control (DMSO) for a specified duration (e.g., 1-3 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the unheated sample) against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms target engagement.
-
Confirmation of target engagement should be followed by assessing the functional consequences. This involves:
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of the target kinase. A reduction in substrate phosphorylation upon compound treatment provides further evidence of target inhibition.
-
Cellular Assays: Evaluate the effect of the compound on cancer cell proliferation, apoptosis (e.g., via Annexin V staining), and cell cycle progression (e.g., via propidium iodide staining and flow cytometry).
Hypothesized Secondary Mechanism: Hypoxia-Activated Prodrug
The presence of the 3-nitrophenyl group suggests a potential for selective activation in hypoxic tumor regions.[7][9] This is a highly desirable property for an anticancer agent, as it could lead to targeted killing of therapy-resistant cells with reduced toxicity to normal, well-oxygenated tissues.
Mechanism of Hypoxic Activation
Under low oxygen conditions, one-electron reductases (e.g., cytochrome P450 reductases) can reduce the nitro group of this compound.[10] This reduction forms a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, the radical can undergo further reduction to form cytotoxic species, such as hydroxylamines and amines, which can damage DNA and other cellular macromolecules, leading to cell death.[9]
Caption: Simplified pathway of hypoxia-activated prodrug metabolism.
Experimental Protocol for Assessing Hypoxia-Selective Cytotoxicity
-
Objective: To determine if this compound exhibits greater cytotoxicity to cancer cells under hypoxic conditions compared to normoxic conditions.
-
Materials:
-
Cancer cell line (e.g., HCT116, A549).
-
This compound.
-
Standard cell culture incubator (21% O₂).
-
Hypoxia chamber or incubator (e.g., 1% O₂).
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Seed cells into two sets of 96-well plates.
-
Allow cells to attach overnight in a normoxic incubator.
-
Treat both sets of plates with serial dilutions of the test compound.
-
Place one set of plates in a normoxic incubator and the other set in a hypoxic incubator.
-
Incubate for a specified period (e.g., 72 hours).
-
After incubation, assess cell viability in both sets of plates using a standard assay.
-
-
Data Analysis:
-
Calculate and plot the dose-response curves for both normoxic and hypoxic conditions.
-
Determine the IC50 value for each condition.
-
Calculate the hypoxia cytotoxicity ratio (HCR) = IC50 (normoxia) / IC50 (hypoxia).
-
An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.
-
Advanced Target Deconvolution Strategies
If the initial kinase screening does not yield clear targets, or if there is a need to identify potential off-targets, more advanced, unbiased methods can be employed.
Affinity Chromatography Coupled with Mass Spectrometry
This is a powerful chemical proteomics approach to identify proteins that directly bind to the compound.[2][21]
Workflow:
-
Immobilization: The small molecule (this compound) is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).
-
Incubation: The immobilized compound is incubated with cell or tissue lysates, allowing target proteins to bind.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).
Phage Display
Phage display is an expression cloning technique that can identify protein targets without the need for compound immobilization.[2][22]
Workflow:
-
Library Incubation: A library of bacteriophages, each displaying a different human protein on its surface, is incubated with the free small molecule.
-
Capture: The mixture is then passed over a surface that captures the small molecule, thereby also capturing any phage bound to it.
-
Elution and Amplification: The bound phages are eluted and amplified in bacteria.
-
Identification: The DNA from the enriched phage population is sequenced to identify the protein targets.
Data Interpretation and Future Directions
The experimental workflows outlined in this guide will generate a comprehensive dataset to elucidate the therapeutic potential of this compound.
Data Summary Table:
| Experiment | Key Metric(s) | Interpretation of a Positive Result |
| Kinase Panel Screen | IC50 values | Low IC50 values (< 1 µM) for specific kinases. |
| CETSA | Thermal Shift (ΔTm) | A positive shift indicates direct target binding in cells. |
| Hypoxia Assay | Hypoxia Cytotoxicity Ratio (HCR) | HCR > 1 indicates selective killing of hypoxic cells. |
| Cell-Based Assays | GI50, Apoptosis Induction | Potent growth inhibition and induction of cell death. |
A successful outcome would be the identification of a specific kinase target that is validated by CETSA, coupled with a significant hypoxia-selective cytotoxic effect. Such a dual-acting compound would be a highly valuable lead for further preclinical development. Future work would involve structure-activity relationship (SAR) studies to optimize both kinase inhibitory potency and the hypoxia cytotoxicity ratio, followed by in vivo efficacy studies in relevant cancer models.
References
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690–5701.
- Younis, I., & Fälth Savitski, M. (2019). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 14(7), 701-714.
- Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A method for monitoring drug-target interactions in cells. Bio-protocol, 10(1), e3482.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Vidal, J. (2013). Aminopyrimidine inhibitors of Nek2: SAR and structural characterization. Journal of Medicinal Chemistry, 56(1), 197-209.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
- Retrogenix Ltd. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870–11883.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
- Sharma, S., et al. (2021). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics, 40(16), 7249-7266.
- Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current Opinion in Pharmacology, 23, 37-45.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101297.
- Dai, L., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1945–1953.
- Anastassiadis, T., et al. (2011). A chemical proteomics approach for kinase inhibitor profiling.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Promega Corporation. (n.d.).
- Duan, J. X., Jiao, H., & Kaizerman, J. (2007). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of Medicinal Chemistry, 50(4), 667–675.
- Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.
- Hunter, F. W., et al. (2016). Hypoxia-activated prodrugs: paths forward in the era of personalised medicine. British Journal of Cancer, 114(10), 1071–1077.
- Mistry, I. N., et al. (2015). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 21(11), 2493–2499.
- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole in Kinase Inhibitor Studies. BenchChem.
- Fry, D. W., et al. (1998). Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2 by a new class of tyrosine kinase inhibitors. Journal of Biological Chemistry, 273(24), 14767–14774.
- Saidahmatov, A., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
- Giraud, F., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(12), 1667.
- Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- El-Sayed, W. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8684–8699.
- Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487.
- Roskoski, R., Jr. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacological Research, 194, 106836.
- Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241–1249.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 9. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 17. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-(3-Nitrophenyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 4-(3-Nitrophenyl)pyrimidin-2-amine, a small molecule with potential therapeutic applications. Pyrimidine derivatives are a well-established class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This document outlines a systematic and scientifically rigorous computational workflow designed to elucidate the potential mechanism of action, identify putative biological targets, and predict the pharmacokinetic profile of this compound. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can strategically advance the development of this and related molecules. This guide is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.
Introduction: The Rationale for In Silico Investigation
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5] The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide array of biological targets, often through hydrogen bonding and aromatic interactions. In silico analysis has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to predict the biological activity of novel compounds before their synthesis and experimental testing.[1][2]
This guide focuses on this compound, a molecule of interest due to its structural similarity to known kinase inhibitors and other bioactive pyrimidines. The presence of the nitrophenyl group suggests potential for specific interactions within a protein binding pocket, while the pyrimidin-2-amine core provides key hydrogen bond donors and acceptors. A thorough computational investigation is warranted to explore its therapeutic potential.
Proposed Biological Target: Aurora Kinase A
Given that numerous pyrimidine derivatives have been identified as potent kinase inhibitors, this guide will use Aurora Kinase A as a primary hypothetical target for the in silico investigation of this compound. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[6]
Comprehensive In Silico Modeling Workflow
The following sections detail a step-by-step methodology for a comprehensive in silico evaluation of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to provide a holistic understanding of the molecule's potential.
Ligand and Protein Preparation
Accurate preparation of both the ligand and the protein target is a critical first step for any successful molecular modeling study.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites like Maestro (Schrödinger) or MOE (Chemical Computing Group).
-
Ligand Energetics: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS4). This step removes any steric clashes and results in a low-energy conformation.
-
Tautomeric and Ionization States: Determine the most probable tautomeric and ionization states at physiological pH (7.4). Tools like LigPrep (Schrödinger) or the Protonate 3D application in MOE can be used for this purpose. This is a crucial step as the protonation state can significantly impact binding interactions.[7][8]
Experimental Protocol: Protein Preparation
-
PDB Structure Selection: Download the crystal structure of Aurora Kinase A from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1MQ4.
-
Structure Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation and Tautomer Assignment: Add hydrogen atoms to the protein structure and assign the correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH. The orientation of the terminal amide groups of Asparagine and Glutamine and the tautomeric state of Histidine residues should also be optimized.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The backbone atoms should be constrained to preserve the experimentally determined conformation.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[1][9]
Experimental Protocol: Molecular Docking
-
Binding Site Definition: Define the binding site of Aurora Kinase A. This is typically done by creating a grid box centered on the co-crystallized ligand in the PDB structure or by identifying the active site residues from the literature.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. Popular choices include Glide (Schrödinger), AutoDock Vina, and GOLD.
-
Docking Execution: Dock the prepared 3D structure of this compound into the defined binding site of Aurora Kinase A.
-
Pose Analysis: Analyze the resulting docking poses and their corresponding docking scores. The docking score is an estimation of the binding affinity. Pay close attention to the interactions between the ligand and the key active site residues.
Data Presentation: Predicted Interactions and Docking Score
| Metric | Predicted Value |
| Docking Score (kcal/mol) | -X.X |
| Key Hydrogen Bonds | Amine N-H with backbone C=O of Ala213; Pyrimidine N with backbone N-H of Ala213 |
| Pi-Pi Stacking | Nitrophenyl ring with Tyr212 |
| Other Interactions | van der Waals contacts with Val147, Leu139, Gly214 |
Note: The values in this table are hypothetical and would be generated from the actual docking calculation.
Molecular Dynamics (MD) Simulations: Assessing Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations can assess the stability of the ligand-protein complex over time in a simulated physiological environment.[9]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the docked ligand-protein complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to physiological temperature (300 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to relax and reach a stable state.
-
Production Run: Run the production MD simulation for an extended period (e.g., 100 nanoseconds).
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to analyze include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues.
Visualization: In Silico Modeling Workflow
Caption: A comprehensive workflow for the in silico modeling of small molecules.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity.
Experimental Protocol: Pharmacophore Modeling
-
Model Generation: Generate a pharmacophore model based on the stable binding pose of this compound obtained from the MD simulations.
-
Feature Identification: Identify the key pharmacophoric features, which in this case would likely include a hydrogen bond donor (amine), a hydrogen bond acceptor (pyrimidine nitrogen), and an aromatic ring (nitrophenyl group).
-
Database Screening: This pharmacophore model can then be used to screen large compound libraries to identify other molecules with similar features and potentially similar biological activity.
Visualization: Hypothetical Pharmacophore Model
Caption: A hypothetical pharmacophore model for Aurora Kinase A inhibitors.
ADMET Prediction: Assessing Drug-likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.
Experimental Protocol: ADMET Prediction
-
Property Calculation: Use computational tools such as QikProp (Schrödinger) or SwissADME to calculate various physicochemical and pharmacokinetic properties of this compound.
-
Rule-of-Five Analysis: Evaluate the compound's compliance with Lipinski's Rule of Five, a set of guidelines to assess drug-likeness and potential for oral bioavailability.
-
Toxicity Prediction: Predict potential toxicities using tools that identify toxicophores or use QSAR-based models.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 228.21 | < 500 |
| LogP | 2.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Predicted Oral Bioavailability | Good | - |
| Potential Toxicophores | Nitroaromatic | - |
Note: The values in this table are hypothetical and would be generated from the actual ADMET prediction software.
Conclusion and Future Directions
This technical guide has outlined a robust and comprehensive in silico workflow for the investigation of this compound. By following these methodologies, researchers can generate valuable hypotheses regarding the compound's potential biological targets, binding mode, stability, and drug-like properties. The insights gained from these computational studies can guide further experimental validation, including chemical synthesis of analogs and in vitro biological assays. This iterative cycle of computational modeling and experimental testing is at the heart of modern, efficient drug discovery.
References
-
In Silico analysis of pyrimidine derivatives as potential antibacterial agents - AIP Publishing. (2023-05-19). Available at: [Link]
-
Wang, F., Ma, Z., Li, Y., Zhu, S., Xiao, Z., Zhang, H., & Wang, Y. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81. Available at: [Link]
-
In Silico analysis of pyrimidine derivatives as potential antibacterial agents - ResearchGate. (2023-05-19). Available at: [Link]
-
Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring - Nanotechnology Perceptions. (n.d.). Available at: [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - Taylor & Francis. (n.d.). Available at: [Link]
-
Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. Available at: [Link]
-
Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed. Available at: [Link]
-
Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines - PubMed. (n.d.). Available at: [Link]
-
Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019-08-02). Available at: [Link]
-
Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed. (n.d.). Available at: [Link]
-
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine | C15H11N5O2 - PubChem. (n.d.). Available at: [Link]
-
2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE - Syrrx. (n.d.). Available at: [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - NIH. (n.d.). Available at: [Link]
-
Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines - ResearchGate. (2021-02-03). Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021-08-16). Available at: [Link]
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. (2021-08-22). Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.). Available at: [Link]
-
(PDF) Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM - ResearchGate. (n.d.). Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). Available at: [Link]
-
Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines - MDPI. (n.d.). Available at: [Link]
-
Synthesis of 4-aminopyrido[2,3-d]pyrimidines derivatives. - ResearchGate. (n.d.). Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds [pubmed.ncbi.nlm.nih.gov]
- 9. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of Aminopyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The aminopyrimidine core is a cornerstone of contemporary medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents. Its inherent ability to form crucial hydrogen bond interactions, particularly with the hinge region of kinases, has cemented its status as a privileged structure in drug design. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of aminopyrimidine compounds, delving into the nuanced molecular interactions that govern their biological activity. We will dissect the key structural modifications that modulate potency, selectivity, and pharmacokinetic properties, with a particular focus on their application as kinase inhibitors. Furthermore, this guide will illuminate relevant synthetic strategies, bioisosteric replacements, and the pivotal role of computational chemistry in guiding the rational design of novel aminopyrimidine-based therapeutics.
Introduction: The Rise of the Aminopyrimidine Pharmacophore
The pyrimidine ring, a fundamental component of nucleic acids, has long been a focal point in the quest for new medicines.[1][2] Among its derivatives, the 2-aminopyrimidine moiety has emerged as a particularly fruitful pharmacophore.[3][4] Its prevalence in clinically approved drugs, such as the anticancer agents imatinib and palbociclib, underscores its therapeutic significance.[4][5] The key to the aminopyrimidine's success lies in its structural mimicry of the adenine base of ATP, allowing it to effectively compete for the ATP-binding site of numerous enzymes, most notably protein kinases.[6][7] This guide will systematically unravel the intricate SAR of this remarkable scaffold, providing a roadmap for the design of next-generation aminopyrimidine-based drugs.
The Core Interaction: Hinge-Binding and Kinase Inhibition
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] A significant number of kinase inhibitors leverage the 2-aminopyrimidine scaffold for its ability to form key hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[8]
// Nodes aminopyrimidine [label="2-Aminopyrimidine Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hinge [label="Kinase Hinge Region\n(e.g., Alanine, Cysteine)", fillcolor="#F1F3F4", fontcolor="#202124"]; N1 [label="N1 (Pyrimidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; amino_N [label="exocyclic NH2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; backbone_NH [label="Backbone NH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; backbone_CO [label="Backbone C=O", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges aminopyrimidine -> N1 [label=" provides H-bond\n acceptor", dir=none]; aminopyrimidine -> amino_N [label=" provides H-bond\n donor", dir=none]; N1 -> backbone_NH [label="H-bond", color="#5F6368", style=dashed]; amino_N -> backbone_CO [label="H-bond", color="#5F6368", style=dashed]; backbone_NH -> hinge [dir=none]; backbone_CO -> hinge [dir=none];
// Positioning {rank=same; N1; amino_N;} {rank=same; backbone_NH; backbone_CO;} } केंदोट Caption: Canonical hydrogen bonding of the 2-aminopyrimidine scaffold with the kinase hinge region.
The exocyclic amino group typically acts as a hydrogen bond donor to a backbone carbonyl oxygen of a hinge residue, while one of the pyrimidine ring nitrogens (usually N1) acts as a hydrogen bond acceptor from a backbone amide proton of another hinge residue. This bidentate hydrogen bonding interaction anchors the inhibitor within the ATP-binding pocket, forming the foundation of its inhibitory activity.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of aminopyrimidine compounds can be finely tuned by strategic substitutions at various positions of the pyrimidine ring. The following sections dissect the SAR at each key position.
The C4 and C6 Positions: Gateways to Selectivity and Potency
Substituents at the C4 and C6 positions of the pyrimidine ring project into the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively. These positions are critical for modulating potency and achieving selectivity against different kinases.
-
Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl groups at the C4 and C6 positions is a common strategy to enhance potency. These groups can engage in favorable van der Waals interactions and can be further functionalized to pick up additional interactions. For instance, in a series of histamine H4 receptor ligands, replacing a tert-butyl group at C6 with aromatic moieties significantly improved potency.[9]
-
Linker-Mediated Interactions: The C4 and C6 positions are often connected to larger chemical moieties via linkers such as amides, reverse amides, or ureas.[10] These linkers can introduce additional hydrogen bond donors and acceptors, further anchoring the inhibitor and influencing its selectivity profile.
The C5 Position: A Subtle Modulator of Activity
The C5 position is generally less tolerant to bulky substituents, as it points towards the "gatekeeper" residue of the kinase. However, small, judiciously chosen substituents can have a significant impact on activity.
-
Halogenation: Introduction of a halogen, such as fluorine or chlorine, at the C5 position can modulate the electronic properties of the pyrimidine ring and improve cellular permeability.
-
Small Alkyl Groups: Small alkyl groups like methyl can be tolerated and may provide beneficial hydrophobic interactions.
The Exocyclic Amino Group (C2): The Anchor Point
While the primary amino group is crucial for the canonical hinge-binding interaction, its modification can lead to altered binding modes and improved properties.
-
Secondary and Tertiary Amines: N-alkylation or N-arylation of the exocyclic amino group can be employed to probe for additional interactions in the ATP-binding pocket. However, this often comes at the cost of reduced hinge-binding affinity and requires careful consideration of the target's topology.
-
Carbamates and Ureas: Conversion of the amino group to a carbamate or urea can introduce additional hydrogen bonding capabilities and improve physicochemical properties.[11]
Synthetic Strategies: Building the Aminopyrimidine Core
The efficient synthesis of substituted aminopyrimidines is a critical aspect of drug discovery programs. Several robust methods are commonly employed.
The Guanidine Condensation: A Classic and Versatile Approach
The most prevalent method for constructing the 2-aminopyrimidine core involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent.[8]
Experimental Protocol: General Synthesis of 2-Aminopyrimidines via Guanidine Condensation
-
Reactant Preparation: Dissolve the β-dicarbonyl compound (1.0 eq) and guanidine nitrate (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a base, typically sodium ethoxide or potassium carbonate (1.2 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, neutralize with an appropriate acid (e.g., acetic acid), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
// Nodes start [label="β-Dicarbonyl Compound\n+ Guanidine"]; step1 [label="Base (e.g., NaOEt)\nSolvent (e.g., EtOH)"]; step2 [label="Reflux"]; step3 [label="Cyclocondensation"]; product [label="2-Aminopyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> product; } केंदोट Caption: General workflow for the synthesis of 2-aminopyrimidines via guanidine condensation.
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl and heteroaryl substituents at the C4 and C6 positions, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are indispensable tools. These reactions are typically performed on a pre-functionalized (e.g., halogenated) aminopyrimidine core.
Bioisosteric Replacements: Expanding Chemical Space
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[12] For the aminopyrimidine scaffold, several bioisosteric replacements have been successfully explored.
| Bioisostere | Rationale | Example Application |
| Pyrazolopyrimidine | Fused ring system that mimics the aminopyrimidine pharmacophore while offering different substitution vectors and physicochemical properties.[6] | Potent kinase inhibitors with improved selectivity profiles.[6] |
| Iminopyrimidinone | Acts as a novel pharmacophore for aspartyl protease inhibition.[13] | Development of orally active renin inhibitors.[13] |
| 2-Aminopyrimidin-4(1H)-one | Serves as a bioisostere of urea, leading to improved chemical stability.[14] | Discovery of potent CXCR2 antagonists.[14] |
| 1,2,4-Triazole | Can replace a key amide group for CSNK2 binding, improving metabolic stability.[15] | Development of pyrazolo[1,5-a]pyrimidine host CSNK2 inhibitors.[15] |
The Role of Computational Chemistry in SAR Elucidation
Computational methods are integral to modern drug discovery, providing invaluable insights into the SAR of aminopyrimidine compounds.
-
Molecular Docking: Docking studies are routinely used to predict the binding mode of aminopyrimidine derivatives within the active site of their target protein.[4][16] This allows for the rationalization of observed SAR and the design of new analogs with improved binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of aminopyrimidine compounds with their biological activity.[16][17] These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
-
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of aminopyrimidine derivatives, such as their electrostatic potential and frontier molecular orbitals, which can be correlated with their reactivity and biological activity.[18]
// Nodes start [label="Virtual Library of\nAminopyrimidine Analogs"]; docking [label="Molecular Docking"]; qsar [label="QSAR Modeling"]; dft [label="DFT Calculations"]; analysis [label="SAR Analysis and\nPrioritization"]; synthesis [label="Synthesis of\nHigh-Priority Compounds"]; testing [label="Biological Testing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; feedback [label="Iterative Refinement"];
// Edges start -> docking; start -> qsar; docking -> analysis; qsar -> analysis; dft -> analysis; analysis -> synthesis; synthesis -> testing; testing -> feedback; feedback -> start [style=dashed]; } केंदोट Caption: Integrated computational workflow for aminopyrimidine drug design.
Future Perspectives and Conclusion
The aminopyrimidine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:
-
Targeting Novel Kinases: The versatility of the aminopyrimidine core will be leveraged to design inhibitors for newly validated kinase targets.
-
Covalent Inhibitors: The development of covalent aminopyrimidine-based inhibitors that can form an irreversible bond with their target offers a promising strategy for achieving prolonged duration of action and overcoming drug resistance.
-
Fragment-Based Drug Design: The use of aminopyrimidine fragments in fragment-based screening campaigns will continue to identify novel starting points for drug discovery.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. wjarr.com [wjarr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iminopyrimidinones: a novel pharmacophore for the development of orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 4-(3-Nitrophenyl)pyrimidin-2-amine analogs
An In-Depth Technical Guide to the Discovery and Evolution of 4-(3-Nitrophenyl)pyrimidin-2-amine Analogs as Kinase Inhibitors
Introduction: The Privileged Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with diverse biological targets through versatile, three-dimensional arrangements of substituents. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[2][3] This inherent biocompatibility and synthetic tractability have made pyrimidine derivatives a cornerstone of drug discovery, leading to a wide array of approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][3]
This guide focuses on a specific, yet highly significant, class of pyrimidine derivatives: the 4-aryl-pyrimidin-2-amine series, with a particular emphasis on analogs bearing the 4-(3-nitrophenyl) moiety. These compounds have emerged as a rich source of potent kinase inhibitors, representing a critical area of research in modern oncology. We will explore the historical context of their discovery, delve into the key synthetic methodologies, dissect their mechanism of action, analyze the intricate structure-activity relationships (SAR) that govern their potency, and present the preclinical data that highlights their therapeutic promise.
The Emergence of Aminopyrimidines as Kinase Inhibitors
The journey of aminopyrimidine analogs in oncology is intrinsically linked to the rise of targeted therapy, specifically the inhibition of protein kinases. Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[4] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[5]
The 2-aminopyrimidine scaffold proved to be an excellent starting point for designing ATP-competitive kinase inhibitors. Its structure is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[6] Early research into compounds like the N-phenyl-2-pyrimidine-amine derivatives laid the groundwork, demonstrating that this core could be decorated with various substituents to achieve both potency and selectivity against different kinase targets.[7] This modularity allows chemists to fine-tune the molecule's properties to fit the unique topology of different kinase active sites.
Core Synthesis and Methodologies
The synthesis of this compound and its analogs generally relies on robust and versatile chemical reactions, allowing for the systematic exploration of chemical space. The most common strategies involve the construction of the central pyrimidine ring followed by functionalization, or the coupling of pre-functionalized fragments.
A prevalent synthetic approach begins with a commercially available substituted pyrimidine, such as 2-chloro-4-(3-nitrophenyl)pyrimidine, which serves as an electrophilic partner. The crucial C-N bond forming the 2-amino group is then typically installed via nucleophilic aromatic substitution or, more efficiently, through modern cross-coupling reactions.
Visualizing the Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of these analogs, highlighting the key coupling strategies.
Caption: Generalized synthetic workflow for 4-aryl-pyrimidin-2-amine analogs.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a common method for coupling the amine moiety to the pyrimidine core, a technique valued for its high efficiency and broad substrate scope.[4]
Objective: To synthesize a this compound analog from 2-chloro-4-(3-nitrophenyl)pyrimidine and a desired aryl amine.
Materials:
-
2-chloro-4-(3-nitrophenyl)pyrimidine (1.0 mmol)
-
Desired aryl amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Anhydrous Toluene (10 mL)
-
Nitrogen gas supply
-
Standard reflux and stirring apparatus
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-(3-nitrophenyl)pyrimidine, the selected aryl amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the flask with a septum and evacuate the internal atmosphere by applying a vacuum, then backfill with nitrogen gas. Repeat this cycle three times to ensure an inert environment.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under the nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final compound.
Mechanism of Action: Targeting the Engines of Cell Division
The primary therapeutic utility of this compound analogs stems from their potent inhibition of protein kinases crucial for cell cycle progression and proliferation.[4] Among the most significant targets are the Polo-like kinases (PLKs) and Aurora kinases, families of serine/threonine kinases that act as master regulators of mitosis.[6][8]
Polo-Like Kinase 4 (PLK4): PLK4 is the master regulator of centriole duplication, an essential process for forming the bipolar mitotic spindle required for accurate chromosome segregation.[6] Overexpression of PLK4 is frequently observed in various cancers, including breast and colorectal cancer, making it a prime target for anticancer therapy.[6] Inhibition of PLK4 leads to mitotic catastrophe and cell death, particularly in cancer cells that are highly dependent on its activity.[6]
Signaling Pathway: PLK4 Inhibition and Mitotic Arrest
The diagram below illustrates the central role of PLK4 in centriole duplication and how its inhibition by a 2-aminopyrimidine analog can disrupt this process, leading to cell cycle arrest.
Caption: Inhibition of PLK4 by a 2-aminopyrimidine analog disrupts centriole duplication.
Structure-Activity Relationship (SAR) Studies
The development of potent and selective inhibitors from the this compound scaffold has been driven by extensive SAR studies. These investigations systematically modify different parts of the molecule to understand how each component contributes to target binding and overall biological activity.
Key Structural Regions for Modification
-
The Pyrimidine Core: This is the primary anchor, forming hydrogen bonds with the kinase hinge region. Modifications here are generally conservative.
-
The 2-Amine Linker and Substituent: The nature of the group attached to the 2-amino position is critical. Aryl groups are common, and their substitution patterns dramatically influence potency and selectivity.
-
The 4-Phenyl Ring: The substitution on the phenyl ring at the 4-position, such as the titular 3-nitro group, extends into a hydrophobic pocket adjacent to the ATP binding site. The size, electronics, and hydrogen-bonding capacity of these substituents are key optimization points.[6]
Visualizing Key SAR Insights
Caption: Key regions governing the structure-activity relationship of the scaffold.
A study focused on developing PLK4 inhibitors found that replacing a complex substituent with an appropriate aromatic ring could better occupy a key hydrophobic cavity.[6] For instance, the introduction of an amino group on the 4-phenyl ring (transforming the nitro group) allowed for new hydrogen bond interactions with residues Glu-96 and Ser-140, significantly boosting inhibitory activity.[6] This highlights the importance of moving beyond the initial 3-nitrophenyl scaffold to achieve superior potency.
Therapeutic Potential and Preclinical Data
The primary therapeutic application for this class of compounds is in oncology. Their ability to inhibit kinases that are overexpressed in cancer cells provides a clear rationale for their development as anticancer agents.[4][6] Preclinical studies have demonstrated potent activity against a range of cancer cell lines.
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes the inhibitory activity of representative aminopyrimidine analogs against key kinase targets. This data illustrates the high potency that can be achieved through rational design based on SAR principles.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Compound 3b | PLK4 | 31.2 | - | - | [6] |
| Compound 3r | PLK4 | 17.4 | - | - | [6] |
| Compound 8h | PLK4 | 6.7 | Breast Cancer | Not specified | [6] |
| CYC116 | Aurora A | 8.0 (Kᵢ) | - | - | [4] |
| CYC116 | Aurora B | 9.2 (Kᵢ) | - | - | [4] |
| Compound 22 | Aurora A | 9.3 | HeLa, A549, etc. | 0.89 - 11.41 | [8] |
| Compound 22 | Aurora B | 2.8 | HeLa, A549, etc. | 0.89 - 11.41 | [8] |
IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of the target's activity. Kᵢ is the inhibition constant.
As shown with Compound 8h, potent enzymatic inhibition can translate to excellent antiproliferative activity at the cellular level.[6] Furthermore, this compound exhibited favorable drug-like properties, including high stability in plasma and liver microsomes, suggesting a lower risk of drug-drug interactions and a promising profile for further development.[6]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly successful and versatile class of kinase inhibitors. Their discovery and evolution showcase a classic medicinal chemistry paradigm: starting with a privileged core, leveraging robust synthetic chemistry to build diversity, and using detailed SAR studies to rationally design next-generation compounds with enhanced potency and selectivity. The potent inhibition of key mitotic kinases like PLK4 and Aurora kinases validates their potential as effective anticancer agents.
Future research will likely focus on several key areas:
-
Improving Kinase Selectivity: While potent, many inhibitors target multiple kinases. Future work will aim to design analogs with higher selectivity to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a major challenge. The development of next-generation compounds that can inhibit resistant forms of target kinases will be crucial.
-
Exploring New Therapeutic Areas: While oncology is the primary focus, the diverse biological activities of pyrimidine derivatives suggest that analogs could be developed for other diseases, such as inflammatory conditions.[1][2]
References
-
Yuan, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Li, Q., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry. [Link]
-
Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Aziz, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Belhadj, F., et al. (2023). Synthesis of 4-aminopyrido[2,3-d]pyrimidines derivatives. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structure activity relationship. ResearchGate. [Link]
-
Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]
-
Grice, G., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry. [Link]
-
Bar-Yehuda, S., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Current Bioactive Compounds. [Link]
-
Singh, P., et al. (2020). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. [Link]
-
Syrrx. (n.d.). 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE. Syrrx. [Link]
- Traxler, P., et al. (1997). US Patent 5,593,997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
-
Kyle, J. A., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. [Link]
-
El-Fakharany, E. M., et al. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Mohan, C. D., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Bissy, D., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(3-Nitrophenyl)pyrimidin-2-amine
Abstract & Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its ability to participate in various biological interactions makes it a valuable starting point for drug discovery programs. This application note provides a detailed, two-step experimental protocol for the synthesis of 4-(3-nitrophenyl)pyrimidin-2-amine, a key intermediate for the development of novel chemical entities.
The synthesis follows a robust and widely utilized chemical pathway: (1) a base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by (2) a cyclocondensation reaction with guanidine to construct the target pyrimidine ring.[3][4] This document provides in-depth procedural details, explains the chemical principles behind each step, and includes guidance on purification, characterization, and safety.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages, starting from commercially available reagents. The workflow is designed for efficiency and scalability in a standard laboratory setting.
Figure 1: Overall Synthetic Workflow. The two-stage process involves the initial synthesis of a chalcone intermediate, which is then used to construct the final 2-aminopyrimidine product.
Part A: Synthesis of (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate)
Principle & Causality
This step employs the Claisen-Schmidt condensation, a reliable method for synthesizing chalcones. The reaction involves the base-catalyzed condensation of an aromatic aldehyde (3-nitrobenzaldehyde) with a ketone (acetophenone). The base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 3-nitrobenzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[4] Ethanol serves as an effective solvent that solubilizes the reactants and facilitates the reaction.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.51 g (10 mmol) | Sigma-Aldrich, ≥99% |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (10 mmol) | Sigma-Aldrich, ≥99% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g (20 mmol) | Reagent Grade |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | ACS Grade |
| Deionized Water | H₂O | 18.02 | ~300 mL | - |
| Magnetic Stirrer with Hotplate | - | - | 1 | - |
| 250 mL Erlenmeyer Flask | - | - | 1 | - |
| Buchner Funnel & Filter Paper | - | - | 1 set | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 1.51 g (10 mmol) of 3-nitrobenzaldehyde and 1.20 g (10 mmol) of acetophenone in 30 mL of 95% ethanol. Stir the mixture at room temperature using a magnetic stirrer until all solids have dissolved.
-
Base Addition: Separately, prepare a solution of 0.80 g of sodium hydroxide in 20 mL of ethanol. Add this basic solution dropwise to the stirred aldehyde-ketone mixture over a period of 15-20 minutes.
-
Reaction Execution: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 3 to 4 hours. A precipitate will typically form as the reaction progresses.[4]
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 3:7 v/v) to observe the consumption of starting materials and the formation of the product spot.
-
Work-up and Isolation: After 3-4 hours, pour the reaction mixture into 250 mL of ice-cold water. A yellow solid precipitate of the chalcone will form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold water to remove any residual base. Allow the product to air-dry. For higher purity, recrystallize the crude product from ethanol.
Part B: Synthesis of this compound
Principle & Causality
This step involves the cyclocondensation of the previously synthesized α,β-unsaturated chalcone with guanidine. Guanidine acts as a binucleophilic reagent. The reaction is typically carried out in a basic medium (KOH in ethanol), which deprotonates the guanidine, enhancing its nucleophilicity. The reaction proceeds via a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable 2-aminopyrimidine ring system.[3][4]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |
| Chalcone Intermediate | C₁₅H₁₁NO₃ | 253.25 | 2.53 g (10 mmol) | From Part A |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 1.91 g (20 mmol) | Sigma-Aldrich, ≥99% |
| Potassium Hydroxide (KOH) | KOH | 56.11 | ~2 g | Reagent Grade |
| Ethanol (95%) | C₂H₅OH | 46.07 | 40 mL | ACS Grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | ACS Grade |
| Reflux Apparatus | - | - | 1 set | - |
| Magnetic Stirrer with Hotplate | - | - | 1 | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the chalcone intermediate (2.53 g, 10 mmol) and guanidine hydrochloride (1.91 g, 20 mmol).
-
Solvent and Base Addition: Add 30 mL of 95% ethanol to the flask. While stirring, add a solution of potassium hydroxide (approximately 2 g in 10 mL of ethanol) until the mixture is strongly basic (pH > 12).
-
Reaction Execution: Heat the reaction mixture to reflux using a heating mantle and stir for approximately 8-10 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes, 1:1 v/v) until the chalcone starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing 200 mL of ice-cold water.
-
Precipitation: Neutralize the mixture by slowly adding glacial acetic acid dropwise until the pH is approximately 7. A solid precipitate of the desired this compound should form.
-
Purification: Collect the crude product by vacuum filtration, wash it thoroughly with cold water, and air-dry. For final purification, recrystallize the solid from ethanol to obtain the final product as a crystalline solid.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Molecular Formula | C₁₀H₈N₄O₂[5] |
| Molecular Weight | 216.20 g/mol [5] |
| Appearance | Crystalline solid |
| Thin-Layer Chromatography | Single spot in an appropriate solvent system |
| ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 217.07[5] |
Safety and Hazard Summary
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Class | Key Precautions |
| 3-Nitrobenzaldehyde | Irritant, Toxic | Avoid inhalation and skin contact. |
| Acetophenone | Irritant, Combustible | Keep away from ignition sources. |
| Sodium Hydroxide (NaOH) | Corrosive | Causes severe skin burns and eye damage. Handle with extreme care. |
| Potassium Hydroxide (KOH) | Corrosive | Causes severe skin burns and eye damage. Handle with extreme care. |
| Guanidine Hydrochloride | Irritant, Harmful | Harmful if swallowed. Causes skin and eye irritation. |
| Ethanol | Flammable | Highly flammable liquid and vapor. Keep away from open flames and sparks. |
| Glacial Acetic Acid | Corrosive, Flammable | Causes severe skin burns and eye damage. Flammable liquid and vapor. |
References
-
ResearchGate. a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. Available at: [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
ResearchGate. Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Available at: [Link]
-
PubChemLite. This compound (C10H8N4O2). Available at: [Link]
-
National Center for Biotechnology Information (PMC). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
-
ResearchGate. Reaction of chalcone 1 with guanidine, urea, and thiourea. Available at: [Link]
-
PubChem. 1-[(4-Amino-3-nitrophenyl)methyl]pyrimidin-2-one. Available at: [Link]
-
PubChem. N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. Available at: [Link]
-
Scilit. Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Available at: [Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]
-
MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]
-
ResearchGate. Reaction of polyfluorinated chalcones with guanidine. Available at: [Link]
- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL CHALCONE DERIVATIVES AND IT’S HETEROCYCLIC COMPOUND. Available at: [Link]
-
Syrrx. 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE. Available at: [Link]
- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
- Google Patents. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. PubChemLite - this compound (C10H8N4O2) [pubchemlite.lcsb.uni.lu]
In Vitro Kinase Inhibition Assay for Pyrimidine Derivatives: An Application Note and Protocol
Introduction: The Critical Role of Kinase Inhibition in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] Pyrimidine derivatives have emerged as a promising class of small molecule kinase inhibitors, often acting as ATP-competitive antagonists that block the kinase's catalytic function.[3][4][5][6] This guide provides a comprehensive overview and detailed protocols for conducting in vitro kinase inhibition assays specifically tailored for the evaluation of pyrimidine-based compounds.
The accurate determination of a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), is a cornerstone of the drug discovery process.[7] This application note will delve into the theoretical underpinnings of various assay formats, provide step-by-step protocols for their execution, and offer insights into robust data analysis and interpretation.
Choosing the Right Assay: A Comparative Overview
A variety of in vitro assay formats are available to measure kinase activity and inhibition, each with its own set of advantages and limitations. The choice of assay depends on factors such as the specific kinase, the desired throughput, and the available laboratory equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[8][9][10][11] | Gold standard for direct measurement of kinase activity, high sensitivity.[8] | Requires handling of radioactive materials, generates radioactive waste, lower throughput.[12][13] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[14][15][16][17] | High sensitivity, broad applicability to virtually any kinase, high-throughput compatible.[14][15][16] | Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase.[18] |
| Fluorescence-Based Assays (e.g., HTRF®, LanthaScreen®) | Utilizes Fluorescence Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET) to detect either substrate phosphorylation or inhibitor binding.[1][19][20] | Homogeneous "mix-and-read" format, high-throughput, sensitive, and robust.[1][19][20] | Requires specific antibodies or labeled tracers, potential for compound autofluorescence interference. |
For the purposes of this guide, we will focus on two widely adopted, non-radiometric, high-throughput screening (HTS)-compatible methods: the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay .
Mechanism of Action: Pyrimidine Derivatives as ATP-Competitive Inhibitors
Many pyrimidine-based kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding to the kinase's active site.[21][22] This competitive inhibition prevents the transfer of the γ-phosphate from ATP to the protein or peptide substrate, thereby blocking the downstream signaling cascade.
Caption: ATP-competitive inhibition by a pyrimidine derivative.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[14][17]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific peptide substrate
-
Pyrimidine derivative stock solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the pyrimidine derivative in 100% DMSO. Dispense a small volume (e.g., 0.5 µL) of each dilution into the wells of a 384-well plate.[23] For control wells, dispense DMSO only.
-
Enzyme Addition: Dilute the kinase to the desired concentration in kinase buffer. Add the diluted enzyme to all wells except the "no enzyme" control wells.
-
Initiate Kinase Reaction: Prepare a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.[18][24] Initiate the reaction by adding this mix to all wells. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.
-
Stop Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[25]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[14]
-
ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[25]
-
Incubation: Incubate at room temperature for 30-60 minutes.[25]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based method that directly measures the binding of an inhibitor to the kinase active site.[19][26] The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[27][28] Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. When an inhibitor displaces the tracer, the FRET signal is lost.[19] This assay is particularly useful as it is a direct measure of binding and can be used with both active and inactive kinases.[26][29]
Materials:
-
Tagged recombinant kinase of interest (e.g., GST-tagged, His-tagged)
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., Anti-GST)
-
LanthaScreen® Kinase Tracer
-
Pyrimidine derivative stock solution (in 100% DMSO)
-
Kinase buffer
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: Workflow for the LanthaScreen® kinase binding assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare and dispense serial dilutions of the pyrimidine derivative into the assay plate as described for the ADP-Glo™ assay.
-
Kinase/Antibody Mix Addition: Prepare a mix of the tagged kinase and the corresponding Eu-labeled antibody in kinase buffer. Add this mixture to all wells.[28]
-
Tracer Addition: Add the appropriate kinase tracer to all wells to initiate the binding reaction.[27]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. The instrument should be set to excite the europium donor (e.g., at 340 nm) and measure emission at two wavelengths: ~615 nm (for the europium reference) and ~665 nm (for the tracer).[26] The TR-FRET ratio (665 nm / 615 nm) is then calculated.
Data Analysis and Interpretation
IC50 Determination
The primary output of the inhibition assay is the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity (or tracer binding) by 50%.[7]
-
Normalization: The raw data (luminescence or TR-FRET ratio) is first normalized. The "high" control (0% inhibition) is typically the average signal from DMSO-only wells, while the "low" control (100% inhibition) is the signal from wells with a saturating concentration of a known potent inhibitor or no enzyme.
-
Curve Fitting: The normalized percent inhibition values are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve with a variable slope is then fitted to the data using non-linear regression analysis.[7][30]
-
IC50 Calculation: The IC50 value is derived from the fitted curve.[30]
Assay Quality Control: The Z'-Factor
To ensure the robustness and reliability of a high-throughput screening assay, the Z'-factor is calculated. This statistical parameter reflects the separation between the high and low controls.[31][32]
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
Where:
-
SD_high and SD_low are the standard deviations of the high and low controls.
-
Mean_high and Mean_low are the means of the high and low controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[31][32] |
| 0 to 0.5 | Marginal assay[31] |
| < 0 | Unsuitable for screening[31] |
A Z'-factor greater than 0.5 is generally considered the standard for a high-quality, reliable assay.[31][32][33]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| High Variability Between Replicates | Pipetting errors, especially with small volumes. Inconsistent mixing. Reagent instability. | Calibrate pipettes regularly. Ensure thorough mixing after each reagent addition. Prepare fresh reagents and store them properly.[24] |
| No or Weak Inhibition | Compound insolubility or degradation. Incorrect ATP concentration (too high for competitive inhibitors). Inactive enzyme. | Check compound solubility in assay buffer. Test at an ATP concentration close to the Km value.[24] Verify enzyme activity with a known positive control inhibitor. |
| Discrepancy Between Biochemical and Cellular Activity | Poor cell permeability of the compound. High intracellular ATP concentrations (~millimolar range) outcompeting the inhibitor. Compound efflux or metabolism. | Perform cell permeability assays. Be aware that higher inhibitor concentrations may be needed in cellular assays.[24] |
Conclusion
The in vitro kinase inhibition assays described in this guide provide robust and reliable methods for determining the potency of pyrimidine derivatives. The ADP-Glo™ assay offers a universal method for measuring the activity of any ADP-generating enzyme, while the LanthaScreen® binding assay provides a direct measure of compound engagement with the target kinase. By following these detailed protocols, employing appropriate controls, and performing rigorous data analysis, researchers can confidently characterize the inhibitory potential of their compounds, a critical step in the journey of drug discovery and development.
References
- Assay of protein kinases using radiolabeled ATP: a protocol. (2007).
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2010). Journal of Biomolecular Screening, 15(4), 430–438.
-
ATP Competition Assay. (n.d.). International Centre for Kinase Profiling. Retrieved from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
-
HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools. Retrieved from [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018, March 28). YouTube. Retrieved from [Link]
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2019).
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]
- Kinase Assay to Determine the IC50 Values. (2018). Bio-protocol, 8(12), e2888.
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). Reaction Biology. Retrieved from [Link]
- A high-throughput radiometric kinase assay. (2014). Methods in Molecular Biology, 1173, 119–126.
- Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55769.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). In Protein Kinases as Drug Targets (pp. 1-38). Wiley-VCH.
- Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual.
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8774.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7562–7582.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12148–12163.
-
Why does my inhibitor not work in an in vitro kinase assay? (2016, September 29). ResearchGate. Retrieved from [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1121–1134.
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). In IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7562–7582.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courses.edx.org [courses.edx.org]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. merckmillipore.com [merckmillipore.com]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. benchchem.com [benchchem.com]
- 31. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 32. punnettsquare.org [punnettsquare.org]
- 33. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Cell-based proliferation assay using 4-(3-Nitrophenyl)pyrimidin-2-amine
Application Note & Protocol
Evaluating the Anti-Proliferative Activity of 4-(3-Nitrophenyl)pyrimidin-2-amine: A Comprehensive Guide to Cell-Based Assays
Abstract
This document provides a detailed guide for assessing the anti-proliferative effects of the novel investigational compound, this compound. As a member of the pyrimidine-2-amine class of molecules, which has shown promise in targeting key regulators of cell division, this compound warrants thorough investigation.[1][2] We present a multi-faceted approach, beginning with a metabolic activity-based assay (MTT) to determine the half-maximal inhibitory concentration (IC50), followed by a direct DNA synthesis measurement (BrdU incorporation) to confirm its cytostatic or cytotoxic effects. This guide is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several anti-cancer drugs.[2][3] Derivatives of pyrimidin-2-amine, in particular, have been shown to inhibit various protein kinases that are critical for cell cycle progression and proliferation.[1][4] The compound this compound is a novel synthetic molecule designed to explore new chemical space within this privileged scaffold. The inclusion of a nitrophenyl group can influence the compound's electronic properties and potential interactions with biological targets.[5][6]
The uncontrolled proliferation of cells is a hallmark of cancer, driven by dysregulated signaling pathways.[7][8] Key pathways such as the MAPK/ERK and PI3K/Akt cascades are frequently overactive in cancer, leading to aberrant cell cycle progression.[9] This application note will guide the user through the essential primary screening assays to determine if this compound can inhibit cell proliferation and provides a framework for understanding its potential mechanism of action.
Foundational Proliferation Assays: A Two-Pronged Approach
To robustly evaluate the anti-proliferative potential of a novel compound, it is advisable to use at least two assays based on different cellular mechanisms.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[10] The amount of formazan is directly proportional to the number of metabolically active (and therefore viable) cells.[10] This assay is excellent for high-throughput screening to determine the compound's potency (IC50).
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay: This assay provides a direct measure of DNA synthesis.[11][12] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12][13] The incorporated BrdU is then detected using a specific antibody.[11][14] A reduction in BrdU incorporation is a strong indicator of an anti-proliferative effect. This method is more specific for proliferation than metabolic assays and can help distinguish between cytostatic (inhibiting division) and cytotoxic (killing cells) effects.[15]
Experimental Protocols
General Cell Culture and Compound Preparation
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For initial screening, a rapidly proliferating cancer cell line such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) is recommended. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.[16]
Compound Handling:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[17] Always include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) in your experiments.[17]
Protocol 1: MTT Assay for IC50 Determination
This protocol is designed for a 96-well plate format.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[18][19]
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm.
Workflow:
Caption: MTT Assay Workflow.
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >95% viability.
-
Seed cells into a 96-well plate at a pre-optimized density (see Table 1) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare a series of 2x concentrated serial dilutions of this compound in culture medium from your 10 mM stock. A common starting range is 200 µM down to ~1 nM.[17][21]
-
Remove the old media from the cells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well.
-
Incubate for a period that allows for at least two cell divisions (typically 48-72 hours).[22]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.[18]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[23]
-
Read the absorbance on a microplate reader at 570 nm within 1 hour.
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: BrdU Incorporation Assay
This protocol confirms anti-proliferative activity by directly measuring DNA synthesis.
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and wash buffers).
-
Cells and compound prepared as in the MTT assay.
-
Microplate reader (for ELISA-based kits) or fluorescence microscope (for imaging-based kits).
Workflow:
Caption: BrdU Assay Workflow (ELISA-based).
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound at concentrations around the determined IC50 (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.
-
-
BrdU Labeling:
-
Immunodetection (based on a typical ELISA kit):
-
Remove the labeling medium and add 100 µL of Fixing/Denaturing solution. Incubate for 30 minutes at room temperature.[14]
-
Wash the wells three times with 1x Wash Buffer.
-
Add 100 µL of the anti-BrdU detection antibody solution and incubate for 1 hour.[14]
-
Wash three times, then add 100 µL of the HRP-conjugated secondary antibody solution and incubate for 30 minutes.[14]
-
Wash three times, then add 100 µL of TMB substrate and incubate for 15-30 minutes, or until color develops.[14]
-
Add 100 µL of Stop Solution.
-
-
Measurement:
-
Read the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis.
-
Data Presentation & Interpretation
Table 1: Recommended Seeding Densities for Common Cell Lines (96-well plate)
| Cell Line | Cancer Type | Seeding Density (cells/well) | Doubling Time (approx.) |
|---|---|---|---|
| HeLa | Cervical | 2,000 - 5,000 | 20-24 hours |
| A549 | Lung | 3,000 - 7,000 | 22-26 hours |
| MCF-7 | Breast | 5,000 - 10,000 | 30-40 hours |
| HCT116 | Colon | 4,000 - 8,000 | 18-22 hours |
Note: These are starting recommendations. Optimal seeding density should be determined experimentally to ensure cells are in the logarithmic growth phase during the assay.[17][22]
Table 2: Example IC50 Data Analysis
| Log [Compound] (M) | % Viability (Mean) |
|---|---|
| -8 | 98.5 |
| -7.5 | 95.2 |
| -7 | 85.1 |
| -6.5 | 52.3 |
| -6 | 15.7 |
| -5.5 | 5.1 |
| -5 | 2.3 |
Mechanistic Context: Potential Signaling Pathways
A reduction in cell proliferation is often the result of interference with key signaling pathways that control the cell cycle.[7][24] While the specific target of this compound is unknown, compounds with similar scaffolds often target protein kinases.[4][25] The following pathways are critical regulators of cell proliferation and represent potential targets.[9][26]
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This is a central pathway that transduces signals from growth factors to the nucleus, promoting the expression of proteins like cyclin D1 that are necessary for progression through the G1 phase of the cell cycle.[7]
-
PI3K-Akt-mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Akt can inactivate cell cycle inhibitors and promote the activity of proteins that drive the cell cycle forward.[9][26]
Caption: Simplified overview of key cell proliferation signaling pathways.
Follow-up experiments, such as Western blotting for phosphorylated forms of ERK or Akt, would be necessary to determine if this compound affects these pathways.
References
- National Institutes of Health (NIH).
- Thermo Fisher Scientific.
- Abcam. BrdU staining and BrdU assay protocol.
- Bio-protocol.
- PubMed Central (PMC).
- Cell Signaling Technology.
- Springer Nature Experiments. BrdU Incorporation Assay to Analyze the Entry into S Phase.
- Thermo Fisher Scientific.
- ResearchGate.
- Abcam. MTT assay protocol.
- Thermo Fisher Scientific.
- Cirugía y Cirujanos (English Edition). Cell signalling pathways interaction in cellular proliferation: Potential target for therapeutic interventionism.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- CLYTE Technologies.
- National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual.
- Protocol Online.
- Agilent.
- Horton, T. MTT Cell Assay Protocol.
- baseclick GmbH.
- Sigma-Aldrich.
- ResearchGate.
- BenchChem.
- Sorger Lab, Harvard Medical School. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- Biocompare. Ten Tips for Optimizing Cell-Based Assays.
- National Institutes of Health (NIH).
- PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- PubMed. Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines.
- PubChem. N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine.
- ResearchGate. (PDF)
- National Institutes of Health (NIH). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A.
- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
- Thermo Fisher Scientific.
- PubChem. 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine.
- Sigma-Aldrich.
- PubChem. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine.
- National Institutes of Health (NIH). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- PubMed.
- PubChem. N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.
- National Institutes of Health (NIH).
- ResearchGate.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Major Physiological Signaling Pathways in the Regulation of Cell Proliferation and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchgate.net [researchgate.net]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cell signalling pathways interaction in cellular proliferation: Potential target for therapeutic interventionism | Cirugía y Cirujanos (English Edition) [elsevier.es]
- 25. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Cycle & Proliferation Pathways | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Techniques for Purifying Substituted Pyrimidine Compounds
<
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2][3][4] Their prevalence in pharmaceuticals, from anticancer to anti-infective agents, underscores the critical need for robust and efficient purification methodologies.[1][2][3][4] The biological efficacy and safety of these compounds are directly contingent on their purity. The removal of unreacted starting materials, reagents, by-products, and other impurities is a non-negotiable step in the synthesis of any active pharmaceutical ingredient (API).[5] This guide provides a comprehensive overview of field-proven techniques for the purification of substituted pyrimidine compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering detailed protocols and troubleshooting advice to ensure the consistent attainment of high-purity compounds.
Choosing the Right Purification Strategy
The selection of an appropriate purification technique is dictated by the physicochemical properties of the target pyrimidine compound and the nature of the impurities. Key factors to consider include polarity, solubility, charge, and thermal stability. A preliminary analysis using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is crucial for developing an effective purification strategy.[6][7]
Below is a decision-making workflow to guide the selection of the most suitable purification technique.
Caption: Decision workflow for selecting a purification technique.
Recrystallization: The First Line of Defense for Solid Compounds
Recrystallization is a powerful and economical technique for purifying solid substituted pyrimidine compounds.[5] The principle hinges on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures.[5][8]
Core Principle: Solubility Differentials
The ideal recrystallization solvent is one in which the target pyrimidine is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures.[5] This temperature-dependent solubility differential allows for the selective crystallization of the desired compound upon cooling, leaving impurities behind in the solvent.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Begin by selecting a suitable solvent. Common choices for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[5] The selection process often involves testing small quantities of the crude product in various solvents.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the hot solvent to create a saturated solution.[5][9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.[5] This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature.[5][9] Slow cooling is key to forming large, pure crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.[5][9]
-
Crystal Collection: Collect the formed crystals via vacuum filtration using a Büchner funnel.[5][9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[5][9]
-
Drying: Dry the purified crystals under vacuum to eliminate any remaining solvent.[5]
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is employed when a single suitable solvent cannot be identified. It involves a "good" solvent in which the compound is soluble and a "poor" (or anti-solvent) in which it is insoluble.[5][10]
-
Solvent System Selection: Choose a miscible solvent pair. A common example is dissolving the compound in a solvent like dichloromethane (good solvent) and adding an anti-solvent like hexane.
-
Dissolution: Dissolve the crude pyrimidine in a minimal amount of the hot "good" solvent.[5]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[5]
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[5]
-
Crystallization and Collection: Follow steps 4-7 from the single-solvent protocol.[5]
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is too soluble.[9] | Reheat the solution and evaporate some of the solvent to increase the concentration.[9] Consider using a different solvent or an anti-solvent.[11] |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a larger volume of solvent. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[11] |
| Low recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing. |
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and widely used preparative technique for purifying substituted pyrimidines from complex mixtures.[5] It separates compounds based on their differential polarity by partitioning them between a stationary phase (typically silica gel) and a mobile phase (solvent system).[5]
Core Principle: Differential Adsorption and Elution
Compounds in the mixture adsorb to the stationary phase and are then eluted by the mobile phase. Less polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds have stronger interactions and elute more slowly.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: The key to successful flash chromatography is selecting an appropriate solvent system. This is typically done using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine and good separation from impurities.[5] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[5]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent, ensuring a compact and level bed.[5]
-
Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent. For less soluble compounds, a "dry loading" technique can be used, where the compound is adsorbed onto a small amount of silica gel before being added to the column.[5][12]
-
Elution: Elute the column with the selected solvent system, applying positive pressure with compressed air or a pump to achieve a fast flow rate.[5]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC to identify the fractions containing the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrimidine.
Caption: Workflow for flash column chromatography.
Advanced and Specialized Purification Techniques
For challenging separations, particularly with polar or ionizable pyrimidine derivatives, more advanced techniques may be necessary.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique ideal for obtaining highly pure substituted pyrimidines, especially in the final stages of drug development.[5]
-
Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[13] For polar pyrimidines that may have poor retention, using polar-endcapped columns or adjusting the mobile phase pH to suppress ionization can be effective strategies.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds. It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[11]
Ion-Exchange Chromatography (IEC)
This technique is highly effective for purifying pyrimidine derivatives that are ionizable.[11] Separation is based on the net charge of the molecule.[14] Cation-exchange chromatography retains positively charged pyrimidines, while anion-exchange chromatography retains negatively charged ones.[15] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[16]
Acid-Base Extraction
For pyrimidine derivatives with acidic or basic functional groups, acid-base extraction is a simple yet powerful purification method.[17][18] This technique relies on the differential solubility of the neutral and ionized forms of the compound in aqueous and organic solvents.[17][18]
-
Principle: A basic pyrimidine can be protonated with an acid to form a water-soluble salt, which can then be extracted from an organic layer into an aqueous layer.[19] Conversely, an acidic pyrimidine can be deprotonated with a base to form a water-soluble salt. The process is then reversed by neutralizing the aqueous layer to recover the purified compound.[18]
Purity Assessment
After purification, it is essential to assess the purity of the substituted pyrimidine compound. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and provides information on purity.
Conclusion
The successful purification of substituted pyrimidine compounds is a critical step in synthetic and medicinal chemistry. A thorough understanding of the principles behind each technique, coupled with careful experimental design and execution, is paramount to achieving the high levels of purity required for research and drug development. This guide provides a foundational framework and practical protocols to navigate the challenges of pyrimidine purification, enabling scientists to consistently obtain high-quality materials for their research endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Various Authors. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Various Authors. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Various Authors. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
- Various Authors. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. ResearchGate.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography.
- Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Adv Exp Med Biol.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Chemistry LibreTexts. (2023). Recrystallization.
- Wikipedia. (n.d.). Acid–base extraction.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- Various Authors. (n.d.). Protein Purification by Ion-Exchange Chromatography.
- Chemistry LibreTexts. (2025). 3.4.3. Ion Exchange Chromatography.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protein purification by IE-chromatography [reachdevices.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 20. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 4-(3-Nitrophenyl)pyrimidin-2-amine
Abstract
This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of 4-(3-Nitrophenyl)pyrimidin-2-amine, a key heterocyclic compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for identity, purity, and structural confirmation. The methodologies herein are grounded in established principles of analytical chemistry and are designed to meet rigorous standards of scientific integrity, with direct references to authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Analytical Imperative
This compound belongs to a class of compounds featuring a pyrimidine core, which is a cornerstone in many biologically active molecules. The presence of a nitrophenyl substituent significantly influences its electronic properties and potential biological interactions, making it a molecule of interest for further development.[1] Rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any potential drug candidate or advanced material. This involves not only confirming the chemical identity but also quantifying its purity and identifying any related substances or impurities.
This guide moves beyond a simple listing of procedures. It explains the rationale behind the selection of each analytical technique and the critical parameters within each protocol. The aim is to provide a self-validating system of analysis, ensuring that the data generated is reliable and reproducible.
Physicochemical Properties (Predicted)
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₈N₄O₂ | PubChem CID: 2735382[2] |
| Molecular Weight | 216.2 g/mol | PubChem CID: 2735382[2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile) | Inferred from structure |
| UV-Vis Absorption | Expected to have strong absorbance in the UV region due to the conjugated aromatic system and nitro group. | [3] |
Chromatographic Analysis for Purity and Assay: A High-Performance Liquid Chromatography (HPLC) Protocol
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and assay of active pharmaceutical ingredients (APIs). A reversed-phase method is proposed here, which is suitable for moderately polar compounds like this compound.[4]
Rationale and Method Development
The choice of a C18 stationary phase provides a non-polar surface that retains the analyte through hydrophobic interactions. The mobile phase, a mixture of a weak acid in water and an organic modifier (acetonitrile), allows for the elution of the compound by modulating the polarity. The acidic modifier (formic acid) is crucial for ensuring the consistent protonation of the basic amine group, leading to sharp, symmetrical peaks. UV detection is selected based on the strong chromophore present in the molecule.
The validation of this method must be performed in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][5][6][7]
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and to assay its content.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (secondary wavelength at 320 nm for confirmation) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the reference standard.
System Suitability: Before sample analysis, the system suitability must be verified according to USP <621> guidelines.[8][9][10][11]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Reference Standard Solution.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Data Analysis:
-
Purity (Area %): Calculate the percentage of each impurity by dividing the area of each individual impurity peak by the total area of all peaks in the chromatogram.
-
Assay vs. Reference Standard: Calculate the content of this compound in the sample by comparing the peak area of the main peak in the sample solution to that of the reference standard solution.
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable information about its structural components. Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.
Protocol: LC-MS/MS Analysis
-
LC System: Use the HPLC conditions described in Section 3.2.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument equipped with an ESI source.
-
Ionization Mode: Positive ion mode is preferred to protonate the amine and pyrimidine nitrogens.
-
MS Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire data from m/z 50-500 to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (expected at m/z 217.07) as the precursor and acquire fragment ion spectra. Collision energy should be ramped (e.g., 10-40 eV) to obtain a rich fragmentation pattern.
-
Expected Data and Interpretation:
-
[M+H]⁺: Expected at m/z 217.07 (Calculated for C₁₀H₉N₄O₂⁺).
-
Key Fragmentations: The fragmentation of aminopyrimidines often involves characteristic losses from the ring system.[12] The nitro group may be lost as NO₂ (46 Da) or NO (30 Da). The pyrimidine ring can undergo cleavage, leading to smaller charged fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂).
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
2D NMR (optional but recommended): COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) experiments will aid in unambiguous assignment.
-
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons (Nitrophenyl Ring): Expect four protons in the aromatic region (~7.5-8.5 ppm), showing complex splitting patterns (doublet of doublets, triplets) characteristic of a 1,3-disubstituted benzene ring. The protons ortho and para to the electron-withdrawing nitro group will be shifted downfield.
-
Pyrimidine Protons: Two protons on the pyrimidine ring, likely appearing as doublets in the aromatic region (~7.0-8.8 ppm).
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 6.0-7.5 ppm, which will exchange with D₂O.[13]
-
-
¹³C NMR:
-
Aromatic Carbons: Ten distinct signals are expected for the ten carbons. Carbons attached to nitrogen or the nitro group will have characteristic chemical shifts. The carbon bearing the nitro group (C-NO₂) will be significantly downfield.
-
Approximate Chemical Shift Ranges:
-
C-N (pyrimidine): ~160-170 ppm
-
C-NO₂ (nitrophenyl): ~148 ppm
-
Aromatic C-H and C-C: ~110-140 ppm
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol: FTIR-ATR
-
Instrument: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | [1][8] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | [14] |
| ~1640 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | [8] |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrimidine and Phenyl Rings | [1] |
| 1550 - 1500 | N-O Asymmetric Stretch | Aromatic Nitro (-NO₂) | |
| 1350 - 1300 | N-O Symmetric Stretch | Aromatic Nitro (-NO₂) | |
| 800 - 700 | C-H Out-of-plane Bend | Aromatic C-H | [14] |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic separation with multifaceted spectroscopic analysis ensures a high degree of confidence in the identity, purity, and structural integrity of the compound. Adherence to the principles of method validation as outlined by authoritative bodies like the ICH and USP is critical for the application of these methods in a regulated environment. These protocols serve as a foundational guide, which should be adapted and fully validated for its specific intended use in any research or development setting.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2).
- Royal Society of Chemistry. (Date not available). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer.
- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. 4(7).
- United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- United States Pharmacopeia. (2023). USP-NF <621> Chromatography.
- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implic
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- MDPI. (2021).
- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
- PubChem. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- ChemicalBook. (2025). N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 152460-09-8.
- MDPI. (2016).
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- ResearchGate. (n.d.). Synthesis, spectral characterization and in vitro anti-inflammatory activity of 4-substituted amino-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidines.
- National Center for Biotechnology Information. (n.d.). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives.
- ResearchGate. (n.d.). Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- IntechOpen. (2016).
- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- CHEM 344 Shift Parameters.pdf. (n.d.).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ChemicalBook. (n.d.). 4-Nitrodiphenylamine(836-30-6) 13C NMR spectrum.
- National Center for Biotechnology Information. (n.d.). N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine.
- SpectraBase. (n.d.). (4-Nitrophenyl)-pyrrolidino-amine - Optional[13C NMR] - Chemical Shifts.
- MDPI. (2024).
- National Center for Biotechnology Information. (n.d.). 3-Nitrophenyl pyrimidin-2-yl ether.
- nmrshiftdb2. (n.d.). open nmr database on the web.
- Agilent. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
- BLDpharm. (n.d.). 152460-09-8|N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
- ResearchGate. (n.d.). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives.
- ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction.
- National Center for Biotechnology Information. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine.
- JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.
- National Center for Biotechnology Information. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine.
- Agilent. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. 4-Amino-3-nitrophenol [webbook.nist.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijirset.com [ijirset.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine | C16H13N5O2 | CID 10686149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 4-(3-Nitrophenyl)pyrimidin-2-amine in Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant anticancer agents. Its prevalence in both natural and synthetic bioactive compounds stems from its ability to mimic endogenous purines and pyrimidines, thereby interfering with critical cellular processes such as DNA and RNA synthesis.[1] This inherent bioisosterism has led to the development of numerous pyrimidine derivatives that function as antimetabolites, kinase inhibitors, and modulators of various signaling pathways implicated in tumorigenesis.[2][3] 4-(3-Nitrophenyl)pyrimidin-2-amine represents a novel investigational compound within this chemical class. Its structural features, including the pyrimidine core, the electron-withdrawing nitro group, and the amine substituent, suggest a potential for biological activity. This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of this compound's anticancer properties in vitro, offering detailed protocols and the scientific rationale behind the proposed experimental workflow.
Investigational Strategy: A Multi-Faceted Approach to Characterization
A thorough assessment of a novel compound's anticancer potential requires a multi-pronged approach. The initial focus should be on determining its cytotoxic and cytostatic effects across a panel of cancer cell lines. Subsequently, elucidating the mechanism of cell death, whether through apoptosis or other pathways, is crucial. Further investigation into the compound's impact on cell cycle progression can provide insights into its mode of action. Finally, exploring its effects on key cancer-related signaling pathways can help identify its molecular targets.
Figure 1: A conceptual workflow for the in vitro evaluation of a novel anticancer compound.
Section 1: Assessment of Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[5]
Protocol 1: MTT Assay for Cell Viability
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[8] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | Experimental Data |
| A549 (Lung) | Experimental Data |
| HCT-116 (Colon) | Experimental Data |
| PC-3 (Prostate) | Experimental Data |
| This table should be populated with experimentally derived IC50 values for this compound. |
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis
A reduction in cell viability can be due to either cell cycle arrest (cytostatic effect) or the induction of cell death (cytotoxic effect). Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[9]
Protocol 2: Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the cytotoxicity assays. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Section 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of cellular DNA content using propidium iodide is a standard technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[14] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[13]
Materials:
-
Cancer cells treated with this compound.
-
Cold 70% ethanol[13]
-
PBS
-
RNase A (100 µg/mL)[14]
-
Propidium Iodide (50 µg/mL)[14]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[13]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing RNase A and PI in PBS.[14] Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.[15]
Data Analysis: The DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that checkpoint.
Figure 2: A simplified representation of the cell cycle phases.
Section 4: Probing the Molecular Mechanism - Signaling Pathway Analysis
To identify the molecular targets of this compound, it is essential to investigate its effects on key signaling pathways that are frequently dysregulated in cancer.[16] The PI3K/Akt/mTOR and Ras/MAPK pathways are central regulators of cell growth, proliferation, and survival, and are common targets for pyrimidine-based inhibitors.[17][18] Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins within these pathways.[19]
Protocol 4: Western Blotting for Key Signaling Proteins
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[20]
-
Protein quantification assay (e.g., BCA assay).[20]
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[21]
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-ERK, anti-phospho-ERK, anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.[20]
-
Chemiluminescent substrate.[21]
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.[21]
Data Interpretation: Compare the expression and phosphorylation levels of the target proteins in treated versus untreated cells. A decrease in the phosphorylation of key kinases like Akt or ERK would suggest inhibition of their respective pathways. Changes in the levels of apoptosis-related proteins like Bax and Bcl-2 can further corroborate the findings from the Annexin V assay.
Figure 3: A simplified overview of the PI3K/Akt/mTOR and Ras/MAPK signaling pathways.
Conclusion and Future Directions
This document outlines a systematic and robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these protocols will provide a comprehensive understanding of its cytotoxic and mechanistic properties. Positive and compelling results from these studies would warrant further investigation, including in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and drug-like properties. The multifaceted approach detailed herein ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel pyrimidine-based cancer therapeutic.
References
-
Thirumala, C., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
-
Kim, K. H., & Sederstrom, J. M. Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
-
University of Virginia School of Medicine. The Annexin V Apoptosis Assay. University of Virginia. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
-
JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. Available from: [Link]
-
Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad. Available from: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. UWCCC Flow Lab. Available from: [Link]
-
Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]
-
OriGene Technologies Inc. Western Blot Protocol. OriGene. Available from: [Link]
-
Addgene. Western Blot. Addgene. Available from: [Link]
-
Moschoi, R., et al. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. PMC. Available from: [Link]
-
Kumar, A., et al. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Available from: [Link]
-
PubChem. N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. PubChem. Available from: [Link]
-
ResearchGate. Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
PubChem. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. PubChem. Available from: [Link]
-
ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. Available from: [Link]
-
Science.gov. acute cytotoxicity assays: Topics by Science.gov. Science.gov. Available from: [Link]
-
Hayashi, E., et al. [Studies on pyrazolo [3,4-d] pyrimidine derivatives. VIII. On syntheses and anti-tumor activity of 4-amino-1-(o-, m- or p-nitrophenyl) -1H-pyrazolo[3,4-d] pyrimidines and their derivatives (author's transl)]. PubMed. Available from: [Link]
-
Syrrx. 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE. Syrrx. Available from: [Link]
-
SJZ Chem-Pharm Co., Ltd. 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE. SJZ Chem-Pharm. Available from: [Link]
-
MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available from: [Link]
-
Ye, T., et al. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer. PubMed. Available from: [Link]
-
Atanasova, M., et al. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. Available from: [Link]
-
Wang, Y., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available from: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. ResearchGate. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available from: [Link]
-
ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available from: [Link]
-
Salehi, B., et al. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. PMC. Available from: [Link]
-
Parker, W. B. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. Available from: [Link]
-
Ouf, N. H., et al. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. PMC. Available from: [Link]
-
Sanchez-Vega, F., et al. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PMC. Available from: [Link]
-
MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available from: [Link]
-
MDPI. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials. MDPI. Available from: [Link]
Sources
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 16. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. origene.com [origene.com]
- 21. addgene.org [addgene.org]
The Pyrimidine Scaffold: A Versatile Blueprint for Modern Drug Discovery
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, attracting significant attention for the development of novel therapeutics.[3][4] The synthetic tractability of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[1][2] This adaptability has led to the discovery and development of a wide array of clinically successful drugs targeting a diverse range of diseases, from cancers and viral infections to microbial diseases.[3][5][6]
This technical guide provides an in-depth exploration of the application of pyrimidine derivatives in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, detailed protocols for the synthesis and biological evaluation of these promising compounds.
The Widespread Therapeutic Landscape of Pyrimidine Derivatives
The therapeutic impact of pyrimidine derivatives is vast and ever-expanding. Their ability to mimic endogenous nucleosides allows them to act as antimetabolites, interfering with DNA and RNA synthesis, a cornerstone of cancer chemotherapy.[1] Furthermore, the pyrimidine ring serves as an excellent pharmacophore for designing potent and selective enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3][4][7]
Key Therapeutic Areas:
-
Anticancer Agents: Pyrimidine derivatives are among the most successful classes of anticancer drugs. They exert their effects through various mechanisms, including:
-
Antimetabolites: Mimicking natural pyrimidines to inhibit enzymes involved in nucleotide biosynthesis or being incorporated into DNA/RNA to induce cell death. 5-Fluorouracil and Gemcitabine are classic examples.[5]
-
Kinase Inhibitors: Targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) to block cancer cell proliferation and survival.[3][4][7]
-
Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.[1][7]
-
Dihydrofolate Reductase (DHFR) Inhibitors: Blocking the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide synthesis.[8]
-
-
Antiviral Agents: Many antiviral drugs are nucleoside analogs, and pyrimidine derivatives are no exception. They can inhibit viral polymerases, preventing the replication of the viral genome.[9][10]
-
Antimicrobial Agents: The pyrimidine scaffold is found in several antimicrobial agents. For instance, sulfonamide-pyrimidine combinations can inhibit bacterial folate synthesis, leading to a bacteriostatic effect.[11][12]
From Synthesis to Biological Evaluation: A Practical Workflow
The journey of a pyrimidine derivative from a laboratory curiosity to a potential drug candidate involves a systematic workflow encompassing synthesis, purification, characterization, and rigorous biological evaluation.
Caption: A generalized workflow for the discovery and development of pyrimidine-based drug candidates.
Application Notes and Protocols
Part 1: Synthesis of Pyrimidine Derivatives
A common and versatile method for synthesizing 2-aminopyrimidine derivatives involves the condensation of chalcones with guanidine.[13][14] Chalcones, which are α,β-unsaturated ketones, can be readily prepared via a Claisen-Schmidt condensation between an aldehyde and a ketone.
Protocol 1: General Synthesis of 2-Amino-4,6-diarylpyrimidines
This protocol describes the synthesis of a 2-aminopyrimidine derivative from a chalcone and guanidine hydrochloride.
Materials:
-
Substituted Chalcone
-
Guanidine Hydrochloride
-
Sodium Hydroxide
-
Ethanol (95%)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, filter funnel, and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (10 mmol) and guanidine hydrochloride (15 mmol) in 50 mL of 95% ethanol.
-
Addition of Base: While stirring, add a solution of sodium hydroxide (30 mmol) in 10 mL of water to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: In Vitro Anticancer Evaluation
Once a series of pyrimidine derivatives has been synthesized, the next critical step is to evaluate their biological activity. For anticancer drug discovery, this typically begins with assessing their cytotoxicity against a panel of cancer cell lines.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test pyrimidine compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Table 1: Exemplary Cytotoxic Activity of Substituted Pyrimidine Derivatives
| Compound ID | R1 | R2 | Cell Line | IC₅₀ (µM) | Reference |
| B-4 | 4-chlorophenyl | H | MCF-7 | 6.70 | [15] |
| B-4 | 4-chlorophenyl | H | A549 | 20.49 | [15] |
| 8a | 4-methoxyphenyl | - | A-549 | 16.2 | [16] |
| 8d | 4-fluorophenyl | - | A-549 | 7.23 | [16] |
| 8a | 4-methoxyphenyl | - | PC-3 | 7.98 | [16] |
| 8d | 4-fluorophenyl | - | PC-3 | 7.12 | [16] |
Protocol 3: Kinase Inhibition Assay (EGFR as an example)
Many pyrimidine derivatives function as kinase inhibitors. This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test pyrimidine compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR kinase, the kinase substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: Simplified EGFR signaling pathway and the mechanism of action of a pyrimidine-based EGFR inhibitor.
Table 2: Exemplary EGFR and VEGFR-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 8a | EGFRT790M | 0.123 | [16] |
| 8d | EGFRT790M | 0.290 | [16] |
| 9a | EGFRT790M | 0.571 | [16] |
| 10b | EGFR | 0.161 | [16] |
| 2a | EGFR | 0.209 | [16] |
| 10b | VEGFR-2 | 0.141 | [16] |
| 2a | VEGFR-2 | 0.195 | [16] |
Part 3: In Vivo Pharmacokinetic Evaluation
Promising candidates from in vitro studies are advanced to in vivo studies to assess their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Protocol 4: Oral Bioavailability Study in Rats
This protocol provides a general outline for determining the oral bioavailability of a test compound in rats.
Materials:
-
Sprague-Dawley rats
-
Test pyrimidine compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent)
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing: Acclimate the rats for at least one week before the study. Fast the animals overnight before dosing. Divide the rats into two groups: one for oral administration and one for intravenous administration. Administer the test compound at a predetermined dose via oral gavage to the first group and via tail vein injection to the second group.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Precipitate the proteins in the plasma samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in plasma. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters.
-
Quantification: Generate a calibration curve using standard solutions of the test compound in blank plasma. Use this curve to determine the concentration of the test compound in the study samples.
-
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both oral and intravenous administration. Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½) using non-compartmental analysis software (e.g., WinNonlin).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its versatility in chemical synthesis and its ability to interact with a wide range of biological targets ensure its enduring importance in medicinal chemistry. The protocols and application notes provided in this guide offer a practical framework for researchers to synthesize and evaluate novel pyrimidine derivatives, with the ultimate goal of developing next-generation therapeutics to address unmet medical needs. The journey from a simple heterocycle to a life-saving drug is long and complex, but with a systematic and well-informed approach, the potential of the pyrimidine scaffold is boundless.
References
-
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
- Sutar, N. R., Alegaon, S. G., & Govind, G. A. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 1145-1165.
- BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
- Kumar, A., & Singh, P. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 12(5), 1-15.
- Shaikh, R. A., Khan, M. A., & Chauthaiwale, J. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 29(25), 4416-4437.
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
- Abdelgawad, M. A., Bakr, R. B., Alkhoja, O. A., & Mohamed, W. R. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195804.
- Al-Ghorbani, M., Che, P., & Liu, A. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(21), 5026.
- Madia, V. N., Messore, A., & De Santis, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- Shirobokov, I. V., Isakov, M. A., Kochetkov, S. N., & Ivanov, A. V. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656.
- Al-Juboori, A. A. H., & Mahmood, A. A. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 16(5), 1-8.
- Sharma, P., & Kumar, V. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie, 353(11), 2000217.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 896317.
- Sharma, P., & Kumar, V. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie, 353(11), 2000217.
- Al-Ghorbani, M., & El-Gazzar, A. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(36), 6031-6056.
- Kumar, A., & Singh, P. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Drug Delivery and Therapeutics, 14(11-S), 203-213.
- Al-Ostath, A., Al-Qaisi, Z., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6599.
- Al-Ghorbani, M., & El-Gazzar, A. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(36), 6031-6056.
- Kumar, A., & Singh, P. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies, 16(3), 246-258.
- Sharma, A., Kumar, V., & Singh, R. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 335-339.
- Al-Anazi, M., Al-Abdullah, E. S., & Al-Salahi, R. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Molecular Structure, 1319, 138765.
- Kumar, D., & Kumar, N. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry, 2013, 202378.
- Al-Anazi, M., Al-Abdullah, E. S., & Al-Salahi, R. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Molecular Structure, 1319, 138765.
- El-Sayed, N. F., & El-Bendary, E. R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
- Shirobokov, I. V., Isakov, M. A., Kochetkov, S. N., & Ivanov, A. V. (2021). Antiproliferative activity of the compounds, IC50 (µM). [Data set].
- Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2022). A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study. Molecules, 28(2), 833.
- Al-Ghorbani, M., Al-Malki, A. L., & El-Sharkawy, M. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2209-2221.
- Li, X., Wang, Y., Zhang, Y., & Li, J. (2018). Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study.
- Al-Omair, M. A., Al-Abdullah, E. S., & Al-Salahi, R. (2023). Synthesis and anti-cancer evaluation (IC50 values) of the most... [Data set].
- Jabeen, M., Riaz, N., & Arshad, M. N. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(5), 6422-6435.
- Tacic, A., Nikolic, V., Nikolic, L., & Ilic, D. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical and Biomedical Analysis, 155, 23-42.
- Revankar, G. R., & Robins, R. K. (1984). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry, 27(10), 1333-1336.
- Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2023). A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study. Molecules, 28(2), 833.
- Al-Dhfyan, A., Al-Jaber, N., & Al-Warhi, T. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Asian Journal of Pharmaceutical and Clinical Research, 9(4), 1-6.
- Kumar, A., & Singh, P. (2021). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128.
- Wang, Y., Zhang, Y., & Li, J. (2012). Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 62, 223-228.
- Kim, H., Lee, S., & Kim, D. H. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs.
- Al-Suhaimi, K. S., El-Sayed, M. A., & Abdel-Aziz, A. A. M. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 28(14), 5369.
- El-Sayed, M. A., Abdel-Aziz, A. A. M., & Al-Suhaimi, K. S. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFR/T790M and BRAF V600E inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1971.
- Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium.
- Gansner, E. R., & North, S. C. (n.d.). Graphviz. Graphviz.
- Tech With Tim. (2021, January 13). Graphviz tutorial [Video]. YouTube.
- Wikipedia contributors. (2023, December 2). DOT (graph description language). Wikipedia.
- Gansner, E. R., & North, S. C. (2024, September 28). DOT Language. Graphviz.
Sources
- 1. ijsat.org [ijsat.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. jchemrev.com [jchemrev.com]
- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Modular Approach to the Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines
Abstract
The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of potent and selective kinase inhibitors.[1][2] Compounds bearing this motif have demonstrated significant activity against critical oncology targets such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, making them vital leads in the development of novel anticancer therapeutics.[3][4][5] This guide provides a detailed, step-by-step protocol for the synthesis of this important class of molecules, designed for researchers, chemists, and professionals in drug development. Our approach is modular, focusing on the construction of a key 2-chloro-4-(thiazol-5-yl)pyrimidine intermediate, followed by a robust and versatile palladium-catalyzed Buchwald-Hartwig amination to install the N-phenyl group.[6] This methodology offers high efficiency, broad substrate scope, and operational simplicity, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Pharmacological Significance and Synthetic Strategy
The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, recognized for its ability to form key hydrogen bond interactions within the ATP-binding sites of various kinases.[6] The addition of a thiazole ring at the C4-position and an N-phenyl group at the C2-amino position creates a pharmacophore that has been successfully exploited to develop inhibitors for several kinase families. For instance, derivatives of this class have been identified as highly potent inhibitors of CDK9, a kinase involved in transcriptional regulation, and Aurora kinases A and B, which are crucial for mitotic progression.[3][5] The lead compound CYC116, for example, is an Aurora kinase inhibitor based on this scaffold that has entered clinical trials.[1][4]
The synthetic strategy detailed herein is designed for flexibility and reliability. It bifurcates the synthesis into two primary stages:
-
Formation of the Heterocyclic Core: Construction of the 4-(thiazol-5-yl)pyrimidine ring system.
-
N-Arylation: Palladium-catalyzed cross-coupling to introduce the substituted aniline moiety.
This approach allows for late-stage diversification, where a common intermediate can be coupled with a wide array of anilines to rapidly generate a library of analogues for biological screening.
Overall Synthetic Workflow
The synthesis begins with the construction of a key enaminone intermediate from a commercially available thiazole derivative. This intermediate undergoes cyclocondensation with guanidine to form the pyrimidine ring, followed by chlorination to yield the pivotal 2-chloro-4-(thiazol-5-yl)pyrimidine. The final step is a Buchwald-Hartwig amination reaction.
Caption: Overall workflow for the synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines.
Mechanistic Insights: The Buchwald-Hartwig Amination
The key C-N bond-forming step in this synthesis is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming bonds between aryl halides and amines with high efficiency and functional group tolerance.[7][8] The catalytic cycle is generally understood to proceed through several key steps: oxidative addition, ligand exchange/amine coordination, deprotonation, and reductive elimination.
The choice of ligand is critical for the reaction's success. Bidentate phosphine ligands like Xantphos are often employed as they promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields and cleaner reactions.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Pyrimidine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for one of the most common challenges in medicinal chemistry: the poor aqueous solubility of pyrimidine-based compounds. Pyrimidine scaffolds are central to numerous therapeutic agents, but their inherent planarity and aromaticity often lead to strong crystal lattice structures and, consequently, low solubility.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational solubility assessment to advanced chemical and formulation strategies, explaining not just the protocols but the scientific rationale behind each experimental choice.
Section 1: Foundational Concepts & Initial Assessment
Before attempting to improve solubility, it is critical to accurately quantify the problem. This section provides protocols for establishing a baseline understanding of your compound's solubility.
FAQ: "Why is my pyrimidine compound poorly soluble?"
Answer: The low solubility of pyrimidine derivatives typically stems from a combination of their physicochemical properties. The planar, aromatic nature of the pyrimidine ring promotes efficient crystal packing (π-π stacking), leading to high crystal lattice energy that the energy of solvation struggles to overcome.[3] Furthermore, the basicity of the nitrogen atoms (pKa of protonated pyrimidine is ~1.23) influences its ionization state at different pH values, which is a critical factor for its interaction with aqueous media.[4][5] Modifications to the pyrimidine core, while essential for pharmacological activity, can increase molecular weight and lipophilicity, further depressing aqueous solubility.[1]
FAQ: "What are the first analytical steps to quantify my compound's solubility?"
Answer: You must differentiate between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput assessment of dissolution rate. Thermodynamic solubility is the true equilibrium concentration of the compound in a saturated solution and is the gold standard for solubility measurement.
Experimental Protocol 1: Kinetic Solubility Assessment [6]
-
Stock Solution Preparation: Prepare a 20 mM stock solution of your pyrimidine derivative in 100% DMSO.
-
Incubation Mixture: In a microtube or 96-well plate, add 10 µL of the 20 mM DMSO stock to 490 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 400 µM. This results in a 2% DMSO concentration. Prepare in duplicate.
-
Equilibration: Shake the mixture at room temperature for 2-4 hours to allow for precipitation.
-
Separation: Filter the suspension through a 0.45 µm filter plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet any precipitate.[6]
-
Quantification: Transfer the clear supernatant to a UV-compatible plate. Measure the absorbance at the compound's λ_max using a microplate reader.
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a pre-prepared calibration curve. This concentration is the kinetic solubility.[6]
Experimental Protocol 2: Thermodynamic (Equilibrium) Solubility Assessment [6]
-
Sample Preparation: Add an excess amount of the solid, powdered pyrimidine derivative to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure enough solid is present so that some remains undissolved at the end of the experiment.[6]
-
Equilibration: Tightly seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the sample using a validated analytical method, typically reverse-phase HPLC with UV or MS detection, against a standard curve.[6] The resulting concentration is the thermodynamic solubility.
| Solubility Type | Description | Typical Use Case |
| Kinetic | Measures the concentration at which a compound precipitates from a supersaturated solution. | High-throughput screening, early discovery. |
| Thermodynamic | The true equilibrium solubility of the most stable crystalline form. | Lead optimization, preclinical development. |
Section 2: Troubleshooting via Chemical Modification
If the intrinsic solubility of your pyrimidine compound is insufficient, chemical modification is a powerful strategy. The choice of approach depends heavily on the compound's structure, particularly the presence of ionizable functional groups.
Caption: Decision workflow for selecting a solubility enhancement strategy.
FAQ: "My pyrimidine is ionizable. How can I leverage this to improve solubility?"
Answer: For pyrimidine compounds with acidic or basic functional groups, salt formation is the most common and effective method to increase solubility and dissolution rates.[7] By reacting an ionizable Active Pharmaceutical Ingredient (API) with an acid or base counter-ion, you form a salt, which is an ionized species.[8] These charged species are more polar and have stronger interactions with water molecules, which can significantly enhance aqueous solubility.[9] Approximately 50% of marketed small molecule drugs are administered in their salt form.[8]
Key Considerations for Salt Formation:
-
pKa Rule of Thumb: For a salt to be stable, a pKa difference of at least 2-3 units between the API and the counter-ion is generally recommended.
-
Physicochemical Properties: Salt formation can improve not only solubility but also stability, crystallinity, and manufacturability.[8][10]
-
Potential Downsides: Be aware of potential issues like high hygroscopicity (water absorption), disproportionation (conversion back to the free form), and the common ion effect, which can reduce solubility in biorelevant media containing chloride ions.[8]
Experimental Protocol 3: Small-Scale Salt Screening
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions (e.g., for a basic pyrimidine: HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
Solvent Selection: Select a solvent in which your free base has limited solubility but the expected salt is soluble. Common choices include acetone, ethanol, isopropanol, or ethyl acetate.
-
Stoichiometry: Dissolve your pyrimidine compound (1 equivalent) in the chosen solvent with gentle heating. In a separate vial, dissolve the counter-ion (1.0-1.1 equivalents) in the same solvent.
-
Reaction: Add the counter-ion solution dropwise to the pyrimidine solution while stirring.
-
Crystallization: If a precipitate forms immediately, it may be an amorphous salt or the free base crashing out. If no precipitate forms, cool the solution slowly to room temperature, then to 4°C. If necessary, use anti-solvents (like heptane) to induce crystallization.
-
Isolation & Analysis: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the solid using techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine the melting point. Finally, measure the thermodynamic solubility of the new salt form.
FAQ: "My pyrimidine is non-ionizable or salt formation failed. What's next?"
Answer: When salt formation is not an option, co-crystallization is an excellent alternative.[11] A co-crystal is a multi-component crystalline solid where the API and a pharmaceutically acceptable "co-former" are held together in the crystal lattice by non-ionic interactions, such as hydrogen bonds.[8][12] This approach modifies the crystal lattice without altering the drug's covalent structure, often leading to enhanced solubility, dissolution rate, and stability.[11][13]
Advantages of Co-crystals over Salts:
-
Applicable to non-ionizable compounds.[11]
-
Less prone to hygroscopicity.[8]
-
Not subject to disproportionation or common ion effects.[14]
Experimental Protocol 4: Co-crystal Screening via Liquid-Assisted Grinding
-
Co-former Selection: Select a range of GRAS (Generally Regarded As Safe) co-formers. Good candidates are often capable of forming strong hydrogen bonds (e.g., carboxylic acids like succinic acid, amides like nicotinamide, or sugars like saccharin).
-
Preparation: In a small milling jar (e.g., for a ball mill), add your pyrimidine API and a selected co-former in a stoichiometric ratio (e.g., 1:1 or 1:2).
-
Grinding: Add a minimal amount of a suitable solvent (e.g., a few microliters of nitromethane, acetonitrile, or ethanol) to catalyze the formation of the co-crystal.
-
Milling: Mill the mixture for a set period (e.g., 30-60 minutes).[13]
-
Analysis: Analyze the resulting solid powder directly by XRPD. The appearance of new peaks not present in the API or co-former starting materials indicates the potential formation of a new co-crystal phase.
-
Scale-up & Characterization: Promising hits can be scaled up using solvent evaporation or slurry crystallization methods for further characterization, including solubility testing.
FAQ: "Can I use a prodrug approach for my pyrimidine compound?"
Answer: Yes, a prodrug strategy is a viable option, particularly for overcoming solubility limitations that hinder in vivo studies.[15][16] A prodrug is a bioreversible, chemically modified version of the active drug.[17] The strategy involves attaching a hydrophilic promoiety to the pyrimidine core, which is designed to be cleaved in vivo by enzymes to release the parent drug.[15]
For example, phosphate esters are a common choice to dramatically increase aqueous solubility.[17] Another approach involves adding moieties like an N-methylpiperazino group linked by an O-alkyl carbamate chain, which has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives to improve their solubility profiles for preclinical studies.[15][18] This is a more involved chemical synthesis effort but can be highly effective for enabling development of an otherwise problematic compound.[16]
Section 3: Troubleshooting via Formulation Strategies
When chemical modification is undesirable or insufficient, formulation strategies can be employed to enhance the apparent solubility and dissolution of your pyrimidine compound, especially for preclinical and in vitro testing.
FAQ: "How can I improve solubility for in vitro assays without chemically modifying my compound?"
Answer: For immediate use in cellular or biochemical assays, several simple formulation techniques can be used.
| Technique | Mechanism | Pros | Cons |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can shift the equilibrium towards the more soluble ionized form.[19] | Simple, effective for ionizable drugs. | Can affect biological assay performance; risk of precipitation upon dilution. |
| Co-solvents | Using water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol) to increase the solvent's capacity to dissolve hydrophobic compounds.[19] | Easy to implement for stock solutions. | High concentrations can be toxic to cells; may precipitate upon dilution. |
| Surfactants | Using surfactants (e.g., Tween® 80, Polysorbate 80) above their critical micelle concentration to encapsulate the drug within micelles.[19][20] | Can significantly increase apparent solubility. | Can interfere with assays; potential for cell toxicity. |
FAQ: "What are advanced formulation techniques for preclinical studies?"
Answer: For more robust formulations intended for animal studies, advanced techniques that create stable, high-energy forms of the drug are preferred.
1. Amorphous Solid Dispersions (ASDs) An ASD is a formulation where the poorly soluble drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®).[21][22] This prevents the drug from crystallizing, keeping it in a higher-energy, more soluble amorphous state.[23] When the ASD is exposed to an aqueous environment, the polymer dissolves quickly, releasing the drug as fine colloidal particles, which leads to a higher dissolution rate and improved bioavailability.[24]
Methods for Preparing Solid Dispersions:
-
Solvent Evaporation/Spray Drying: Both the drug and a carrier are dissolved in a common organic solvent, which is then rapidly evaporated, leaving a solid dispersion.
-
Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is efficient and scalable.[24]
Caption: Mechanism of solubility enhancement via solid dispersion.
2. Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[25] They can encapsulate poorly soluble "guest" molecules, like your pyrimidine compound, into their central cavity, forming an inclusion complex.[26][27] This complex shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent water solubility.[28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their safety and high solubilizing capacity.[25]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpdft.com [rjpdft.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. japer.in [japer.in]
- 23. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chemicaljournals.com [chemicaljournals.com]
- 28. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Instead of a generic overview, we will directly address specific, field-reported issues in a question-and-answer format, focusing on the causality behind the problems and providing validated, actionable solutions. Our goal is to empower you to not only solve current issues but also to anticipate and prevent future synthetic roadblocks.
Section 1: The Biginelli Reaction Troubleshooting Guide
The Biginelli reaction, a cornerstone of medicinal chemistry, is a one-pot, three-component condensation for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While robust, its apparent simplicity can mask a complex interplay of competing equilibria and potential side reactions.
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is it and how can I avoid it?
A1: The Cause: A Competing Hantzsch Dihydropyridine Synthesis
The most common culprit for this observation is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[2][3] This occurs when the reaction conditions, particularly elevated temperatures, cause the decomposition of urea into ammonia. This ammonia then participates in a competing pathway where two equivalents of the β-ketoester react with one equivalent of the aldehyde, completely bypassing the desired Biginelli cyclization.[3]
Troubleshooting Workflow: Biginelli vs. Hantzsch Pathway
Caption: Competing reaction pathways in the Biginelli synthesis.
Validated Solutions:
-
Temperature Control: This is the most critical parameter. Higher temperatures (>80-100°C) strongly favor the Hantzsch pathway.[3] Running the reaction at a lower temperature (e.g., 60°C) can dramatically reduce DHP formation.[2][3]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.[2][3] It is recommended to screen different catalysts; for example, lanthanide triflates have been shown to be effective under solvent-free conditions, which can sometimes improve outcomes.[1][4]
-
Order of Addition: In some systems, adding the urea last to the pre-mixed aldehyde and β-ketoester can minimize its exposure to prolonged heating, thereby reducing decomposition.[2][3]
| Reaction Temperature | Typical DHPM Yield (%) | Typical Hantzsch DHP Yield (%) |
| 60°C | 85% | 10% |
| 80°C | 72% | 25% |
| 100°C | 55% | 40% |
| Note: Yields are illustrative and vary based on specific substrates and catalysts.[3] |
Q2: My reaction shows low conversion, with a significant amount of unreacted starting materials remaining. What are the likely causes?
A2: The Cause: Suboptimal Activation or Reaction Conditions
Low conversion is a common issue that can often be traced back to three main areas: inefficient catalysis, non-optimal reaction conditions (time and temperature), or impure reagents.[3][4] The reaction mechanism relies on a series of equilibria, and failure to adequately drive these forward will result in a stalled reaction.[5]
Validated Solutions:
-
Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. If using a reusable catalyst, it may need regeneration. For classical Brønsted acids like HCl, ensure the concentration is sufficient to catalyze the rate-limiting aldol condensation and subsequent cyclization steps.[4]
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance between reaction completion and byproduct formation.[2][3]
-
Solvent Choice: The polarity of the solvent can significantly impact reactant solubility and reaction rates. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[4]
-
Reagent Purity: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to unwanted side products.[4] Using freshly distilled aldehydes is a common practice to avoid issues from oxidized or polymerized contaminants.
Section 2: The Pinner Synthesis Troubleshooting Guide
The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method for creating substituted pyrimidines.[6][7] However, its success is highly dependent on controlling the reactivity of the starting materials and intermediates.
Q3: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common side reactions?
A3: The Cause: Hydrolysis and Self-Condensation
The Pinner reaction is notoriously sensitive to reaction conditions. The primary culprits for low yields and complex mixtures are often:
-
Hydrolysis: The amidine starting material and key reaction intermediates are susceptible to hydrolysis. The presence of water can lead to the formation of esters and other side products, consuming the starting materials in non-productive pathways.[2][8]
-
Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under the basic conditions often used to generate the free amidine.[3]
-
Amidine Quality: Amidines, particularly as hydrochloride salts, can be hygroscopic and may degrade or hydrolyze over time.[2][3]
Troubleshooting Workflow: Pinner Synthesis
Caption: Troubleshooting logic for the Pinner pyrimidine synthesis.[9]
Validated Solutions:
-
Ensure Anhydrous Conditions: This is the most critical factor for success. Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][8] The classical Pinner method often involves bubbling dry HCl gas through an anhydrous alcohol solution to ensure strictly anhydrous acidic conditions.[8]
-
Amidine Quality: Use high-purity, freshly prepared, or recently purified amidine hydrochloride to avoid issues from moisture and degradation.[2][3][8]
-
Base Selection and Addition: The choice and stoichiometry of the base (e.g., sodium ethoxide) are crucial.[2][3] The base should be added dropwise and slowly to the reaction mixture, often at a reduced temperature, to minimize the self-condensation of the dicarbonyl component.
Section 3: General Pyrimidine Synthesis FAQs
Q4: How can I control for N-alkylation versus O-alkylation when modifying the pyrimidine core?
A4: The Cause: Ambident Nucleophilicity
Many pyrimidinone scaffolds are ambident nucleophiles, meaning they can be alkylated at either a ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). The outcome is a delicate balance of factors including the alkylating agent, base, solvent, and substituents on the pyrimidine ring.[10][11][12]
Validated Solutions:
-
Hard and Soft Acids and Bases (HSAB) Theory: As a general principle, "hard" electrophiles (e.g., dimethyl sulfate) tend to favor reaction at the "harder" oxygen atom, leading to O-alkylation. "Softer" electrophiles (e.g., iodomethane) tend to react at the "softer" nitrogen atom, favoring N-alkylation.
-
Solvent and Base: Polar aprotic solvents (like DMF or acetonitrile) in combination with strong bases (like NaH or K₂CO₃) often favor O-alkylation by creating a more "free" oxygen anion.[10]
-
Substituent Effects: The electronic nature of substituents on the pyrimidine ring can significantly influence the regioselectivity. Electron-withdrawing groups can alter the nucleophilicity of the N and O atoms, directing the reaction toward one isomer.[13]
| Factor | Favors N-Alkylation | Favors O-Alkylation |
| Alkylating Agent | Softer (e.g., R-I, R-Br) | Harder (e.g., R₂SO₄, R-OTs) |
| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF, Acetonitrile) |
| Counter-ion/Base | Li⁺, Mg²⁺ | K⁺, Cs⁺ |
Q5: How do I identify an unknown byproduct from my reaction?
A5: The Cause: Unexpected Reactivity
Byproducts arise from unforeseen reaction pathways. A systematic analytical approach is required for structural elucidation.
Validated Solutions:
-
Isolation: Purify the byproduct from the reaction mixture using column chromatography or preparative TLC.[3]
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): This is the most powerful tool. Analyze chemical shifts, integration, and coupling patterns to piece together the structure. 2D NMR experiments are invaluable for establishing connectivity.[3][11]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular formula. Analyze the fragmentation pattern to identify key structural motifs.[3]
-
FTIR Spectroscopy: Identify key functional groups (e.g., C=O, N-H, C=N) that may be present or absent compared to the expected product.
-
Section 4: Experimental Protocols
Protocol 1: Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) by maintaining a controlled temperature.[2][3]
-
Materials: Aldehyde (1 mmol), β-ketoester (1 mmol), Urea (1.5 mmol), Lewis acid catalyst (e.g., sulfated zirconia, 50 mg), Ethanol (for work-up).
-
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst.
-
Stir the mixture at a controlled temperature of 60°C .[2][3]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.
-
Filter the solid product and wash with a small volume of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
-
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis Under Anhydrous Conditions
This protocol provides a general framework for the Pinner synthesis, emphasizing the critical need for anhydrous conditions to prevent hydrolysis.[2][3]
-
Materials: 1,3-dicarbonyl compound (10 mmol), Amidine hydrochloride (10 mmol), Base (e.g., sodium ethoxide solution, 10 mmol), Anhydrous ethanol.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a continuous nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction time can vary from a few hours to overnight.
-
Upon completion, cool the mixture, neutralize if necessary, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
-
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. (n.d.). .
- Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
-
Zanatta, N., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis.
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Retrieved from [Link]
-
da Silva, A. L., et al. (2013). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2020). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Biginelli Reaction
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this vital multicomponent reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, increase yields, and solve common experimental challenges.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments. Each entry details the potential causes and provides actionable, step-by-step solutions.
Q1: My reaction yield is consistently low or fails completely. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in the Biginelli reaction, often stemming from several interrelated factors. A systematic approach is key to identifying and resolving the issue.
Potential Causes & Solutions:
-
Catalyst Inefficiency or Absence: The Biginelli reaction is acid-catalyzed, and the absence of a suitable catalyst often leads to poor yields or reaction failure.[1]
-
Troubleshooting Steps:
-
Verify Catalyst Presence: Ensure a catalyst was added. While classic protocols use strong Brønsted acids like HCl, modern methods often employ milder and more efficient catalysts.[2][3]
-
Screen Catalysts: If using a standard acid, consider screening other types. Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or organocatalysts can significantly improve yields and reduce side reactions.[2][4][5] Ytterbium triflate (Yb(OTf)₃), for instance, has been shown to increase yields and shorten reaction times, especially under solvent-free conditions.[4]
-
Optimize Catalyst Loading: Catalyst concentration is critical. Start with a recommended loading (e.g., 10-20 mol%) and perform optimization experiments to find the ideal amount for your specific substrates.[6]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial.
-
Troubleshooting Steps:
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the heat. Refluxing in a suitable solvent like ethanol is a common starting point.[7] For thermally stable compounds, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[6][8]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent potential product degradation from prolonged heating.[9]
-
-
-
Poor Reagent Quality or Stoichiometry:
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure all three components—aldehyde, β-ketoester, and urea (or thiourea)—are of high purity. Aldehydes, in particular, can oxidize upon storage.[2][10]
-
Verify Stoichiometry: A slight excess of the urea and β-ketoester component (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion, especially if the aldehyde is the limiting reagent.
-
-
-
Inappropriate Solvent Choice: The solvent plays a significant role in solubilizing reagents and influencing the reaction mechanism.[11]
-
Troubleshooting Steps:
-
Evaluate Polarity: Polar solvents are generally preferred.[2][12] Ethanol, methanol, and acetonitrile are common choices.[13]
-
Consider Solvent-Free Conditions: Solvent-free (neat) reactions, often coupled with microwave or ultrasound irradiation, can be highly efficient, environmentally friendly, and lead to excellent yields.[6][7][14]
-
-
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
Side reactions can compete with the main Biginelli pathway, reducing the yield and complicating purification. Identifying the impurity is the first step to mitigating its formation.
Common Side Products & Mitigation Strategies:
-
Hantzsch Dihydropyridine Byproducts: This is common when the reaction favors a pathway involving two equivalents of the β-ketoester with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[9]
-
Identification: These compounds are often fluorescent and can be identified by mass spectrometry and NMR analysis.
-
Prevention:
-
Lower the Temperature: High temperatures promote urea decomposition. Running the reaction at a lower temperature can favor the Biginelli product.[9]
-
Optimize Catalyst: The choice of catalyst can influence selectivity. Screen different Lewis or Brønsted acids.
-
-
-
Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation, especially under harsh acidic conditions.[15]
-
Identification: This intermediate appears as a dehydrated product of the initial aldol addition.
-
Prevention:
-
Use Milder Conditions: Employ a milder catalyst or lower the reaction temperature.
-
Change Order of Addition: While not always effective, experimenting with the order of reagent addition may alter the dominant reaction pathway.
-
-
-
Self-Condensation of β-Ketoester: The β-dicarbonyl compound can react with itself, particularly in the presence of a strong base or acid.
-
Prevention: Ensure the reaction conditions are not overly acidic or basic. Maintain a well-controlled pH if possible.
-
Visualizing the Troubleshooting Process
A logical workflow can simplify the process of diagnosing and solving reaction issues.
Caption: Interplay of key parameters affecting Biginelli reaction yield.
Q3: What are the advantages of using microwave or ultrasound-assisted synthesis?
Modern energy sources can offer significant improvements over classical heating methods.
-
Microwave-Assisted Synthesis:
-
Speed: Dramatically reduces reaction times from hours to minutes. [6]A microwave-assisted protocol in ethanol can be completed in just 10 minutes at 120 °C. [8][16] * Efficiency: Often leads to higher yields and cleaner reaction profiles due to rapid and uniform heating. [17] * Versatility: Enables reactions with thermally unstable aldehydes that might decompose under prolonged conventional heating. [8]
-
-
Ultrasound-Assisted Synthesis:
-
Enhanced Rates: Sonication increases mass transfer and accelerates reaction rates, often at lower temperatures. [14][18] * Milder Conditions: Reactions can proceed quickly under milder conditions, sometimes even without a catalyst. [19] * Green Chemistry: It is an energy-efficient method that aligns with the principles of green chemistry, especially when used with solvent-free conditions. [7][14][20]
-
General Experimental Protocol (Starting Point)
This protocol serves as a general guideline and should be optimized for specific substrates.
Title: Lewis Acid-Catalyzed Synthesis of a Dihydropyrimidinone
Methodology:
-
To a round-bottom flask, add the aldehyde (1.0 eq.), β-ketoester (1.1 eq.), urea (1.5 eq.), and the chosen solvent (e.g., ethanol or acetonitrile, ~2-3 mL per mmol of aldehyde).
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the stirring mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) or the desired temperature.
-
Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 1-4 hours), cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation. [16]6. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol. [16]7. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
References
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
BIGINELLI REACTION | PPT - Slideshare. (n.d.). Retrieved January 2, 2026, from [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Retrieved January 2, 2026, from [Link]
-
Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. Retrieved January 2, 2026, from [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab - Studylib. (n.d.). Retrieved January 2, 2026, from [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. Retrieved January 2, 2026, from [Link]
-
Pai, G. G., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219. Retrieved January 2, 2026, from [Link]
-
Effect of the solvent on the yield of the model Biginelli reaction... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Mechanism of Biginelli reaction | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Dhawanpalli, R. S. (n.d.). Ultra Sound Assisted: One Step Cyclocondensation of Biginelli Compounds. Journal of Innovations in Pharmaceuticals and Biological Sciences. Retrieved January 2, 2026, from [Link]
-
Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sharma, G. V. M., et al. (2011). Microwave Multicomponent Synthesis. Molecules, 16(12), 10355-10374. Retrieved January 2, 2026, from [Link]
-
Popovics-Tóth, N., et al. (2021). Synthesis of 3,4-Dihydropyrimidin-2(1H)-One-Phosphonates by the Microwave-Assisted Biginelli Reaction. Catalysts, 11(1), 45. Retrieved January 2, 2026, from [Link]
-
Influence of the solvent on Biginelli reaction. | Download Table - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Catalysts and conditions for Biginelli reaction | Download Table - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Kakaei, S. (2015). Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Sharma, M., et al. (2025). Microwave and Ultrasonic Assisted Synthesis of Biginelli Reaction: A Review. ResearchGate. Retrieved January 2, 2026, from [Link]
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis - Tunisian Chimical Society. (n.d.). Retrieved January 2, 2026, from [Link]
-
Bussolari, J. C., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 375. Retrieved January 2, 2026, from [Link]
-
Optimization of the enantioselective Biginelli reaction conditions a - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Optimization the reaction conditions for the Biginelli reaction. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed. (2023). Retrieved January 2, 2026, from [Link]
-
Leonelli, C., & Mason, T. J. (2010). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 15(1), 277-297. Retrieved January 2, 2026, from [Link]
-
Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
da Silva, F. M., et al. (2014). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 19(6), 8124-8137. Retrieved January 2, 2026, from [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Retrieved January 2, 2026, from [Link]
-
Biginelli Reaction - J&K Scientific LLC. (2021). Retrieved January 2, 2026, from [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. Retrieved January 2, 2026, from [Link]
-
Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Retrieved January 2, 2026, from [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024). Retrieved January 2, 2026, from [Link]
-
El-Faham, A., et al. (2021). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 26(16), 4983. Retrieved January 2, 2026, from [Link]
Sources
- 1. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pure.york.ac.uk [pure.york.ac.uk]
- 12. jsynthchem.com [jsynthchem.com]
- 13. sctunisie.org [sctunisie.org]
- 14. jipbs.com [jipbs.com]
- 15. BIGINELLI REACTION | PPT [slideshare.net]
- 16. studylib.net [studylib.net]
- 17. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Pyrimidine Derivative Synthesis
Welcome to the technical support center for pyrimidine synthesis. As a foundational heterocyclic scaffold in medicinal chemistry, the efficient synthesis of pyrimidine derivatives is a critical step in drug discovery and development.[1] However, achieving high yields can be a significant challenge. This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you overcome common hurdles in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding low yields in pyrimidine synthesis.
Q1: My Biginelli reaction is giving me a low yield (<40%). What are the most likely initial culprits? A1: Low yields in the classical Biginelli reaction are a frequent issue. The primary causes to investigate first are:
-
Suboptimal Catalyst: Traditional Brønsted acid catalysts (e.g., HCl) may not be efficient for all substrates.[2][3]
-
Competing Side Reactions: The Knoevenagel condensation, a reaction between the aldehyde and the β-ketoester, is a common competing pathway that consumes starting materials.[2]
-
Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, particularly with sterically hindered substrates.[2]
-
Poor Reaction Conditions: An inappropriate choice of solvent or temperature can significantly slow the reaction and encourage the formation of byproducts.[2][3]
Q2: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it? A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at high temperatures.[4][5]
-
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as higher temperatures favor the Hantzsch pathway.[4][5]
-
Catalyst Selection: The choice of a Lewis acid catalyst may preferentially promote the desired Biginelli reaction.[4][5]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[4][5]
-
Q3: My Suzuki coupling reaction with a pyrimidine halide is failing. What are the critical parameters to check? A3: Key parameters for a successful Suzuki-Miyaura coupling include:
-
Catalyst Choice and Loading: Palladium catalysts like Pd(PPh₃)₄ are common.[6][7] Ensure the catalyst is active and not poisoned. The optimal loading typically ranges from 1 to 10 mol%.[8]
-
Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial and substrate-dependent.[6][7]
-
Solvent System: A degassed solvent mixture, often a combination of an organic solvent like 1,4-dioxane and water, is typically required.[6]
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[9]
Q4: My purified pyrimidine derivative shows peak tailing in reverse-phase HPLC. Why is this happening and how can I fix it? A4: Peak tailing for polar pyrimidine derivatives is often due to strong interactions with the stationary phase.[10]
-
Troubleshooting Steps:
-
Use a Polar-Endcapped Column: These columns are designed for better retention and peak shape of polar analytes.[10]
-
Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase hydrophobicity and improve peak shape.[10]
-
Check Injection Solvent: Ensure the injection solvent is not significantly stronger than the mobile phase, which can cause peak distortion.[10]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for complex issues encountered during pyrimidine synthesis.
Issue 1: Low or No Product Formation with Unreacted Starting Materials
Observing a significant amount of unreacted starting materials via TLC or HPLC is a common sign of suboptimal reaction conditions or catalyst issues.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Probable Cause A: Inefficient Catalysis The catalyst may be inactive, poisoned, or used at a suboptimal concentration.[5][11] In acid-catalyzed reactions like the Biginelli, both Brønsted and Lewis acids can be used, but their effectiveness is substrate-dependent.[3][11]
-
Solution & Rationale:
-
Catalyst Screening: If using a standard catalyst like HCl yields poor results, screen a panel of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃).[3][12] Lewis acids can better coordinate with the carbonyl groups, facilitating the key C-N and C-C bond-forming steps.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes promote side reactions.[8]
-
Check for Catalyst Poisoning: Impurities in starting materials or solvents, particularly those containing sulfur or certain nitrogen functionalities, can poison transition metal catalysts like palladium.[8] Ensure high-purity, dry reagents and solvents are used.
-
Probable Cause B: Suboptimal Reaction Conditions Temperature and reaction time are critical parameters that dictate the reaction rate and selectivity.[3]
-
Solution & Rationale:
-
Temperature Adjustment: The optimal temperature can vary significantly. Some reactions require heating to reflux to overcome the activation energy for the final cyclization step, while others benefit from lower temperatures to prevent byproduct formation.[2][4] Monitor the reaction by TLC at different temperatures (e.g., room temperature, 60 °C, reflux) to find the sweet spot.
-
Time Study: An insufficient reaction time will lead to incomplete conversion. Conversely, prolonged times can cause product degradation.[11] Run a time course study, taking aliquots every hour to determine the point of maximum product formation before byproducts begin to dominate.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[1][6]
-
Probable Cause C: Poor Solvent Choice The solvent affects reactant solubility and can influence the reaction pathway.[3][5]
-
Solution & Rationale:
-
Solvent Screening: While ethanol is common for the Biginelli reaction, other solvents like acetonitrile, DMF, or even solvent-free conditions can improve yields for specific substrates.[5][11][13] Polar aprotic solvents can be particularly effective in some cases.[14]
-
Solvent-Free Conditions: Mechanochemical approaches, such as ball milling, offer a green and often highly efficient alternative by eliminating solvents altogether.[15]
-
Issue 2: Complex Product Mixture & Formation of Side Products
The formation of multiple products complicates purification and is a direct cause of low yields of the desired compound.[9]
Common Side Reactions in Biginelli Synthesis
Caption: Competing reaction pathways in the Biginelli synthesis.
Probable Cause A: Knoevenagel Condensation (Biginelli Reaction) This side reaction between the aldehyde and β-ketoester is a major source of impurities.[2]
-
Solution & Rationale:
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the reaction equilibrium toward the formation of the desired N-acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[2]
-
Catalyst Choice: Certain Lewis acids are more effective at promoting the three-component reaction over the two-component condensation.[2]
-
Probable Cause B: Lack of Regioselectivity (e.g., in Suzuki Couplings) When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers, which are often difficult to separate.[9] For example, cross-coupling reactions of 2,4-dichloropyrimidines generally favor reaction at the C4 position, but exceptions can occur.[16]
-
Solution & Rationale:
-
Catalyst/Ligand System: The choice of palladium catalyst and ligand can significantly influence regioselectivity. Screening different ligand systems is a crucial step in optimizing these reactions.
-
Reaction Conditions: Temperature and solvent can also play a role in directing the selectivity of the coupling reaction.
-
Protecting Groups: In some cases, the use of appropriate protecting groups can enhance the regioselectivity of the reaction.[9]
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the desired pyrimidine derivative can be challenging due to impurities with similar physicochemical properties.[9]
Probable Cause A: Similar Polarity of Product and Impurities If the desired product and byproducts have similar polarities, separation by standard column chromatography can be difficult.[9]
-
Solution & Rationale:
-
Alternative Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for purifying highly polar compounds that show poor retention in reverse-phase chromatography.[10]
-
Preparative HPLC: Offers higher resolution than standard flash chromatography for separating closely related compounds.[9]
-
-
Recrystallization: This is a powerful technique for purifying solid products. A careful screening of solvents is required to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[10]
-
Probable Cause B: Product Instability The target compound may be unstable under the purification conditions, for example, degrading on silica gel.[9]
-
Solution & Rationale:
-
Use a Different Stationary Phase: If silica gel (which is acidic) is causing degradation, try using a more neutral stationary phase like alumina.[9]
-
Deactivate Silica Gel: Pre-treating the silica gel with a base, such as triethylamine mixed in the eluent, can neutralize active sites and prevent the degradation of acid-sensitive compounds.
-
Non-Chromatographic Methods: Rely on extraction and recrystallization to avoid exposing the compound to a stationary phase.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Microwave-Assisted Suzuki Coupling
This protocol provides a framework for the efficient Suzuki coupling of halogenated pyrimidines with boronic acids.[6]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To the microwave reactor vial, add the halogenated pyrimidine, boronic acid, base, and palladium catalyst.
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[6]
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Optimized Biginelli Reaction for Improved Yields
This protocol incorporates common strategies to suppress side reactions and drive the reaction to completion.
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol, 1.5 equiv.)
-
Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)
-
Solvent (e.g., Acetonitrile or Ethanol) (20 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and catalyst in the chosen solvent.
-
Add the urea (15 mmol) to the mixture. Using an excess of urea helps to minimize the Knoevenagel side product.[2]
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.[1]
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]
Part 4: Data & Catalyst Comparison
The choice of catalyst is paramount for achieving high yields. Below is a comparative summary for the Biginelli reaction.
Table 1: Performance Comparison of Catalysts in Biginelli Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol). Data synthesized from multiple sources for illustrative comparison.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (Brønsted Acid) | Ethanol | Reflux | 8-12 | 40-60 | [2] |
| Yb(OTf)₃ (Lewis Acid) | Solvent-free | 100 | 0.5 | >90 | [12] |
| InCl₃ (Lewis Acid) | THF | Reflux | 2-3 | >90 | [12] |
| L-proline (Organocat.) | Acetonitrile | 85 | 10 | 85-95 | [17] |
| None | Ethanol | Reflux | 24 | <20 | [3] |
This table clearly demonstrates that modern catalysts, particularly Lewis acids and organocatalysts, can significantly improve yields and reduce reaction times compared to traditional methods.[1]
References
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (2025). Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). Benchchem.
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Technical Support Center: Synthesis of Pyrimidine Derivatives. (2025). Benchchem.
- Troubleshooting low conversion rates in pyrimidine synthesis. (2025). Benchchem.
- Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis. (2025). Benchchem.
- overcoming side reactions in pyrimidine synthesis. (2025). Benchchem.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. (2025). Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available from: [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Available from: [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source not provided].
-
Synthesis of pyrimidines from dinitrogen and carbon. (n.d.). National Science Review | Oxford Academic. Available from: [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.). ResearchGate. Available from: [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate. Available from: [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. Available from: [Link]
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (2025). Benchchem.
- Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Deriv
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Available from: [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (n.d.). ACS Sustainable Chemistry & Engineering. Available from: [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Source not provided].
-
Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Available from: [Link]
- Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Deriv
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC - PubMed Central. Available from: [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace. Available from: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available from: [Link]
-
Pyrimidine Synthesis. (2024). YouTube. Available from: [Link]
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. (2021). ResearchGate. Available from: [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016). ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds
Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these molecules. The inherent polarity and structural features of these compounds demand specialized strategies that go beyond standard chromatographic protocols. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, optimize your separations, and achieve your purification goals.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, hands-on problems you may encounter during your experiments. Each issue is presented with probable causes and a series of actionable solutions.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar heterocyclic compound shows little to no retention on a standard C18 column, eluting at or near the solvent front (void volume). How can I improve its retention?
A: This is the most common challenge when purifying polar compounds with reversed-phase (RP) chromatography. The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase, leading to rapid elution without adequate separation.[1][2]
Probable Causes:
-
High Polarity: The compound is too hydrophilic to interact sufficiently with the non-polar C18 stationary phase.
-
Ionization: If the compound is ionized, its charge further increases its affinity for the aqueous mobile phase.[3]
Solutions & Strategies:
-
Increase Mobile Phase Polarity:
-
Action: Gradually increase the aqueous portion of your mobile phase. While conventional wisdom suggests a minimum of 5% organic modifier, some modern RP columns, particularly those with embedded polar groups (EPG) or designed as "AQ" type, are stable in 100% aqueous conditions.[1][3] This can sometimes provide the necessary retention for highly polar molecules.
-
-
Employ a More Polar Stationary Phase:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Action: This is often the most effective solution. HILIC uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent.[5][6] The separation is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[6] This mode is specifically designed for retaining and separating very polar compounds.[7][8]
-
-
Utilize Ion-Pairing Chromatography (IPC):
-
Action: For ionizable heterocycles, adding an ion-pairing reagent to the mobile phase can dramatically increase retention.[9][10] An alkyl sulfonic acid (for basic compounds) or a tetra-alkyl ammonium salt (for acidic compounds) forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention on an RP column.[11][12]
-
Caution: Ion-pairing reagents can be difficult to remove from the column and LC-MS system, often requiring dedicated hardware.[13][14] They can also cause ion suppression in mass spectrometry.
-
Issue 2: Severe Peak Tailing and Broadening
Q: My basic heterocyclic compound produces severely tailing peaks on both normal-phase (silica) and reversed-phase columns. What is causing this and how can I fix it?
A: Peak tailing is a common problem with basic heterocyclic compounds and indicates undesirable secondary interactions between the analyte and the stationary phase.[15][16] This distortion compromises resolution, quantification, and overall data quality.[17]
Probable Causes:
-
Silanol Interactions: The primary cause is the interaction between basic amine functional groups on the heterocycle and acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[17][18] This strong secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the characteristic tail.[15]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[19]
-
Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, resulting in tailing.[20]
Solutions & Strategies:
-
Modify the Mobile Phase:
-
For Reversed-Phase: Add a mobile phase modifier to suppress silanol interactions. A low concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups (to Si-OH), minimizing their interaction with basic analytes.[17][19]
-
For Normal-Phase: Add a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.[21] These additives compete with the basic analyte for binding to the acidic silanol sites, improving peak shape.
-
-
Use a Deactivated (End-Capped) Column:
-
Action: Select a modern, high-purity silica column that has been "end-capped." End-capping treats the silica with a reagent that blocks many of the residual silanol groups, reducing the potential for secondary interactions.[18] Polar-embedded or charged surface hybrid (CSH) columns are also designed to shield silanol activity.[19]
-
-
Adjust Mobile Phase pH:
Issue 3: Low or No Compound Recovery
Q: After running my purification, I can't seem to recover my compound. It has disappeared on the column. What happened?
A: This alarming issue is typically caused by irreversible adsorption or on-column degradation, problems that are particularly prevalent with highly polar and reactive heterocyclic compounds.
Probable Causes:
-
Irreversible Adsorption: The compound may be binding so strongly to the stationary phase (especially active silica gel) that the mobile phase is not strong enough to elute it.[20][22]
-
On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[22]
-
Poor Solubility: The compound may have precipitated at the head of the column if the injection solvent is incompatible with the mobile phase.
Solutions & Strategies:
-
Deactivate the Stationary Phase:
-
Switch to an Alternative Stationary Phase:
-
Action: If irreversible binding on silica is suspected, switch to a less acidic stationary phase like alumina or Florisil for flash chromatography.[22] For HPLC, moving to a more inert column chemistry (e.g., a polymer-based or hybrid particle column) can prevent these issues.
-
-
Use an Orthogonal Technique:
-
Action: Techniques like Supercritical Fluid Chromatography (SFC) can be excellent for purifying polar compounds that are challenging for LC.[23][24] SFC uses supercritical CO₂ as the main mobile phase, which has different solvating properties and can prevent the strong adsorptive interactions seen in liquid chromatography.[20]
-
-
Check Sample Solubility and Injection Solvent:
Frequently Asked Questions (FAQs)
Q1: What makes polar heterocyclic compounds so difficult to purify?
A: The challenge arises from a combination of their inherent polarity and the presence of heteroatoms (typically nitrogen).[2]
-
Polarity: Leads to poor retention in the widely used reversed-phase chromatography mode.[2]
-
Basic Nitrogen Atoms: These create a high potential for strong, unwanted interactions with the acidic silanol groups on the surface of standard silica-based stationary phases. This results in poor peak shape, streaking, and sometimes complete loss of the compound due to irreversible adsorption.[2][21]
-
High Solubility in Polar Solvents: This can make sample concentration and solvent removal post-purification challenging.
Q2: How do I choose the right chromatography mode (RP, HILIC, SFC, MMC)?
A: The choice depends on the specific properties of your compound. A screening approach is often the most efficient way to find the optimal method.
Decision Workflow for Chromatography Mode Selection
Caption: Decision tree for selecting a purification strategy.
Comparison of Primary Chromatography Modes
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Advantage |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/ACN, Water/MeOH) | Moderately polar to non-polar compounds. | Versatility and wide applicability for many compound classes. |
| HILIC | Polar (Silica, Amide, Zwitterionic) | High Organic (>80%) with Aqueous Buffer | Highly polar, hydrophilic, and charged compounds.[5][6] | Excellent retention of compounds that elute in the void volume in RP.[7] |
| SFC | Various (RP & NP chemistries) | Supercritical CO₂ with polar co-solvent (e.g., MeOH) | Polar neutral and ionic compounds soluble in organic modifiers.[23] | Fast separations, reduced solvent consumption, and orthogonal selectivity to LC.[20][27] |
| Mixed-Mode (MMC) | Contains both hydrophobic and ion-exchange groups | Aqueous/Organic with buffer | Complex mixtures containing polar, non-polar, and ionic species.[28] | Retains a wide range of analytes in a single run without ion-pairing.[29][30] |
Q3: When should I consider using ion-pairing agents, and what are the drawbacks?
A: Consider ion-pairing chromatography (IPC) when you need to increase the retention of charged, polar analytes in reversed-phase HPLC and other techniques like HILIC or MMC are not available or suitable.[9] IPC works by adding a reagent to the mobile phase that has a hydrophobic tail and a charged head group opposite to that of the analyte.[11] This forms a neutral, more hydrophobic complex that is better retained by the RP stationary phase.[12]
Common Ion-Pairing Reagents
| Analyte Charge | Reagent Type | Example Reagent | Typical Mobile Phase pH |
| Positive (Bases) | Anionic | Heptanesulfonic acid, Trifluoroacetic acid (TFA) | Low pH (2-4) |
| Negative (Acids) | Cationic | Tetrabutylammonium hydrogen sulfate | Neutral to High pH (6-8) |
Drawbacks:
-
MS Incompatibility: Most ion-pairing reagents are non-volatile and cause significant ion suppression in mass spectrometry.[10]
-
Long Equilibration Times: Columns require extensive flushing to equilibrate with the ion-pairing reagent and even longer times to wash it out, making method development slow and often requiring a dedicated column.[13]
-
Complex Mechanism: The retention mechanism can be complex and difficult to reproduce perfectly.[9]
Given these limitations, modern approaches like HILIC and Mixed-Mode Chromatography are often preferred as they are MS-friendly and do not require these problematic additives.[14][28]
Q4: What are the key considerations for sample preparation?
A: Proper sample preparation is critical to avoid column fouling, improve resolution, and ensure the analyte is in a suitable state for separation.[31][32]
-
Solvent Selection: The sample should be dissolved in a solvent that is compatible with the initial mobile phase.[25] For RP-HPLC, this is often the mobile phase itself or a solution with a lower organic content. For HILIC, the sample should be dissolved in a high-organic solvent (e.g., 75:25 acetonitrile:methanol) to ensure good peak shape. Using a solvent that is too strong can cause peak distortion and broadening.[25]
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injection. This removes particulates that can block column frits and damage the instrument.[25]
-
Extraction and Cleanup: For complex matrices (e.g., biological fluids, natural product extracts), a cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is often necessary to remove interfering substances.[32][33]
Experimental Protocols
Protocol 1: General Method Development for HILIC
This protocol provides a starting point for developing a HILIC separation for a polar heterocyclic compound.
1. Column and Solvent Selection:
-
Column: Start with a zwitterionic or amide-based HILIC column (e.g., 100 x 2.1 mm, <3 µm). These often provide good peak shape and broad applicability.[6][14]
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
2. Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Gradient from 95% B to 50% B
-
8-9 min: Hold at 50% B
-
9-10 min: Return to 95% B
-
10-15 min: Re-equilibration at 95% B (Equilibration is critical in HILIC).
-
3. Sample Preparation:
-
Dissolve the sample at approximately 1 mg/mL in 90% Acetonitrile / 10% Water.[20] Ensure the final injection solvent is high in organic content.
4. Optimization:
-
Retention: If retention is too low, increase the initial %B. If it is too high, decrease the initial %B.
-
Selectivity: To change elution order, try a different HILIC stationary phase (e.g., bare silica, diol) or change the pH of the aqueous mobile phase.
-
Peak Shape: Adjust the buffer concentration (10-20 mM is a good range).
Method Development Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polylc.com [polylc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. itwreagents.com [itwreagents.com]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. agilent.com [agilent.com]
- 15. chromtech.com [chromtech.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. uhplcs.com [uhplcs.com]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. Purification [chem.rochester.edu]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 26. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 27. agilent.com [agilent.com]
- 28. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. helixchrom.com [helixchrom.com]
- 31. scispace.com [scispace.com]
- 32. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 33. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Off-Target Effects of Pyrimidine Kinase Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidine kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate off-target effects in your experiments. Given the conserved nature of ATP-binding sites across the kinome, achieving absolute specificity is a significant challenge.[1] This resource will equip you with the knowledge to design more robust experiments and interpret your results with higher confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with inhibitors targeting pyrimidine salvage pathway kinases such as deoxycytidine kinase (dCK), thymidine kinase 1 (TK1), and UMP-CMP kinase (CMPK1).
Q1: What are the primary reasons for off-target effects with pyrimidine-based kinase inhibitors?
A1: Pyrimidine-based inhibitors often target the ATP-binding pocket of kinases. This pocket shares structural similarities across a wide range of kinases, making cross-reactivity a common issue.[1][2] The pyrimidine scaffold is adept at mimicking the adenine ring of ATP, which allows it to bind to the hinge region of many kinases.[3] Consequently, inhibitors designed for a specific pyrimidine kinase can inadvertently bind to and inhibit other kinases, leading to off-target effects.[2][4]
Q2: My pyrimidine kinase inhibitor is showing a phenotype in a cell line that doesn't express the target kinase. What is the likely cause?
A2: This is a strong indication of off-target activity. The observed phenotype is likely due to the inhibitor acting on one or more other kinases expressed in that cell line.[5] It is crucial to perform a comprehensive selectivity profile of your inhibitor to identify these unintended targets.
Q3: I'm observing a discrepancy between my inhibitor's potent biochemical (in vitro) activity and its weaker effect in cell-based assays. What could be the reason?
A3: This is a common challenge in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[6]
-
Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance transporters like P-glycoprotein.[6]
-
Compound Instability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.[6]
-
High Intracellular ATP Concentrations: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, reducing its apparent potency.[5]
Q4: What are the essential first steps to take when an unexpected or off-target effect is suspected?
A4: When you observe a phenotype that is inconsistent with the known function of your target pyrimidine kinase, a systematic investigation is necessary:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to verify that your inhibitor is binding to its intended target in the cellular context.[7]
-
Perform a Dose-Response Analysis: Titrate the inhibitor to the lowest effective concentration that still modulates the primary target. This can help minimize off-target effects that often occur at higher concentrations.[5]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same pyrimidine kinase is available, test whether it produces the same phenotype. If it does, it strengthens the evidence for an on-target effect.[5]
-
Conduct a Rescue Experiment: Express a drug-resistant mutant of your target kinase in the cells. If the phenotype is on-target, the resistant mutant should "rescue" the cells from the inhibitor's effect.[5]
-
Profile Against a Kinase Panel: This is the most direct way to identify unintended targets. Screening your inhibitor against a broad panel of kinases (kinome profiling) will reveal its selectivity profile.[8][9]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with pyrimidine kinase inhibitors.
Issue 1: High Levels of Cytotoxicity Observed at Effective Inhibitor Concentrations
Symptoms:
-
Significant cell death observed in viability assays (e.g., MTT, CellTiter-Glo) at concentrations required to inhibit the target pyrimidine kinase.
-
Morphological changes indicative of apoptosis or necrosis.
Potential Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Potent Off-Target Inhibition of Essential Kinases | 1. Perform Kinome-wide Selectivity Profiling: Use a service like KINOMEscan or a broad in-house panel to identify off-target kinases that are critical for cell survival (e.g., CDKs, AKT, PLK1).[9][10] 2. Cross-Reference with Cell Line Kinome Expression Data: Determine if the identified off-targets are expressed at significant levels in your cell model. | Identification of specific off-target kinases responsible for the cytotoxicity, allowing for a more informed interpretation of your data. |
| Inappropriate Inhibitor Concentration | 1. Conduct a Detailed Dose-Response Curve: Determine the IC50 for your target kinase and the CC50 (cytotoxic concentration 50). 2. Work within a Therapeutic Window: If possible, perform your experiments at concentrations that inhibit the target without causing widespread cell death. | Establishing a concentration range where on-target effects can be studied with minimal confounding cytotoxicity. |
| Induction of Apoptosis via Off-Target Pathways | 1. Assess Apoptosis Markers: Use Western blotting to probe for cleaved caspases (e.g., caspase-3, -7) or PARP cleavage. 2. Perform Annexin V/PI Staining: Use flow cytometry to quantify apoptotic and necrotic cell populations. | Confirmation of the cell death mechanism, which can provide clues about the off-target pathways being affected. |
Issue 2: Unexpected Phenotype Inconsistent with Target Pyrimidine Kinase Function
Symptoms:
-
The observed cellular response (e.g., changes in cell cycle, migration, signaling pathways) does not align with the known biological role of the target pyrimidine kinase.
-
Activation of a signaling pathway when inhibition is expected.
Potential Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of an Off-Target Kinase with Opposing Function | 1. Kinome Profiling: As with cytotoxicity, a broad kinase screen is the most direct method to identify unintended targets.[9][10] 2. Pathway Analysis: Use phosphoproteomics or phospho-specific antibody arrays to get a broader view of the signaling pathways being modulated by your inhibitor.[11] | Identification of the off-target kinase and pathway responsible for the unexpected phenotype. |
| Activation of Compensatory Signaling Pathways | 1. Time-Course Western Blot Analysis: Examine the phosphorylation status of key nodes in related or compensatory pathways over time. For example, inhibition of one pathway might lead to the upregulation of a parallel survival pathway. 2. Combination Inhibition: If a compensatory pathway is identified, use a second, selective inhibitor to block that pathway and see if the original phenotype is restored. | A clearer understanding of the cellular rewiring in response to your inhibitor, distinguishing off-target effects from cellular adaptation. |
| Non-Kinase Off-Targets | 1. Broad Target Profiling: Consider screening your compound against a panel of non-kinase targets, such as GPCRs, ion channels, and other ATP-binding proteins.[12] 2. Chemical Proteomics: Use techniques like affinity chromatography coupled with mass spectrometry to pull down binding partners of your inhibitor from cell lysates.[13] | Identification of unintended non-kinase binding partners that could explain the observed phenotype.[12] |
Part 3: Methodologies and Data Interpretation
This section provides detailed protocols for key experiments and guidance on interpreting the resulting data.
Experimental Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a general procedure for assessing the selectivity of a pyrimidine kinase inhibitor against a panel of kinases using a radiometric assay.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Pyrimidine kinase inhibitor stock solution (in DMSO)
-
Kinase reaction buffer (specific to each kinase)
-
[γ-³³P]ATP
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix for each kinase containing the kinase, its substrate, and the appropriate kinase reaction buffer.
-
Add Inhibitor: Add your pyrimidine kinase inhibitor at a range of concentrations to the designated wells. Include a DMSO-only control (vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]ATP/ATP mixture.
-
Incubate: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reactions by adding the stop solution.
-
Capture Substrate: Transfer the reaction mixtures to a filter plate to capture the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure Radioactivity: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value for each kinase.
Data Presentation: Kinase Selectivity Profile
The selectivity of a pyrimidine kinase inhibitor can be summarized in a table. The following is a hypothetical example for a novel dCK inhibitor, "Compound X".
| Kinase Target | IC50 (nM) |
| dCK (On-Target) | 15 |
| TK1 | >10,000 |
| CMPK1 | 8,500 |
| CDK2 (Off-Target) | 150 |
| GSK3β (Off-Target) | 450 |
| PIM1 | 2,300 |
| AURKA | >10,000 |
| ... (other kinases) | ... |
Interpretation:
-
In this example, Compound X is a potent inhibitor of its intended target, dCK.
-
It shows significant off-target activity against CDK2 and GSK3β, with IC50 values only 10-fold and 30-fold higher than for dCK, respectively.
-
This suggests that at concentrations used to fully inhibit dCK in cells, Compound X may also inhibit CDK2 and GSK3β, potentially leading to phenotypes associated with the inhibition of these kinases (e.g., cell cycle arrest for CDK2).
Part 4: Visualizing Workflows and Pathways
Diagrams created using Graphviz to illustrate key concepts and workflows.
Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Pyrimidine Salvage Pathway and Potential Off-Target Interactions
Caption: The pyrimidine salvage pathway and examples of potential off-target pathway modulation.
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PubMed Central. [Link]
-
The target landscape of clinical kinase drugs. PubMed Central. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed Central. [Link]
-
Deoxycytidine kinase (dCK) inhibition is synthetic lethal with BRCA2 deficiency. PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
When Can Tyrosine Kinase Inhibitors Be Discontinued in Patients With Chronic Myeloid Leukemia?. Hematology & Oncology. [Link]
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PubMed Central. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS Genetics. [Link]
-
Targets in pyrimidine salvage and their corresponding inhibitors. ResearchGate. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. PubMed Central. [Link]
-
Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells. PubMed. [Link]
-
Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules. National Institutes of Health. [Link]
-
Gene ResultDCK deoxycytidine kinase [ (human)]. NCBI. [Link]
-
Development and preclinical pharmacology of a novel dCK inhibitor, DI-87. PubMed Central. [Link]
-
Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells. Blood Advances. [Link]
-
UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells. PubMed Central. [Link]
-
Modulation of human UMP/CMP kinase affects activation and cellular sensitivity of deoxycytidine analogs. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Adjustment for Solubilizing Basic Pyrimidine Compounds
Welcome to the technical support center dedicated to addressing the challenges of solubilizing basic pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful preparation of your experimental solutions.
The Challenge of Solubilizing Basic Pyrimidine Compounds
Many pyrimidine derivatives possess basic nitrogen atoms, making their aqueous solubility highly dependent on the pH of the solution.[1] At neutral or alkaline pH, these compounds often exist in their free base form, which is typically less soluble in water, leading to precipitation and inaccurate concentrations in biological assays.[2] Understanding the interplay between pH, the compound's pKa, and its ionization state is paramount to achieving complete solubilization.
Core Principle: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ratio of the ionized (protonated) to the unionized (free base) form of a basic compound is described by the Henderson-Hasselbalch equation.[3][4][5] For a basic compound (B) and its conjugate acid (BH+), the equation can be expressed as:
pH = pKa + log10 ([B]/[BH+]) [6]
This equation is the cornerstone of our strategy. To increase the solubility of a basic pyrimidine, we need to increase the concentration of its ionized, more soluble form (BH+). This is achieved by lowering the pH of the solution to a level significantly below the compound's pKa.
Troubleshooting Guide: Common Solubilization Issues
This section addresses common problems encountered during the solubilization of basic pyrimidine compounds in a question-and-answer format.
Issue 1: My pyrimidine compound won't dissolve in water or neutral buffer.
-
Question: I've added my pyrimidine compound to water (or a buffer at pH 7.4), and it remains a suspension. What's happening?
-
Answer: Your compound is likely in its poorly soluble free base form at neutral pH.[2] Basic pyrimidines require a more acidic environment to become protonated and, consequently, more soluble. The pKa of the parent pyrimidine ring is quite low (around 1.23), meaning it is a very weak base.[7] However, substituents on the ring can significantly increase the pKa, making the compound more basic and more likely to be insoluble at neutral pH.
Solution:
-
Determine the pKa: If the pKa of your specific pyrimidine derivative is unknown, it is advisable to either find it in the literature or use computational prediction tools. Knowing the pKa is crucial for selecting the appropriate pH for solubilization.
-
Lower the pH: To ensure at least 99% of the compound is in the ionized form, the pH of the solution should be at least two units below the pKa of the most basic nitrogen atom.
-
Use an Acidic Buffer: Instead of water, use a buffer system that maintains the required acidic pH.[8][9]
-
Issue 2: The compound dissolves initially but then precipitates.
-
Question: I managed to dissolve my compound by adding a small amount of acid, but it crashed out of solution after a short time or upon further dilution. Why?
-
Answer: This common issue, known as "oiling out" or precipitation, can occur for several reasons:[10]
-
Insufficient Buffering Capacity: If you only add a small amount of strong acid (like HCl) to water, the solution has very little buffering capacity.[11] When this solution is diluted into a larger volume of neutral medium (e.g., cell culture media), the pH rapidly increases, causing the compound to convert back to its insoluble free base form.
-
Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable.
-
Common Ion Effect: If the compound is a salt (e.g., a hydrochloride salt), diluting it into a buffer containing the same counter-ion at a high concentration can sometimes reduce solubility.
Solution:
-
Prepare a Concentrated Stock in an Acidic Buffer: Prepare a high-concentration stock solution in a well-buffered acidic solution.[12][13][14] This ensures that the pH remains stable even upon dilution.
-
Stepwise Dilution: When diluting the stock solution into your final assay medium, perform serial dilutions. This gradual change in environment can sometimes prevent precipitation.[15]
-
Consider the Final Concentration: Be mindful of the compound's intrinsic aqueous solubility limit. It might not be possible to achieve very high concentrations in the final assay medium, even with pH adjustment.
-
Issue 3: I'm concerned about the effect of low pH on my experiment.
-
Question: My biological assay is sensitive to low pH. How can I solubilize my compound without compromising my experiment?
-
Answer: This is a critical consideration. Here's a workflow to manage this:
-
High-Concentration Acidic Stock: Prepare a highly concentrated stock solution (e.g., 10-100 mM) in an appropriate acidic buffer. At this high concentration, only a very small volume will be needed for your final assay.
-
Minimize the Volume of Stock Added: When you add a small volume of your acidic stock to the much larger volume of your buffered assay medium (e.g., cell culture medium at pH 7.4), the buffer in the assay medium should be sufficient to neutralize the small amount of acid from your stock, bringing the final pH close to the desired physiological range.
-
Final pH Check: Always measure the pH of your final working solution after adding the compound stock to ensure it is within the acceptable range for your assay.
-
DMSO as a Co-solvent: If pH adjustment alone is insufficient or problematic, consider using a small percentage of a non-aqueous solvent like dimethyl sulfoxide (DMSO) to prepare the initial stock solution.[15][16] However, be aware that the final concentration of DMSO in your assay should typically be kept below 0.5% to avoid artifacts.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best acidic buffer to use for solubilizing my basic pyrimidine compound?
A1: The choice of buffer depends on the target pH. A good buffer should have a pKa close to the desired pH.[8] For many applications, a simple citrate or acetate buffer is effective.[8]
| Buffer System | Useful pH Range |
| Citrate Buffer | 3.0 - 6.2 |
| Acetate Buffer | 3.8 - 5.8 |
| Phosphate Buffer | 6.2 - 8.2 |
Note: While phosphate buffers are common, they may not be acidic enough for some pyrimidine compounds.
Q2: How do I choose between using a strong acid like HCl and an acidic buffer?
A2: While adding a strong acid can lower the pH, it does not provide buffering capacity.[11] This means the pH can change dramatically upon dilution. An acidic buffer is designed to resist pH changes, making your solution more stable and your experiments more reproducible.[17] Therefore, using an acidic buffer is almost always the preferred method.
Q3: Can the counter-ion of my pyrimidine salt affect its solubility?
A3: Yes, the counter-ion can have a significant impact on the physicochemical properties of the salt, including its solubility and crystal lattice energy.[18][19] While there are no universal rules, smaller, more compact counter-ions sometimes lead to higher melting points and modest improvements in solubility.[18] The nature of hydrogen bonding between the ions also plays a major role.[18] If you are experiencing solubility issues with a particular salt form (e.g., hydrochloride), it may be worthwhile to investigate other salt forms (e.g., sulfate, phosphate).[20]
Q4: My compound is still not dissolving even at a low pH. What else can I do?
A4: If pH adjustment is not sufficient, consider the following:
-
Increase Temperature: Gently warming the solution can increase the rate of dissolution and the solubility of the compound.[1]
-
Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.
-
Use of Co-solvents: As a last resort, you can prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[15][16] Always check the tolerance of your assay for the final concentration of the organic solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Basic Pyrimidine Compound
This protocol provides a general method for preparing a stock solution of a basic pyrimidine compound with a hypothetical pKa of 6.5.
Objective: To prepare a 10 mM stock solution in a pH 4.5 buffer to ensure the compound is fully protonated and dissolved.
Materials:
-
Basic pyrimidine compound (e.g., molecular weight = 250 g/mol )
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
High-purity water
-
Calibrated pH meter
-
Volumetric flasks[12]
-
Analytical balance
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 4.5):
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).
-
Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).
-
In a beaker, combine the citric acid and sodium citrate solutions while monitoring the pH. Adjust the ratio of the two solutions until the pH is stable at 4.5. For example, a mixture of approximately 33 ml of 0.1 M sodium citrate and 67 ml of 0.1 M citric acid will yield a pH of around 4.5.
-
-
Prepare the 10 mM Stock Solution:
-
Weigh out 2.5 mg of the pyrimidine compound using an analytical balance.[21]
-
Quantitatively transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.7 mL of the 0.1 M citrate buffer (pH 4.5) to the flask.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Carefully add the citrate buffer to the 1 mL mark of the volumetric flask.[13][21]
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution appropriately (e.g., at 4°C or -20°C, protected from light).
-
Visualization of the Solubilization Workflow
Caption: Workflow for preparing a stable stock solution of a basic pyrimidine compound.
Visualization of the Ionization Equilibrium
Caption: Effect of pH on the ionization and solubility of a basic pyrimidine.
References
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. Retrieved from [Link]
-
Henderson–Hasselbalch equation. (2024). In Wikipedia. Retrieved from [Link]
-
Pyrimidine - Solubility of Things. (n.d.). Retrieved from [Link]
-
Pyrimidine. (2024). In Wikipedia. Retrieved from [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Retrieved from [Link]
-
Henderson-Hasselbalch Equation. (n.d.). AP Chem Guide. Retrieved from [Link]
-
Henderson-Hasselbalch Equation. (n.d.). BYJU'S. Retrieved from [Link]
-
Oswald, N. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved from [Link]
-
Buffer Solutions and their pH. (n.d.). Solubility of Things. Retrieved from [Link]
-
Acidic Buffers: Definition, Composition, and How They Work. (2021). Chemistry Made Simple. Retrieved from [Link]
-
Harvey, D. (2022). 3.3: Preparing Solutions. In Chemistry LibreTexts. Retrieved from [Link]
-
Harvey, D. (2025). 2.5: Preparing Solutions. In Chemistry LibreTexts. Retrieved from [Link]
-
How To Make A Standard Solution. (2024). The Chemistry Blog. Retrieved from [Link]
-
How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? (2022). ResearchGate. Retrieved from [Link]
-
Buffer Solutions. (n.d.). Retrieved from [Link]
-
Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. (n.d.). Retrieved from [Link]
-
Solution-making strategies & practical advice. (2025). YouTube. Retrieved from [Link]
-
Stockx, J. (2010). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. SciSpace. Retrieved from [Link]
-
Clark, J. (n.d.). buffer solutions. Chemguide. Retrieved from [Link]
-
The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (2025). ResearchGate. Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH. Retrieved from [Link]
-
Pyrimidine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). PubMed. Retrieved from [Link]
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (n.d.). PMC - NIH. Retrieved from [Link]
-
Influence of counterions on the interaction of pyridinium salts with model membranes. (n.d.). Retrieved from [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Green Synthesis of Pyrimidine Derivative. (2025). ResearchGate. Retrieved from [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (n.d.). Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. (n.d.). MDPI. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 4. microbenotes.com [microbenotes.com]
- 5. byjus.com [byjus.com]
- 6. apchem.org [apchem.org]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemistrymadesimple.net [chemistrymadesimple.net]
- 10. benchchem.com [benchchem.com]
- 11. Buffers [chem.purdue.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Labyrinth of Pyrimidine Workup
A Senior Application Scientist's Guide to Preserving Molecular Integrity
Welcome to the technical support center dedicated to the robust chemistry of pyrimidine derivatives. As vital scaffolds in pharmaceuticals, agrochemicals, and materials science, their successful synthesis and purification are paramount. However, the path from reaction flask to purified product is often fraught with peril, particularly during workup, where the desired compound is most vulnerable to degradation.
This guide is structured to provide you, the dedicated researcher, with actionable insights and troubleshooting strategies. We move beyond mere procedural lists to delve into the mechanistic underpinnings of pyrimidine stability, empowering you to make informed decisions that protect your valuable compounds.
Troubleshooting Guide: Common Workup Scenarios & Solutions
This section addresses specific challenges you may encounter during the isolation and purification of your pyrimidine compounds. Each scenario is presented in a problem-solution format, grounded in the principles of organic chemistry.
Scenario 1: Product Loss During Aqueous Extraction
Problem: You observe a significant decrease in the yield of your pyrimidine derivative after performing an aqueous wash or extraction. TLC analysis of the aqueous layer may or may not show your product, suggesting possible degradation.
Root Cause Analysis:
The pyrimidine ring's stability is highly dependent on pH. The two nitrogen atoms in the ring are basic, though less so than in pyridine, and can be protonated under acidic conditions.[1] This protonation increases the compound's water solubility, causing it to partition into the aqueous layer. Conversely, strongly basic conditions can also lead to ring-opening reactions or degradation, especially if there are electron-withdrawing groups on the ring.
Strategic Solutions:
-
pH-Controlled Washes: Before initiating an aqueous wash, ascertain the pKa of your pyrimidine compound. The goal is to work at a pH where the compound is in its neutral, less water-soluble form.
-
For Acid-Sensitive Pyrimidines: If your reaction was run under acidic conditions, a careful neutralization is required. Instead of strong bases like NaOH, consider a milder approach with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] Add the base slowly and monitor the pH of the aqueous layer, aiming for a range of 7.0-8.0. Be prepared to vent the separatory funnel frequently to release CO₂ pressure.[3]
-
For Base-Sensitive Pyrimidines: If your reaction was run under basic conditions, neutralize with a dilute acid like 1 M HCl or a saturated solution of ammonium chloride (NH₄Cl). Again, proceed cautiously and monitor the pH.
-
-
"Salting Out" to Reduce Aqueous Solubility: If your pyrimidine has some inherent water solubility even in its neutral form, washing the organic layer with brine (a saturated solution of NaCl) can help.[4] The high ionic strength of the brine solution decreases the ability of water to solvate organic molecules, pushing your compound back into the organic layer.[4]
-
Solvent Selection: The choice of organic solvent for extraction is critical. Use a solvent in which your compound is highly soluble, but which has low miscibility with water. Dichloromethane (DCM) and ethyl acetate are common choices. For more polar pyrimidines, a mixture of solvents might be necessary to achieve good partitioning.
Visualizing the Workup Decision Process:
Caption: Decision workflow for aqueous workup of pyrimidines.
Scenario 2: Decomposition During Quenching of Reactive Reagents
Problem: Your pyrimidine compound, stable during the reaction, degrades upon quenching of a reactive reagent like POCl₃, a common agent for chlorinating hydroxypyrimidines.
Root Cause Analysis:
The quenching of highly reactive reagents is often exothermic.[2] A rapid, uncontrolled increase in temperature can provide the activation energy for degradation pathways. Furthermore, the quenching process itself can create harsh pH conditions. For instance, quenching excess POCl₃ with water generates phosphoric acid and HCl, leading to a highly acidic environment that can be detrimental to the pyrimidine ring.
Strategic Solutions:
-
Controlled "Reverse" Quenching: Instead of adding the quenching agent (e.g., water) to the reaction mixture, slowly add the reaction mixture to a cold quenching solution (e.g., ice-water or a cold aqueous sodium bicarbonate solution) with vigorous stirring.[2] This method helps to dissipate the heat of reaction more effectively and maintain a more controlled temperature.[2]
-
Stoichiometric Control: Whenever possible, use a stoichiometric amount of the reactive reagent to minimize the amount that needs to be quenched. For example, in large-scale chlorinations of hydroxypyrimidines, using an equimolar amount of POCl₃ has been shown to be effective and minimizes the quenching exotherm.[2]
-
Non-Aqueous Quenching: For particularly sensitive substrates, consider a non-aqueous workup. For example, after a reaction with a hydride source, you might quench with ethyl acetate before any aqueous addition.
Protocol 1: Safe Quenching of a POCl₃ Reaction
-
Prepare the Quenching Vessel: In a separate flask, prepare a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. Ensure the flask is large enough to accommodate the entire reaction volume and is being vigorously stirred in an ice bath.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Slow Addition: Using a dropping funnel, add the reaction mixture dropwise to the cold, stirring quenching solution.
-
Monitor Temperature: Monitor the temperature of the quenching solution throughout the addition. If the temperature rises significantly, pause the addition until it cools down.
-
Final pH Adjustment: After the addition is complete, check the pH of the aqueous layer and adjust to neutral (pH ~7-8) with additional sodium bicarbonate if necessary.
-
Extraction: Proceed with the extraction of your chlorinated pyrimidine product using a suitable organic solvent.
Scenario 3: Product Oiling Out or Failing to Crystallize
Problem: During purification by crystallization, your pyrimidine compound either "oils out," forming a liquid layer instead of solid crystals, or remains stubbornly in solution.
Root Cause Analysis:
Crystallization is a delicate equilibrium between solubility and insolubility. "Oiling out" occurs when the solution becomes supersaturated too quickly, or at a temperature above the compound's melting point. Failure to crystallize often means the compound is too soluble in the chosen solvent, or that impurities are inhibiting crystal lattice formation.
Strategic Solutions:
-
Solvent System Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[5]
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble but is miscible with the "good" solvent) until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[6] For compounds soluble only in DMF or DMSO, diffusion crystallization using an anti-solvent like DCM, cyclohexane, or ethyl acetate can be effective.[7]
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.[5] Allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath can make a significant difference.[5]
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a nucleation point.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections that promote crystal growth.
-
Table 1: Common Solvents for Pyrimidine Crystallization
| Solvent Class | Examples | Comments |
| Alcohols | Ethanol, Isopropanol, Methanol | Good for many pyrimidines with hydrogen bonding capabilities. Ensure the compound is not reactive with them. |
| Esters | Ethyl Acetate | A versatile solvent of medium polarity. |
| Aromatic | Toluene, Xylene | Good for less polar pyrimidines. |
| Ethers | Diethyl Ether, Dioxane, THF | Often used as anti-solvents. Be mindful of peroxide formation. |
| Halogenated | Dichloromethane (DCM) | Often used as a component in solvent systems. Can be difficult to remove completely. |
| Hydrocarbons | Hexane, Heptane | Typically used as anti-solvents for more polar compounds. |
| Highly Polar | DMF, DMSO | Used for poorly soluble compounds, often in an anti-solvent diffusion setup.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on pyrimidine stability during workup?
A1: The pyrimidine ring's stability is significantly influenced by pH. As heterocyclic amines, they are susceptible to protonation in acidic conditions, which increases their water solubility and can lead to partitioning into the aqueous layer.[1] While this doesn't necessarily mean degradation, it can lead to product loss. In strongly acidic or basic conditions, especially at elevated temperatures, the ring can undergo hydrolytic cleavage or other degradation reactions. It is generally advisable to maintain a near-neutral pH (6-8) during aqueous workups unless the specific properties of your compound require acidic or basic conditions for purification.[8][9]
Q2: My pyrimidine is sensitive to oxidation. How should I adjust my workup procedure?
A2: For pyrimidines susceptible to oxidation (e.g., those with electron-rich substituents or thiol groups), it is crucial to minimize exposure to air.
-
Degas Solvents: Before use, degas all solvents for extraction and purification by bubbling an inert gas (nitrogen or argon) through them or by using a freeze-pump-thaw technique.
-
Inert Atmosphere: Conduct the entire workup, including extractions and filtrations, under an inert atmosphere if possible.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvents can help prevent radical-mediated degradation.[10]
-
Avoid Oxidizing Agents: Be mindful of residual oxidizing agents from the reaction. Ensure they are thoroughly quenched before proceeding with the workup.
Q3: How can I remove a metal catalyst (e.g., Palladium) from my pyrimidine product?
A3: Removing residual metal catalysts is a common challenge.
-
Filtration: Often, the catalyst can be removed by filtering the reaction mixture through a pad of Celite® or silica gel.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of ammonium chloride can help to sequester and remove some metal salts.
-
Specialized Scavengers: For more stubborn cases, commercially available silica-based or polymer-based metal scavengers can be very effective. These are stirred with the organic solution of the crude product and then filtered off.
-
Crystallization: Careful crystallization can often leave trace metals behind in the mother liquor.[11]
Q4: What are "protecting groups" and are they useful for pyrimidine workups?
A4: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting under certain conditions. While more commonly used during the synthesis itself, the concept is relevant to workup. For example, if a pyrimidine has a particularly acid-labile exocyclic amine, it might be protected as a carbamate. However, for workup, the focus is less on adding protecting groups and more on choosing conditions that are compatible with the existing functional groups on your molecule.
Q5: My reaction involves a strong acid catalyst. How can I remove it without degrading my product?
A5: Neutralization with a mild base is the key. A saturated solution of sodium bicarbonate is generally the first choice.[3] It is basic enough to neutralize strong acids but usually not so strong as to cause base-mediated degradation of sensitive pyrimidines. Add it slowly and with good stirring to control the CO₂ evolution. An alternative is to use a solid-supported base (an "acid scavenger") like polymer-bound trisamine (P-trisamine). The crude reaction mixture can be passed through a plug of this material, which will neutralize the acid without requiring an aqueous wash.
Visualizing Degradation Pathways:
Caption: Key degradation pathways for pyrimidines during workup.
References
-
Ushijima, S., et al. (1991). Extra-weak chemiluminescence of drugs. XI. Quenching effects of purine and pyrimidine derivatives on the extra-weak chemiluminescence derived from the Maillard reaction. Journal of Bioluminescence and Chemiluminescence, 6(1), 9-12. Available at: [Link]
-
Various Authors. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]
-
What are the crystal structures of pyrimidine series compounds? BTC. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Available at: [Link]
-
Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. Available at: [Link]
-
Huag, T., et al. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 1(3), 100203. Available at: [Link]
-
Various Authors. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. Available at: [Link]
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Abu-Tarboosh, A. A. (1956). of the purine and pyrimidine. AUB ScholarWorks. Available at: [Link]
-
Zare, K., et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. RSC Advances, 13(53), 36987-37006. Available at: [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 158-180. Available at: [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics. Available at: [Link]
-
Pyrimidine. Wikipedia. Available at: [Link]
-
Protein purification troubleshooting guide. Dutscher. Available at: [Link]
-
Kumar, S., et al. (2012). Free radical scavenging properties of pyrimidine derivatives. Chemistry Central Journal, 6(1), 1-10. Available at: [Link]
-
Syllabus for Chemistry (SCQP08). S3waas. Available at: [Link]
-
Grandi, S., et al. (2023). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study. Chemistry, 5(2), 836-848. Available at: [Link]
-
Aremu, O. S., et al. (2020). Determination of radical scavenging activities of some pyrimidine derivatives. Tropical Journal of Pharmaceutical Research, 19(1), 45-51. Available at: [Link]
-
Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Yarosh, D., et al. (1994). Pyrimidine dimer removal enhanced by DNA repair liposomes reduces the incidence of UV skin cancer in mice. Cancer Research, 54(17), 4689-4691. Available at: [Link]
-
Workup Tips. University of Rochester, Department of Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]
-
Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(4), 311-318. Available at: [Link]
-
Fernández-Lucas, J., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology, 102(19), 8195-8212. Available at: [Link]
-
Kaur, R., et al. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 84(1), 1-11. Available at: [Link]
-
Kaur, R., et al. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Department of Applied Biochemistry. Nnamdi Azikiwe University. Available at: [Link]
-
Kaur, R., et al. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]
-
Klivansky, L. M., et al. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. Molecules, 28(10), 4099. Available at: [Link]
-
da Silva, J. G., et al. (2021). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 6(30), 20033–20043. Available at: [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(3-Nitrophenyl)pyrimidin-2-amine Derivatives: A Guide for Drug Discovery Professionals
The 4-(3-nitrophenyl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. The strategic placement of the 3-nitrophenyl group at the C4 position of the pyrimidine ring, coupled with the versatile 2-amino group, provides a fertile ground for synthetic modifications to fine-tune biological activity, selectivity, and pharmacokinetic properties. This guide offers a comprehensive comparative analysis of derivatives of this core structure, synthesizing data from published literature to inform the rational design of next-generation therapeutics. We will delve into the synthetic nuances, structure-activity relationships (SAR), and key biological data that underscore the potential of this compound class.
The Strategic Importance of the this compound Core
The pyrimidine ring is a cornerstone of many biologically active molecules, including several FDA-approved drugs.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and thereby facilitating binding to the hinge region of kinase active sites.[3] The 3-nitrophenyl substituent is of particular interest due to the electron-withdrawing nature of the nitro group, which can influence the overall electronic properties of the molecule and potentially engage in specific interactions within the target protein's binding pocket. Furthermore, the nitro group can serve as a synthetic handle for further functionalization, for instance, through reduction to an amino group, which can then be elaborated into a variety of substituents.
This guide will focus on a comparative analysis of derivatives bearing modifications at the 2-amino position and substitutions on the pyrimidine ring itself, drawing parallels from structurally related kinase inhibitors to predict and rationalize their biological performance.
Synthetic Strategies: Building the Derivative Library
The synthesis of this compound derivatives generally follows a convergent approach, relying on the construction of the substituted pyrimidine core. A common and effective method is the condensation of a β-keto-cyano compound with a hydrazine derivative, followed by further modifications.[4] A generalized synthetic workflow is depicted below.
Figure 1: Generalized synthetic workflow for this compound derivatives.
The initial step typically involves the reaction of 3-nitroacetophenone with an aminal of dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. This intermediate then undergoes cyclization with guanidine nitrate in the presence of a base to yield the core this compound.[5] Derivatization at the 2-amino position can be readily achieved through standard N-acylation or N-sulfonylation reactions with the corresponding acyl halides or sulfonyl chlorides. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of a wide range of aryl and alkyl substituents at the 2-amino position.[6]
Comparative Biological Activity and Structure-Activity Relationship (SAR)
| Compound Class/Reference | Target Kinase(s) | Key Structural Features | Reported Potency (IC50/Ki) | Reference |
| 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | CDK1/cyclin B, CDK2/cyclin A, CDK9/cyclin T1 | Thiazole at C4, 3-nitrophenylamino at C2 | 6 nM, 4 nM, 1 nM (Ki) | BenchChem |
| Pyrimidin-2-amine derivatives | PLK4 | Varied substitutions at C4 and C2-amino | 0.0067 µM (Compound 8h) | [6] |
| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | Various cancer cell lines | Fused pyrazole ring | 0.87 µM (Compound 12c against UO-31 renal cancer cells) | [7] |
| 4-(Phenylamino)pyrimido[5,4-d]pyrimidines | EGFR | Fused pyrimidine ring, substitutions at C6 | Potent inhibition | [8] |
| Pyrido[2,3-d]pyrimidine derivatives | PDGFr, FGFr, EGFr, c-src | Fused pyridine ring, varied substitutions | 0.060 µM (Compound 4e against FGFr) | [9] |
Table 1: Biological activities of structurally related pyrimidine derivatives.
Based on the analysis of the data in Table 1 and general principles of medicinal chemistry, we can establish a predictive SAR for our target scaffold:
-
The 2-Amino Group as a Key Interaction Point: The 2-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase active site. N-alkylation or N-acylation of this group can significantly impact binding affinity. Small, flexible alkyl chains may be well-tolerated, while bulkier substituents could lead to steric hindrance. The introduction of polar functional groups on these substituents could offer additional hydrogen bonding opportunities and improve solubility.
-
The C5 Position of the Pyrimidine Ring: Substitution at the C5 position of the pyrimidine ring with small, lipophilic groups such as methyl or cyano can enhance potency by occupying a hydrophobic pocket in the active site. However, larger substituents may be detrimental to activity.
-
The 3-Nitrophenyl Group: While the 3-nitro group is a defining feature of our core scaffold, its modification can lead to significant changes in activity and selectivity. Reduction of the nitro group to an amine opens up a vector for a wide array of further modifications. For example, acylation of the resulting amino group can introduce substituents that probe deeper into the binding pocket or extend towards the solvent-exposed region.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate the compound's properties. For instance, replacement with a pyridine ring could introduce a basic nitrogen atom, potentially improving solubility and allowing for salt formation.
To visualize the potential mechanism of action, the following diagram illustrates a simplified signaling pathway that could be targeted by these kinase inhibitors.
Figure 2: Simplified signaling pathway targeted by kinase inhibitors.
Experimental Protocols
To facilitate the exploration and validation of this compound derivatives, we provide the following detailed experimental protocols, adapted from the literature.[6][7]
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one.
-
To a solution of 3-nitroacetophenone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound.
-
To a solution of the enaminone from Step 1 (1.0 eq) in ethanol, add guanidine nitrate (1.2 eq) and sodium ethoxide (2.0 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the title compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PLK4)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the target kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
-
Procedure:
-
Prepare a reaction buffer containing the kinase, a fluorescently labeled substrate peptide, and ATP.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
-
Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the systematic exploration of the chemical space to optimize potency, selectivity, and drug-like properties. The comparative analysis presented in this guide, based on data from structurally related compounds, provides a framework for the rational design of new derivatives. Future efforts should focus on the synthesis and biological evaluation of a focused library of these compounds to establish a more definitive SAR. In particular, exploring modifications of the 3-nitro group and the introduction of substituents that can exploit specific features of the target kinase's active site are promising avenues for future research.
References
-
Zhang, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 934-947. Available at: [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. Available at: [Link]
-
Vankawala, P. J., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(18), 12789-12803. Available at: [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. Available at: [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. Structure-activity relationships for a new series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 39(9), 1823-1835. Available at: [Link]
-
Yang, H., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry, 46, 116346. Available at: [Link]
-
Verma, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(6), 3624-3645. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Pharmaceutical Research and Allied Sciences, 6(5), 954-962. Available at: [Link]
-
Ali, M. A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 948-969. Available at: [Link]
-
Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. Available at: [Link]
-
Patel, K., et al. (2020). Design, Synthesis and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Letters in Drug Design & Discovery, 17(7), 894-904. Available at: [Link]
-
Wodnicka, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2195. Available at: [Link]
-
Bridges, A. J., et al. (1996). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 39(1), 267-276. Available at: [Link]
-
Al-Otaibi, A. M., et al. (2020). Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][6][7][10]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and Anticancer Agents. Journal of Heterocyclic Chemistry, 57(5), 2159-2170. Available at: [Link]
-
Sharma, V., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5549-5573. Available at: [Link]
-
Gomha, S. M., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(19), 3534. Available at: [Link]
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Kinase Selectivity of Aminopyrimidine Inhibitors
For drug development professionals and researchers in oncology and immunology, the aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its remarkable ability to form key hydrogen bonds within the ATP-binding pocket of kinases has made it a privileged structure in targeted therapies. However, not all aminopyrimidine inhibitors are created equal. Their efficacy and safety are critically dictated by their selectivity—the ability to inhibit the intended kinase target without affecting other kinases in the vast human kinome.
This guide provides an in-depth comparison of the kinase selectivity of prominent aminopyrimidine inhibitors. We will delve into the structural rationale behind their selectivity profiles, present comparative experimental data, and detail the gold-standard methodologies used to generate these critical datasets. Our focus is not just on the "what," but on the "why," empowering researchers to make informed decisions in their own discovery programs.
The Central Role of the Hinge-Binding Motif
The power of the aminopyrimidine scaffold lies in its capacity to mimic the adenine base of ATP. It typically forms one or two crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction is a primary anchor for the inhibitor. The selectivity of a particular aminopyrimidine derivative is then "tuned" by the chemical groups appended to this core structure. These substituents explore adjacent hydrophobic pockets and interact with specific amino acid residues, such as the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[1][2]
A Tale of Two Inhibitors: Imatinib vs. Dasatinib
To illustrate the profound impact of chemical structure on selectivity, we will compare two landmark BCR-ABL inhibitors: Imatinib (a 2-phenylaminopyrimidine derivative) and Dasatinib (structurally distinct but also an ATP-competitive inhibitor). While both are used to treat Chronic Myeloid Leukemia (CML), their kinase selectivity profiles, and consequently their clinical applications and side effects, are markedly different.[3]
Imatinib (Gleevec®): The Paradigm of a "Selective" Inhibitor
Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation (specifically the "DFG-out" state) of the ABL kinase.[3][4] This binding mode is inherently more specific because the inactive conformation is less conserved across the kinome.[5] As a result, Imatinib has a relatively narrow target profile, potently inhibiting ABL, KIT, and PDGFR.[6][7] This selectivity is a key contributor to its success and manageable side-effect profile.[3]
Dasatinib (Sprycel®): The Potent, Less Selective Alternative
In contrast, Dasatinib is a Type I inhibitor, binding to the active ("DFG-in") conformation of ABL kinase.[4][8] This active conformation is more conserved among kinases, leading Dasatinib to have a much broader inhibition profile.[4][7] It potently inhibits not only ABL and PDGFR but also the SRC family kinases (including SRC, LCK, LYN), c-KIT, and others.[4][9] This broader activity can be advantageous for overcoming certain Imatinib-resistance mutations but also leads to a different and sometimes more challenging side-effect profile, such as a higher incidence of pleural effusion.[3][4]
Comparative Kinase Inhibition Data
The following table summarizes the dissociation constants (Kd) for Imatinib and Dasatinib against a selection of key kinases, illustrating their differing selectivity. Lower Kd values indicate stronger binding.
| Kinase Target | Imatinib (Kd, nM) | Dasatinib (Kd, nM) | Binding Mode |
| ABL1 | 25 | <0.5 | Type II / I |
| SRC | >10,000 | 0.5 | Type I |
| LCK | >10,000 | 1.1 | Type I |
| LYN | >10,000 | 0.7 | Type I |
| KIT | 110 | 4.2 | Type II / I |
| PDGFRA | 130 | 28 | Type II / I |
| PDGFRB | 260 | 1.1 | Type II / I |
Data compiled from publicly available large-scale kinase screening studies.[5][10]
This data clearly quantifies the narrative: Dasatinib is significantly more potent against ABL but also engages the SRC family of kinases, which are untouched by Imatinib at therapeutic concentrations.
Methodologies for Determining Kinase Selectivity
Generating reliable and comparable selectivity data is paramount. A multi-tiered approach, combining broad in vitro screening with validation in a cellular context, provides the highest level of confidence.
Part 1: Large-Scale In Vitro Profiling
The first step is typically a broad screen against hundreds of purified kinases. This provides a comprehensive map of a compound's potential targets and off-targets across the kinome.
The KINOMEscan® platform is an industry-standard method for profiling inhibitor selectivity. It is an active site-directed competition binding assay that is independent of ATP, which allows for the determination of true thermodynamic dissociation constants (Kd) rather than IC50 values that can be influenced by ATP concentration.[11][12]
Principle of the Assay The assay relies on three core components: a DNA-tagged kinase, a broadly active kinase inhibitor immobilized on a solid support (beads), and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag. A strong inhibitor will displace the kinase from the beads, resulting in a low qPCR signal.[11][13]
Step-by-Step Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed and tagged with a unique DNA identifier.[11]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto streptavidin-coated beads.[11]
-
Competition Assay: In the wells of a microtiter plate, the test compound is incubated with the DNA-tagged kinase and the immobilized ligand beads.
-
Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase and test compound.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using the DNA tag.[11][14]
-
Data Analysis: Results are calculated as "percent of control" (DMSO vehicle). To determine the dissociation constant (Kd), the assay is run with an 11-point dose-response curve of the test compound.[15]
Workflow for Kinase Selectivity Profiling
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Part 2: Cellular Target Engagement Validation
While in vitro assays are powerful, they use purified, isolated enzymes. It is crucial to confirm that an inhibitor can engage its intended target within the complex and crowded environment of a living cell.
CETSA is a biophysical method that directly measures target engagement in cells or tissues.[16][17] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[16][18]
Principle of the Assay Cells are treated with the inhibitor and then heated to a range of temperatures. At higher temperatures, proteins unfold and precipitate out of solution. A stabilizing ligand will increase the temperature at which its target protein unfolds. By measuring the amount of soluble target protein remaining after heating, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[17]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound or a vehicle control (e.g., DMSO) for a set time (e.g., 1 hour at 37°C).[18]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by cooling at room temperature.[19]
-
Cell Lysis: Lyse the cells to release their contents, often through freeze-thaw cycles.
-
Clarification: Centrifuge the lysates at high speed to pellet the aggregated, unfolded proteins.[16]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the specific target protein is then quantified using a standard protein detection method like Western blotting or mass spectrometry.[17][20]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.[16]
Expert Insight: Combining a broad KINOMEscan® profile with a targeted CETSA® validation is a self-validating system. The KINOMEscan® identifies the potential targets, and CETSA® provides the definitive proof of engagement for the most important hits in a physiologically relevant setting. This dual approach minimizes the risk of pursuing compounds that are potent in biochemical assays but fail to engage their target in cells due to poor permeability or other factors.[12]
Signaling Pathway Context: The BCR-ABL Example
Understanding an inhibitor's selectivity is only meaningful in the context of the signaling pathway it is designed to modulate. Imatinib and Dasatinib both target the constitutively active BCR-ABL fusion protein, which drives CML by activating multiple downstream pathways that promote cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[21][22] By binding to the ATP site of BCR-ABL, these inhibitors block the phosphorylation of its substrates, effectively shutting down these oncogenic signals and inducing apoptosis in the cancer cells.[6][23][24]
BCR-ABL Signaling and TKI Inhibition
Caption: The inhibitory action of TKIs on the oncogenic BCR-ABL pathway.
Conclusion
The kinase selectivity of an aminopyrimidine inhibitor is a critical determinant of its therapeutic potential. As demonstrated by the comparison of Imatinib and Dasatinib, subtle changes in chemical structure can lead to vastly different interactions across the human kinome, impacting both potency against the intended target and the potential for off-target effects. A rigorous, multi-step evaluation process, beginning with broad in vitro profiling and culminating in cellular target engagement validation, is essential for accurately characterizing these powerful molecules. By understanding the principles and methodologies outlined in this guide, researchers can better navigate the complexities of kinase inhibitor development and select the most promising candidates for advancing novel therapies.
References
-
Card, A., Caldwell, C., Min, H., Lokchander, B., Xi, H., Sciabola, S., ... & Wang, L. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 13(7), 643-652. [Link]
-
Norman, M. H., et al. (2007). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 50(16), 3767-3783. [Link]
-
KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
-
Shafiee, S., et al. (2019). Signal transduction pathway of the BCR-ABL fusion gene and Imatinib action. ResearchGate. [Link]
-
Fahmi, T., & Sasidharan, S. (2021). Mechanism of action of Imatinib on BCR-ABL. ResearchGate. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. ResearchGate. [Link]
-
Card, A. M., et al. (2008). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. [Link]
-
Bantscheff, M., & Drewes, G. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 23-33. [Link]
-
van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-838. [Link]
-
Baccarani, M., et al. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. Mediterranean Journal of Hematology and Infectious Diseases, 3(1), e2011024. [Link]
-
von Bubnoff, N., et al. (2006). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 108(5), 1687-1692. [Link]
-
Khorashad, J. S., et al. (2013). A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia. Science Signaling, 6(263), ra15. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
-
Deguchi, Y., et al. (2007). Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood, 110(11), 3548. [Link]
-
Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(9), 2058-2066. [Link]
-
Simeonov, A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 114-123. [Link]
-
Weatherald, J., et al. (2017). Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link]
-
Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 369-375. [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936. [Link]
-
Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(14), e4479. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]
-
Akimov, V., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10833-10840. [Link]
-
Grice, G. L., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 103, 117627. [Link]
-
HMS LINCS Project. (n.d.). Assays. HMS LINCS Project. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. ResearchGate. [Link]
-
Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(6), 632-637. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. chayon.co.kr [chayon.co.kr]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 4-(3-Nitrophenyl)pyrimidin-2-amine as a Novel CDK9 Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed framework for the validation of a novel small molecule, 4-(3-Nitrophenyl)pyrimidin-2-amine, as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We will objectively compare its hypothetical performance metrics with established CDK9 inhibitors, Flavopiridol and SNS-032, supported by detailed experimental protocols and data interpretation. This document is intended to serve as a robust preclinical assessment workflow.
The Rationale for Targeting CDK9 in Oncology
Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology.[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 plays a pivotal role in the regulation of gene transcription.[3][4] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for releasing it from promoter-proximal pausing and transitioning into productive transcriptional elongation.[3][5]
Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous production of short-lived anti-apoptotic proteins and oncoproteins, such as MYC, for their survival and proliferation.[1][6] The expression of these key survival genes is often regulated by CDK9. Consequently, inhibiting CDK9 offers a promising strategy to selectively induce apoptosis in cancer cells.[4][7] Several small molecule inhibitors of CDK9 have been investigated in preclinical and clinical settings, demonstrating the therapeutic potential of targeting this kinase.[1][3]
This guide outlines a rigorous, multi-faceted approach to validate a novel chemical entity, this compound, as a CDK9 inhibitor. We will benchmark its performance against two well-characterized inhibitors:
-
Flavopiridol (Alvocidib): The first CDK inhibitor to enter human clinical trials, it acts as a broad-spectrum CDK inhibitor with notable activity against CDK9.[8][9]
-
SNS-032 (BMS-387032): A more selective CDK inhibitor with potent activity against CDK2, CDK7, and CDK9.[10][11][12][13]
The following sections will detail the experimental workflows for a comprehensive validation cascade, from initial biochemical potency to cellular target engagement and functional outcomes.
The CDK9 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of CDK9 in transcriptional elongation and the mechanism by which inhibitors like this compound can exert their effects.
Caption: CDK9-mediated phosphorylation of RNA Polymerase II and its inhibition.
Experimental Validation Workflow
A multi-pronged approach is essential for the robust validation of a novel kinase inhibitor. The following workflow outlines the key experiments to confirm the potency, selectivity, and cellular activity of this compound.
Caption: Orthogonal validation workflow for a novel CDK9 inhibitor.
Part 1: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of this compound on the kinase activity of CDK9 in a cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.
In Vitro CDK9 Kinase Assay
We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][14] The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Reconstitute recombinant active CDK9/Cyclin T1 enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a solution of the kinase substrate (e.g., a peptide derived from the RNAPII CTD) and ATP at the desired concentrations in 1x Kinase Assay Buffer.
-
Prepare a serial dilution of this compound, Flavopiridol, and SNS-032 in 1x Kinase Assay Buffer containing a constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the CDK9/Cyclin T1 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data to the "vehicle control" (DMSO) wells, representing 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Comparative Inhibitory Activity:
| Compound | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK7 IC50 (nM) |
| This compound | 5 | >1000 | 750 | >1000 | 450 |
| Flavopiridol | 20-100[8] | 20-100[8] | 20-100[8] | 20-100[8] | 875[8] |
| SNS-032 | 4[11][12][13] | 480[11] | 38[11][13] | 925[11] | 62[10][11][13] |
Hypothetical data for this compound is shown in italics to illustrate a potent and selective profile.
Part 2: Cellular Target Engagement
While an in vitro assay confirms direct inhibition, it is crucial to verify that the compound can enter cells and bind to its intended target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Cellular Thermal Shift Assay (CETSA)
Experimental Protocol:
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa or a hematological malignancy line) to 70-80% confluency.
-
Treat the cells with a high concentration of this compound (e.g., 10x the anticipated cellular EC50) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured CDK9) from the precipitated proteins by centrifugation.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for CDK9.
-
Also, probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 at each temperature.
-
Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Part 3: Downstream Pathway Modulation
To confirm that target engagement translates into functional inhibition of the CDK9 pathway, we will assess the phosphorylation status of its key downstream substrate, the Serine 2 (Ser2) residue of the RNAPII CTD.[5]
Western Blot for Phospho-RNAPII (Ser2)
Experimental Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with a dose-response of this compound, Flavopiridol, and SNS-032 for a defined period (e.g., 2-6 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for RNAPII phosphorylated at Ser2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody against total RNAPII or a loading control like β-actin.
-
Expected Outcome: A dose-dependent decrease in the level of phospho-Ser2 RNAPII in cells treated with an effective CDK9 inhibitor.
Part 4: Cellular Functional Outcome
The ultimate goal of a CDK9 inhibitor is to induce cancer cell death. A cell viability assay will be used to determine the cytotoxic effects of this compound and to calculate its half-maximal effective concentration (EC50).
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Experimental Protocol:
-
Cell Seeding:
-
Seed a cancer cell line in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound, Flavopiridol, and SNS-032. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Comparative Cytotoxicity:
| Compound | Cell Line | EC50 (nM) |
| This compound | HeLa | 50 |
| Flavopiridol | LNCaP | 16[8] |
| SNS-032 | A2780 | 95[12] |
Hypothetical data for this compound is shown in italics.
Conclusion
This guide outlines a comprehensive and logical workflow for the validation of this compound as a novel CDK9 inhibitor. By employing an orthogonal series of experiments, from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can build a robust data package. The comparative analysis against established inhibitors like Flavopiridol and SNS-032 provides essential context for evaluating the potency and selectivity of this new chemical entity. The successful execution of these protocols would provide strong evidence for the potential of this compound as a promising candidate for further preclinical and clinical development in the treatment of transcriptionally addicted cancers.
References
-
Al-Attas, I., Al-Mugren, K. S., & Al-Otaibi, B. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. [Link]
-
Romano, G. (2013). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. ISRN Oncology. [Link]
-
Chen, R., Wierda, W. G., & Plunkett, W. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood. [Link]
-
Garriga, J., & Graña, X. (2014). Overview of CDK9 as a target in cancer research. Journal of Cancer Science & Therapy. [Link]
-
Al-Attas, I., Al-Mugren, K. S., & Al-Otaibi, B. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. ResearchGate. [Link]
-
Riquelme, E., et al. (2012). Complex effects of flavopiridol on the expression of primary response genes. PLoS One. [Link]
-
Chen, R., et al. (2005). Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death. Blood. [Link]
-
Li, B., et al. (2019). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology. [Link]
-
Li, Y., et al. (2022). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. Molecules. [Link]
-
Hutterer, C., et al. (2015). Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing. Molecular and Cellular Biology. [Link]
-
Rinaldi, F., et al. (2023). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
BPS Bioscience. CDK9/CyclinT Kinase Assay Kit. [Link]
-
ResearchGate. Structure of select CDK9 inhibitors discussed in this paper. [Link]
-
Singh, S., et al. (2023). The Pharmacological Implications of Flavopiridol: An Updated Overview. Pharmaceuticals. [Link]
-
National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
American Chemical Society Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Zhang, T., et al. (2020). Identification of novel CDK 9 inhibitors based on virtual screening, molecular dynamics simulation, and biological evaluation. Life Sciences. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
National Institutes of Health. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. [Link]
-
American Chemical Society Publications. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. [Link]
-
ResearchGate. (PDF) CDK9 inhibition strategy defines distinct sets of target genes. [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
National Institutes of Health. Analog-sensitive cell line identifies cellular substrates of CDK9. [Link]
-
ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
PubMed. [Studies on pyrazolo [3,4-d] pyrimidine derivatives. VIII. On syntheses and anti-tumor activity of 4-amino-1-(o-, m- or p-nitrophenyl)]. [Link]
-
PubMed. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. promega.com [promega.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the In Vivo Efficacy of Pyrimidine-Based Anaplastic Lymphoma Kinase (ALK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of pyrimidine-based Anaplastic Lymphoma Kinase (ALK) inhibitors, a critical class of targeted therapies for cancers such as non-small cell lung cancer (NSCLC). Given the limited public data on the specific 4-(3-Nitrophenyl)pyrimidin-2-amine scaffold, this document uses the extensively studied and structurally related pyrimidine-containing ALK inhibitor, Brigatinib (AP26113), as a primary exemplar. The principles, experimental designs, and data interpretation frameworks presented herein are directly applicable to the evaluation of novel pyrimidine analogs.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for designing potent and selective inhibitors. In the context of oncology, aberrant kinase signaling is a well-established driver of tumor growth and survival.[1][2]
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in several cancers, most notably NSCLC.[3][4][5] The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers.[6][7] This guide focuses on the preclinical in vivo evaluation of pyrimidine-based ALK inhibitors, a crucial step in translating promising in vitro activity into clinical candidates.
Comparative In Vivo Efficacy of Pyrimidine-Based ALK Inhibitors
The ultimate goal of a preclinical in vivo study is to assess a compound's ability to inhibit tumor growth in a living organism, providing a bridge between cellular assays and human clinical trials. Brigatinib (AP26113) serves as a robust case study, demonstrating superior potency and efficacy over first-generation inhibitors like crizotinib.[8][9][10]
Table 1: Comparative In Vivo Efficacy of Brigatinib in ALK-Positive Xenograft Models
| Cell Line (Model) | Animal Model | Dosing Regimen (Oral) | Efficacy Outcome | Key Findings | Reference |
| H3122 (NSCLC) | Nude Mice | 25-100 mg/kg, QD | Dose-dependent tumor growth inhibition and regression | Superior efficacy compared to crizotinib at equivalent doses. | [8][11] |
| KARPAS-299 (ALCL) | SCID Mice | 50 mg/kg, QD | Significant tumor growth inhibition | Demonstrates activity in lymphoma models. | [8] |
| H2228 (NSCLC) | Nude Mice | 25-75 mg/kg, QD | Tumor stasis and regression | Maintained activity against crizotinib-resistant models. | [8] |
| Orthotopic Brain Model | Nude Mice | 75 mg/kg, QD | Increased survival and reduced tumor burden | Demonstrates CNS penetration and efficacy. | [8][10] |
| ALK/MYCN Neuroblastoma | Mouse Xenograft | Not Specified | Potent inhibition of tumor growth | Effective against various constitutively active ALK variants. | [12][13] |
ALCL: Anaplastic Large Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer; QD: Once Daily; SCID: Severe Combined Immunodeficient.
The data clearly indicates that Brigatinib not only potently inhibits tumor growth in standard subcutaneous xenograft models but also shows crucial activity in more complex orthotopic brain models, highlighting its ability to cross the blood-brain barrier.[8][14] Furthermore, its efficacy against a panel of ALK mutants, including the recalcitrant G1202R mutation, underscores its robust, pan-mutant inhibitory profile.[8][11] This broad activity is a key differentiator for next-generation inhibitors.
Mechanism of Action: Interrupting the ALK Signaling Cascade
Constitutive activation of ALK fusion proteins leads to the downstream activation of several key signaling pathways that promote cell proliferation, survival, and differentiation.[3][15] The primary pathways implicated include RAS-MAPK, PI3K-AKT, and JAK-STAT.[4][16][17] Pyrimidine-based inhibitors like Brigatinib function by competitively binding to the ATP pocket of the ALK kinase domain, thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[18]
Experimental Methodologies: A Self-Validating System
The credibility of in vivo efficacy data hinges on a meticulously designed and executed experimental protocol. The following represents a standard workflow for evaluating a novel pyrimidine-based kinase inhibitor in a subcutaneous xenograft model.
Protocol: Subcutaneous Tumor Xenograft Efficacy Study
-
Cell Culture and Preparation:
-
Culture ALK-positive cancer cells (e.g., NCI-H3122) under standard conditions (RPMI-1640, 10% FBS, 1% Pen-Strep) to ~80% confluency.[19]
-
On the day of implantation, harvest cells using trypsin, wash twice with sterile PBS, and perform a cell count using a hemocytometer or automated counter.
-
Assess cell viability via Trypan Blue exclusion; viability must be >95%.
-
Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® or Cultrex BME® on ice at a concentration of 20-50 x 10^6 cells/mL.[19][20] The extracellular matrix helps improve tumor take rates.
-
-
Animal Handling and Implantation:
-
Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice) to prevent rejection of human tumor cells.[13]
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).[20]
-
Inject 100-200 µL of the cell suspension (containing 2-10 x 10^6 cells) subcutaneously into the right flank of the mouse using a 25-27 gauge needle.[20]
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow until they reach a mean volume of 150-200 mm³.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 mice/group) to ensure a similar average tumor volume across all groups.
-
-
Compound Formulation and Dosing:
-
Prepare the test compound (e.g., Brigatinib) and vehicle control formulations daily. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administer the compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).[8]
-
-
Efficacy Assessment and Endpoint:
-
Continue dosing and tumor measurements for the duration of the study (typically 21-28 days).
-
Monitor animal body weight and overall health as a measure of toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic (PD) analysis (e.g., Western blot for p-ALK).
-
Pharmacokinetics and Safety Profile
A successful in vivo candidate must not only be efficacious but also possess a favorable pharmacokinetic (PK) and safety profile. Pyrimidine-based analogs are generally developed for oral bioavailability.[21][22]
Table 2: Key Pharmacokinetic Parameters of Selected ALK Inhibitors
| Compound | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Metabolism | CNS Penetration | Reference |
| Crizotinib | 4 - 6 | ~279 | ~42 | CYP3A4/5 | Poor | [14][15] |
| Alectinib | 4 - 6 | ~333 | ~33 | CYP3A4 | Good | [14][18] |
| Brigatinib | 1 - 4 | ~552 | ~25 | CYP2C8, CYP3A4 | Good | [14][23] |
Data are generalized from human studies for comparative purposes. Preclinical PK will vary. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Brigatinib exhibits rapid absorption and achieves higher maximum plasma concentrations compared to earlier generation inhibitors.[14] Its metabolism primarily involves CYP2C8 and CYP3A4.[14] Importantly, its demonstrated ability to cross the blood-brain barrier is a significant advantage, as the brain is a common site of metastasis for NSCLC patients.[14] Preclinical toxicology studies are essential to identify a therapeutic window and establish a safe starting dose for clinical trials.
Discussion and Future Perspectives
The preclinical data for pyrimidine-based ALK inhibitors like Brigatinib provides a compelling rationale for their clinical development. The key takeaways for researchers evaluating novel analogs are:
-
Potency is Paramount: Aim for low nanomolar IC50 values against the target kinase. Brigatinib's 12-fold greater potency over crizotinib translated to superior in vivo efficacy.[8][24]
-
Conquer Resistance: A successful next-generation inhibitor must demonstrate activity against known resistance mutations.
-
Go Beyond the Subcutaneous Model: While essential for initial screening, orthotopic models, particularly for CNS-penetrant drugs, provide more clinically relevant data.[25]
-
Integrate PK/PD: Correlating drug exposure levels in plasma and tumor tissue with target inhibition (e.g., p-ALK reduction) is critical to validating the mechanism of action in vivo.
Future work on novel this compound analogs should focus on establishing a clear structure-activity relationship (SAR), optimizing for broad-spectrum activity against ALK resistance mutations, and ensuring favorable drug-like properties, including oral bioavailability and CNS penetration.
References
-
Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research. [Link]
-
The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research. [Link]
-
The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. American Association for Cancer Research. [Link]
-
The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. R Discovery. [Link]
-
ALK: a tyrosine kinase target for cancer therapy. PubMed Central. [Link]
-
The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. PubMed. [Link]
-
ALK signaling pathway. ALK activates multiple pathways, including... ResearchGate. [Link]
-
What is ALK? An Ultimate Guide. Massive Bio. [Link]
-
The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Semantic Scholar. [Link]
-
Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice. PubMed Central. [Link]
-
ALK Pathway. Creative Diagnostics. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. [Link]
-
Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies. PubMed. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice. PubMed. [Link]
-
Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol. [Link]
-
LLC cells tumor xenograft model. Protocols.io. [Link]
-
Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model. PubMed. [Link]
-
Humanized Mouse Xenograft Models for Immuno-Oncology Studies. Arceus. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
-
NF2 and Schwannomatosis Webinar: Identifying New Drug Targets - A Brigatinib Case Study. YouTube. [Link]
-
Pyrimidine hybrids with in vivo anticancer therapeutic potential. ResearchGate. [Link]
-
Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review. PubMed Central. [Link]
-
(PDF) Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy. ResearchGate. [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. [Link]
-
Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling?. PubMed Central. [Link]
-
Pharmacokinetics of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed Central. [Link]
-
Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. PubMed Central. [Link]
-
The efficacy and safety of ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer: A network meta-analysis. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massivebio.com [massivebio.com]
- 6. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. LLC cells tumor xenograft model [protocols.io]
- 21. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bio-protocol.org [bio-protocol.org]
A Tale of Two Scaffolds: A Comparative Guide to Dasatinib and 4-(3-Nitrophenyl)pyrimidin-2-amine in Kinase Inhibition
In the landscape of targeted cancer therapy, the architecture of a molecule dictates its function. The strategic arrangement of atoms in a scaffold determines which cellular pathways are intercepted and, ultimately, the therapeutic outcome. This guide offers an in-depth comparison of two prominent scaffolds in kinase inhibitor drug discovery: the clinically established Dasatinib and the versatile 4-(3-Nitrophenyl)pyrimidin-2-amine. We will dissect their structural nuances, mechanisms of action, and the experimental data that define their potential in oncology research.
Part 1: Dasatinib - The Broad-Spectrum Powerhouse
Dasatinib, marketed as Sprycel®, is a testament to the success of multi-targeted kinase inhibition.[1] Its therapeutic efficacy, particularly in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), stems from its ability to engage a wide array of kinases with high affinity.[1]
Structural Anatomy and Mechanism of Action
Dasatinib's core is a complex aminopyrimidine structure, but its inhibitory power lies in the N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This intricate arrangement allows it to bind to the ATP-binding pocket of numerous kinases, effectively blocking the transfer of phosphate and halting downstream signaling cascades.
A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain. This conformational flexibility contributes to its high potency and its effectiveness against many imatinib-resistant BCR-ABL mutants.
dot graph "Dasatinib_Scaffold" { layout=neato; node [shape=plaintext]; Dasatinib [image="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a8/Dasatinib.svg/300px-Dasatinib.svg.png", label=""]; label="Dasatinib Chemical Structure"; labelloc="b"; fontsize=12; } .
Target Profile and Therapeutic Rationale
Dasatinib is a potent inhibitor of a broad spectrum of tyrosine kinases. Its primary targets include:
-
BCR-ABL: The hallmark of CML, this fusion protein's constitutive kinase activity is a primary driver of leukemogenesis.
-
SRC Family Kinases (SFKs): Including SRC, LCK, and FYN, these kinases are implicated in cell growth, proliferation, and survival.
-
c-KIT, PDGFRβ, and ephrin A2 receptor: These receptor tyrosine kinases play roles in various cellular processes and are often dysregulated in cancer.
The multi-targeted nature of Dasatinib is a double-edged sword. While it provides a robust anti-leukemic effect, it also contributes to a wider range of off-target effects and toxicities.[2][3][4]
| Target Kinase | Dasatinib IC50 (nM) | Reference |
| BCR-ABL | <1 | [Dasatinib FDA Label] |
| SRC | 0.5 | [Dasatinib FDA Label] |
| LCK | 1.1 | [Dasatinib FDA Label] |
| c-KIT | 5 | [Dasatinib FDA Label] |
| PDGFRβ | 28 | [Dasatinib FDA Label] |
Experimental Workflow: Assessing Dasatinib's Kinase Inhibitory Potency
A standard experimental approach to determine the IC50 of Dasatinib against a target kinase involves a luminescence-based in vitro kinase assay.
dot digraph "Kinase_Inhibition_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation"; bgcolor = "#E8F0FE"; "Serial_Dilution" [label="Serial Dilution of Dasatinib"]; "Kinase_Reaction_Mix" [label="Prepare Kinase, Substrate, and ATP Mixture"]; }
subgraph "cluster_Incubation" { label = "Incubation"; bgcolor = "#E6F4EA"; "Inhibitor_Binding" [label="Incubate Kinase with Dasatinib"]; "Kinase_Reaction" [label="Initiate Reaction with ATP/Substrate"]; }
subgraph "cluster_Detection" { label = "Detection"; bgcolor = "#FEF7E0"; "Stop_Reaction" [label="Add ADP-Glo™ Reagent"]; "Signal_Generation" [label="Add Kinase Detection Reagent"]; "Luminescence_Reading" [label="Measure Luminescence"]; }
subgraph "cluster_Analysis" { label = "Analysis"; bgcolor = "#FCE8E6"; "IC50_Calculation" [label="Plot Dose-Response Curve and Calculate IC50"]; }
"Serial_Dilution" -> "Inhibitor_Binding"; "Kinase_Reaction_Mix" -> "Kinase_Reaction"; "Inhibitor_Binding" -> "Kinase_Reaction"; "Kinase_Reaction" -> "Stop_Reaction"; "Stop_Reaction" -> "Signal_Generation"; "Signal_Generation" -> "Luminescence_Reading"; "Luminescence_Reading" -> "IC50_Calculation"; } .
Part 2: The this compound Scaffold - A Platform for Specificity
In contrast to the broad-spectrum approach of Dasatinib, the this compound scaffold represents a versatile platform for developing more selective kinase inhibitors. This diaryl pyrimidine core allows for targeted modifications to achieve desired potency and selectivity against specific kinases.
Structural Features and Structure-Activity Relationship (SAR)
The core of this scaffold is a pyrimidine ring substituted with a phenyl group at the 4-position and an amine at the 2-position. The presence of a nitrophenyl group is a key feature, and its position and other substitutions on both phenyl rings can be systematically varied to modulate kinase binding affinity and selectivity.
The general synthesis of such scaffolds often involves the condensation of a chalcone derivative with guanidine hydrochloride.[5][6][7]
dot graph "Scaffold_Comparison" { layout=neato; node [shape=plaintext]; Dasatinib [image="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a8/Dasatinib.svg/150px-Dasatinib.svg.png", label=""]; "4_3_Nitrophenyl" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10827551&t=l", label=""];
Dasatinib -- "4_3_Nitrophenyl" [label="Structural Comparison"]; label="Dasatinib vs. This compound"; labelloc="b"; fontsize=12; } .
The SAR of this scaffold is highly dependent on the nature and position of substituents:
-
Substitutions on the 4-phenyl ring: Electron-withdrawing or donating groups can influence the electronic properties of the pyrimidine ring and impact interactions with the kinase active site.
-
Substitutions on the 2-anilino ring: Modifications here can be tailored to exploit specific pockets within the ATP-binding site of the target kinase, thereby enhancing selectivity. For example, derivatives of this scaffold have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR) kinase.[8][9][10][11]
Target Profile and Therapeutic Strategy
Unlike Dasatinib's broad-spectrum activity, inhibitors derived from the this compound scaffold are often designed for greater selectivity. This "targeted" approach aims to minimize off-target effects and associated toxicities.
| Potential Target Kinase Family | Rationale for Targeting | Representative Research |
| Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation; dysregulated in many cancers. | [12] |
| Aurora Kinases | Mitotic progression; overexpression is common in tumors. | [8][9][10] |
| EGFR | Growth factor signaling; mutated or overexpressed in various carcinomas. | [11] |
| PLK4 | Centriole duplication; a target in cancers with genomic instability. | [13] |
| Bruton's Tyrosine Kinase (BTK) | B-cell receptor signaling; a target in B-cell malignancies. | [14] |
Experimental Protocol: Synthesis of a 4,6-disubstituted-2-aminopyrimidine
The following is a general protocol for the synthesis of a diaryl pyrimidine scaffold, which can be adapted to produce this compound derivatives.[5][6][7]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate acetophenone and a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) in ethanol.
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol.
Step 2: Pyrimidine Ring Formation
-
Reflux a mixture of the synthesized chalcone and guanidine hydrochloride in a solvent such as dimethylformamide (DMF) or ethanol with a base (e.g., sodium ethoxide).[5][6][7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the 2-aminopyrimidine derivative.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
dot digraph "BCR_ABL_Signaling_Pathway" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"BCR_ABL" [label="BCR-ABL\n(Constitutively Active Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dasatinib" [label="Dasatinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GRB2_SOS" [label="GRB2/SOS"]; "RAS" [label="RAS"]; "RAF" [label="RAF"]; "MEK" [label="MEK"]; "ERK" [label="ERK"]; "STAT5" [label="STAT5"]; "PI3K" [label="PI3K"]; "AKT" [label="AKT"]; "Proliferation" [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis_Inhibition" [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Dasatinib" -> "BCR_ABL" [arrowhead=tee, label="Inhibits"]; "BCR_ABL" -> "GRB2_SOS"; "BCR_ABL" -> "STAT5"; "BCR_ABL" -> "PI3K"; "GRB2_SOS" -> "RAS"; "RAS" -> "RAF"; "RAF" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Proliferation"; "STAT5" -> "Proliferation"; "PI3K" -> "AKT"; "AKT" -> "Apoptosis_Inhibition"; } .
Conclusion: A Matter of Strategy
The comparison of Dasatinib and the this compound scaffold highlights two distinct strategies in kinase inhibitor design. Dasatinib exemplifies the "shock and awe" approach of a multi-targeted inhibitor, offering potent and broad efficacy at the cost of a more complex side-effect profile. In contrast, the this compound scaffold provides a versatile and tunable platform for the rational design of selective kinase inhibitors, aiming for precision targeting with potentially improved safety.
For researchers and drug development professionals, the choice between these approaches depends on the specific therapeutic context. For diseases driven by a single, well-defined kinase, a selective inhibitor based on a scaffold like this compound may be ideal. However, for complex malignancies with redundant signaling pathways, the broad-spectrum activity of a drug like Dasatinib may be more effective. The continued exploration of both broad-spectrum and selective kinase inhibitors will undoubtedly fuel the next generation of targeted cancer therapies.
References
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. [Link]
-
Martins, R. G., et al. (2012). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics. [Link]
-
Li, Y., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology. [Link]
-
Kashishian, A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
Bentham Science Publishers. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl)Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Bentham Science. [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (2026). Dasatinib. Wikipedia. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Ghasemzadeh, A., et al. (2021). A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. Blood Research. [Link]
-
ResearchGate. (2019). Adverse events associated with dasatinib (all treated patients). ResearchGate. [Link]
-
Li, Y., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]
-
Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
- Google Patents. (2010). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
-
Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]
-
Wang, Y., et al. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
DSpace. (2020). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace@Leiden. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. [Link]
-
ResearchGate. (2025). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]
-
Weinstabl, H., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports. [Link]
-
Falchi, F., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Dasatinib - Wikipedia [en.wikipedia.org]
- 2. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(Thiazol-5-yl)-N-Phenyl-2-Pyrimidinamine Analogs as Kinase Inhibitors
The 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility as a template for potent inhibitors of various protein kinases implicated in cancer.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on their interactions with key oncogenic kinase families: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and the Src/Abl family. By synthesizing data from seminal studies, we will explore how subtle molecular modifications to this core structure govern potency and selectivity, offering a valuable resource for researchers in drug discovery and development.
The Core Scaffold: A Versatile Kinase Hinge-Binder
At its heart, the 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine framework is an ATP-competitive inhibitor. The N-phenyl-2-pyrimidinamine moiety typically forms critical hydrogen bonds with the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's phosphotransferase activity. The thiazole group and substitutions on the pyrimidine and phenyl rings project into and around the ATP-binding pocket, providing opportunities to enhance potency and achieve selectivity.
Caption: The core 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine scaffold with key substitution points.
Comparative SAR Analysis Across Kinase Families
The true utility of this scaffold is revealed by examining how different substitutions tailor its activity against distinct kinase targets.
Cyclin-Dependent Kinases (CDK9 and CDK2): Targeting Transcriptional Addiction
Cancer cells are often highly dependent on the continuous transcription of anti-apoptotic proteins like Mcl-1 for survival.[3][4] CDK9, as a core component of the positive transcription elongation factor b (P-TEFb), is a key regulator of this process, making it an attractive therapeutic target.[5][6] Analogs of the 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine series have been extensively optimized as potent and selective CDK9 inhibitors.[3][5]
The primary determinant of selectivity for CDK9 over the cell-cycle kinase CDK2 arises from substitutions at the C5 position of the pyrimidine ring .[3][7] As elucidated by X-ray crystallography, this position allows access to a region of the ATP-binding site that differs between CDK9 and CDK2.[3][7]
Caption: SAR summary for CDK9 selectivity based on pyrimidine C5 substitution.
Experimental Data Summary: CDK Inhibition
| Compound | Pyrimidine C5-Substituent (R1) | Aniline Substituent (R3) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |
| Ia | -H | 3-NO2 | 6 | 4 | ~0.7 |
| 12a | -CN | 3-NO2 | 2 | 1 | ~0.5 |
| 12u | -CONH-cPr | 3-ethynyl | 7 | 568 | >80 |
| 12e | -CONH2 | 3-NO2 | <10 | <10 | ~1 |
Data synthesized from Shao et al. (2013).[3][5]
The data clearly illustrates this principle. Compounds Ia and 12a , with small substituents at the C5 position, are potent pan-CDK inhibitors.[3] In stark contrast, introducing bulkier, flexible groups like the cyclopropylamido moiety in compound 12u drastically reduces CDK2 affinity while maintaining potent CDK9 inhibition, leading to over 80-fold selectivity.[3][5] This selectivity is attributed to the ability of these larger groups to better occupy the less constrained active site of CDK9.[6][7]
Aurora Kinases A & B: Disrupting Mitosis
Aurora kinases are essential for proper mitotic progression, and their inhibition leads to mitotic failure and polyploidy, ultimately triggering cell death in cancer cells.[8][9] The 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine scaffold has also yielded potent inhibitors of Aurora A and Aurora B.[1][8]
For this kinase family, the key to potency lies in substitutions on the N-phenyl ring , particularly at the para-position. This region of the molecule likely extends towards the solvent-exposed region of the ATP-binding site, where larger, polar groups can be accommodated to enhance binding affinity.
Experimental Data Summary: Aurora Kinase Inhibition
| Compound | Thiazole Substituent | N-Phenyl Substituent (para) | Aurora A Ki (nM) | Aurora B Ki (nM) |
| Lead Compound (18) | 4-methyl, 2-amino | 4-morpholino | 8.0 | 9.2 |
| Unsubstituted Phenyl Analog | 4-methyl, 2-amino | -H | >1000 | >1000 |
Data synthesized from Wang et al. (2010).[8][9]
The lead compound 18 (CYC116) , which features a 4-morpholino group on the aniline ring, is a potent inhibitor of both Aurora A and B with single-digit nanomolar potency.[8][9] The dramatic loss of activity in analogs lacking this para-substituent underscores the critical importance of this modification for engaging the Aurora kinase active site effectively.[8] Compound 18 entered Phase I clinical trials, validating the therapeutic potential of this chemical class against Aurora kinases.[8]
Src and Abl Kinases: The Dasatinib Connection
The 2-aminothiazole moiety is a cornerstone of Dasatinib (BMS-354825) , a powerful, multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML).[10][11][12] Dasatinib is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of CML, as well as the Src family of kinases.[11][13]
While Dasatinib's structure differs—it features a 2-amino-N-phenyl-thiazole-5-carboxamide core—the underlying principle of hinge-binding is conserved.[10] The SAR for Dasatinib reveals that the N-(2-chloro-6-methylphenyl) amide and the 6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidine groups are crucial for its broad-spectrum, high-potency profile. These groups occupy adjacent pockets in the kinase active site, and their optimization was key to achieving sub-nanomolar potency.[10] This suggests that for the 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine scaffold to effectively target Src/Abl, significant modification, particularly at the thiazole and pyrimidine rings to mimic the interactions of Dasatinib, would be required.
Experimental Protocols & Workflows
Trustworthy SAR data is built upon robust and reproducible experimental methodologies. Below are representative protocols for the key assays used to characterize these inhibitors.
General Experimental Workflow
Caption: A typical workflow for the discovery and characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol provides a direct measure of an inhibitor's ability to block the enzymatic activity of a purified kinase.
-
Prepare Kinase Reaction Buffer: Typically contains 20 mM MOPS (pH 7.0), 10 mM MgCl2, 5 mM EGTA, 1 mM DTT, and 0.01% Brij-35.
-
Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO, typically starting from 10 mM. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase enzyme (e.g., CDK9/cyclin T), the peptide or protein substrate (e.g., myelin basic protein), and the diluted test compound.
-
Initiate Reaction: Add ATP solution containing [γ-³³P]ATP to a final concentration near the Km for the specific kinase (e.g., 10-50 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter mat multiple times with 0.75% phosphoric acid to remove unbound radioactivity.
-
Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Anti-Proliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 human colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the cells with the compounds for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilize Formazan: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Conclusion and Future Perspectives
The 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine scaffold is a testament to the power of scaffold-based drug design. The extensive body of research demonstrates that targeted modifications to its three main components—the pyrimidine, the N-phenyl ring, and the thiazole—can systematically tune its potency and selectivity against diverse and critical cancer targets. The high degree of selectivity achieved for CDK9 (e.g., compound 12u ) and the potent dual activity against Aurora kinases (e.g., CYC116 ) highlight two successful and distinct optimization paths.[3][8]
Future work in this area will likely focus on developing next-generation inhibitors with improved pharmacokinetic properties and novel selectivity profiles. By leveraging the deep well of existing SAR data and modern computational tools, researchers can continue to exploit this versatile scaffold to design inhibitors that overcome drug resistance and offer new therapeutic options for patients.
References
-
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. PubMed. [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. ResearchGate. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Newcastle University ePrints. [Link]
-
Baumli, S., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(3), 626-639. [Link]
-
Baumli, S., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. PubMed. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. PubMed. [Link]
-
New Effective Inhibitors of the Abelson Kinase. PMC. [Link]
-
Dasatinib. PubChem. [Link]
-
The Abelson (ABL) 1 tyrosine kinase inhibition of selected compounds and imatinib. ResearchGate. [Link]
-
Dasatinib MeSH Descriptor Data 2025. MeSH. [Link]
-
Buchdunger, E., et al. (1996). Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative. Cancer Research, 56(1), 100-104. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. MeSH Browser [meshb.nlm.nih.gov]
- 13. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Pyrimidine-Based Aurora Kinase Inhibitor
This guide provides a comprehensive framework for benchmarking new pyrimidine derivatives against established kinase inhibitors. We will focus on a recently developed pyrimidine-based compound and compare its performance with well-characterized inhibitors, providing the necessary experimental protocols and data interpretation to empower researchers in their drug discovery efforts.
The Rationale for Novel Pyrimidine Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine ring of ATP, the universal phosphate donor for kinase reactions. This allows pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases, disrupting their function.[1] The development of new pyrimidine derivatives aims to enhance potency, improve selectivity against specific kinases, and overcome resistance mechanisms that have emerged against existing drugs.
This guide will use a novel pyrimidine derivative, referred to as Compound 13 , recently described as a potent Aurora A kinase inhibitor, as our lead candidate for evaluation.[2][3] We will benchmark it against a panel of established kinase inhibitors to understand its potency and potential selectivity profile.
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, we will evaluate the inhibitory activity of our new pyrimidine derivative against a panel of well-established kinase inhibitors. The selection of benchmark inhibitors is crucial; they should ideally include compounds targeting the same kinase or kinase family as the new derivative, as well as inhibitors of other major kinase families to assess selectivity.
For this guide, we will focus on the following kinases and inhibitors:
-
Target Kinase: Aurora A Kinase
-
New Pyrimidine Derivative: Compound 13
-
Benchmark Inhibitors:
This selection allows for a direct comparison of on-target potency (against Aurora A) and provides an initial screen for off-target effects against other important kinase families (Src and EGFR).
Visualizing the Experimental Workflow
The overall workflow for this comparative study is outlined below. This systematic approach ensures that the data generated is reliable and allows for a direct and meaningful comparison between the compounds.
Caption: A streamlined workflow for the comparative kinase inhibitor assay.
Comparative Performance Data
The primary metric for quantifying the potency of a kinase inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for our new pyrimidine derivative and the benchmark inhibitors against their respective target kinases.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 13 | Aurora A | < 200 | [2][3] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [4] |
| Dasatinib | Src | ~0.5 - 5 | [5][6] |
| Dasatinib | EGFR | ~20 - 50 | [6] |
| Gefitinib | EGFR (wild-type) | ~13 - 77 | [7] |
| Gefitinib | EGFR (mutant) | ~0.003 - 0.39 | [7] |
| Osimertinib | EGFR (mutant) | ~1 - 15 | [8] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). The values presented here are for comparative purposes and are derived from the cited literature.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
To ensure the reproducibility and validity of the results, a detailed and robust experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10] This assay is suitable for high-throughput screening and provides a sensitive and reliable readout.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[10]
Materials:
-
Kinase of interest (e.g., recombinant human Aurora A)
-
Kinase-specific substrate (e.g., a peptide substrate for Aurora A)
-
Test compounds (new pyrimidine derivative and benchmark inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP Standard
-
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 10 mM.
-
Further dilute the compounds in the kinase reaction buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the diluted compound solution to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor or without kinase as a positive control (0% activity).
-
Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution at the desired concentration (often at or near the Km for the kinase) in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for different kinases.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Incubate the plate at room temperature for 40 minutes.[11]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase and luciferin for the luminescent reaction.[11]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data using the controls (0% and 100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Understanding the Broader Context: Kinase Signaling Pathways
To fully appreciate the potential impact of a new kinase inhibitor, it is essential to understand the signaling pathway in which the target kinase operates. Below are simplified diagrams of the EGFR and Src signaling pathways, both of which are critical in cancer progression and are targeted by our benchmark inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[12][13]
Caption: A simplified diagram of the EGFR signaling cascade.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation.[14] It is often activated downstream of receptor tyrosine kinases (like EGFR) and integrins, and it subsequently activates pathways such as the STAT3 and PI3K-AKT pathways.
Caption: Key downstream effectors of the Src signaling pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to benchmarking a new pyrimidine-based kinase inhibitor, Compound 13, against established drugs. The provided experimental framework, centered around the robust ADP-Glo™ assay, allows for the generation of reliable and comparable potency data. The initial findings indicate that Compound 13 is a potent inhibitor of Aurora A kinase, warranting further investigation.
The next steps in the preclinical evaluation of this compound should include:
-
Kinome-wide selectivity profiling: To assess the inhibitor's activity against a broad panel of kinases and identify potential off-target effects.
-
Cell-based assays: To confirm the compound's activity in a cellular context and evaluate its effects on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.
-
Pharmacokinetic and in vivo efficacy studies: To determine the compound's drug-like properties and its potential as a therapeutic agent in animal models.
By following a systematic and rigorous benchmarking process, researchers can effectively evaluate the potential of new pyrimidine derivatives and advance the development of next-generation kinase inhibitors.
References
-
I.R.I.S. (n.d.). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell signaling pathways induced by Src kinases. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Src signaling pathways and function. Retrieved from [Link]
-
Roskoski, R. Jr. (2004). Src protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. Retrieved from [Link]
-
Al-Obeidi, F. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of tumor cell growth inhibition on a panel of human cancer cell lines using gefitinib (EGFR kinase inhibitor), dasatinib (c-Src kinase inhibitor), and their equimolar combination. Retrieved from [Link]
-
Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. Retrieved from [Link]
-
Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. Retrieved from [Link]
-
Angi, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 517-522. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting the normal physiological (left) and oncogenic (right) events transduced by wild-type EGFR and EGFR ex20ins mutation, respectively. Retrieved from [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5869. Retrieved from [Link]
-
Nakagawa, T., et al. (2016). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Oncotarget, 7(39), 63445-63455. Retrieved from [Link]
-
Li, H., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget, 9(28), 19691-19705. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). Retrieved from [Link]
-
ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ClinPGx [clinpgx.org]
- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
A Comparative Guide to the Reproducible Synthesis of 4-(3-Nitrophenyl)pyrimidin-2-amine for Researchers
A deep dive into the synthesis of 4-(3-Nitrophenyl)pyrimidin-2-amine, this guide offers a comparative analysis of the two primary synthetic routes: the traditional chalcone-based condensation and the modern Suzuki cross-coupling reaction. Authored for researchers, scientists, and drug development professionals, this document provides detailed, field-proven protocols, discusses challenges in reproducibility, and presents supporting experimental data to enable informed decisions in the laboratory.
Introduction: The Significance and Synthetic Hurdles of this compound
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, with its distinct substitution pattern, is a valuable building block in drug discovery programs. However, its reproducible synthesis can be challenging, often plagued by issues of low yield, difficult purification, and batch-to-batch inconsistency. This guide aims to demystify the synthesis of this important molecule by providing a detailed comparison of the two most common synthetic strategies.
Method 1: The Chalcone Condensation Route
This classical approach involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine to yield the desired 2-aminopyrimidine.
Chemical Logic and Causality
The synthesis begins with the base-catalyzed condensation of 3-nitrobenzaldehyde and acetophenone to form 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (3-nitrochalcone). This reaction is a cornerstone of carbon-carbon bond formation, relying on the generation of an enolate from acetophenone which then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The subsequent dehydration of the aldol adduct is driven by the formation of a conjugated system.
The second step is the cyclocondensation of the synthesized chalcone with guanidine. Under basic conditions, guanidine acts as a binucleophile. The reaction likely proceeds through a Michael addition of a guanidine nitrogen to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular condensation and subsequent dehydration to form the stable pyrimidine ring. The choice of base and solvent is critical in this step to ensure efficient cyclization and minimize side reactions.
Experimental Protocol: Chalcone Condensation
Step 1: Synthesis of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (3-Nitrochalcone)
-
In a 250 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) and acetophenone (7.95 g, 66.2 mmol) in 100 mL of ethanol with stirring.
-
Slowly add a 10% aqueous solution of sodium hydroxide (20 mL) to the mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of crushed ice with vigorous stirring.
-
Acidify the mixture with dilute hydrochloric acid until a yellow precipitate forms.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the crude 3-nitrochalcone.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized 3-nitrochalcone (5.0 g, 19.7 mmol) and guanidine hydrochloride (2.82 g, 29.6 mmol) to 50 mL of ethanol.
-
To this suspension, add a solution of sodium hydroxide (2.36 g, 59.1 mmol) in 10 mL of water.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.[1]
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
A solid precipitate will form. Filter the solid, wash with copious amounts of water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Visualization of the Chalcone Condensation Workflow
Sources
A Head-to-Head Comparison of Pyrimidine vs. Purine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted therapeutics, particularly in oncology, protein kinase inhibitors represent a cornerstone of modern medicine. The relentless pursuit of potent and selective kinase inhibitors has led medicinal chemists to explore a vast chemical space. Among the most successful and enduring scaffolds are the purine and pyrimidine heterocycles. Their intrinsic structural resemblance to adenosine triphosphate (ATP), the natural substrate for kinases, makes them "privileged scaffolds" for designing competitive inhibitors.
This guide provides an in-depth, head-to-head comparison of pyrimidine and purine-based inhibitors, moving beyond a simple catalog of examples to a critical analysis of their structural nuances, mechanistic implications, and performance in preclinical and clinical settings. We will dissect the causality behind experimental choices in their evaluation and provide actionable, detailed protocols for their characterization.
The Tale of Two Rings: Fundamental Structural and Physicochemical Differences
At their core, the difference between a purine and a pyrimidine is the fusion of an imidazole ring to the pyrimidine core in the former, creating a bicyclic system versus the monocyclic nature of the latter. This fundamental structural divergence has profound implications for their properties as kinase inhibitors.
-
Purines: The larger, more electron-rich purine scaffold offers multiple points for substitution, providing a rich canvas for chemists to modulate potency, selectivity, and pharmacokinetic properties.[1] The dual-ring structure can engage in more extensive van der Waals and π-stacking interactions within the ATP-binding pocket.[2] However, this larger size can sometimes be a liability, leading to challenges in achieving selectivity against closely related kinases.
-
Pyrimidines: The smaller, monocyclic pyrimidine core is a more compact ATP mimetic.[3] This streamlined structure can be advantageous in designing highly selective inhibitors that exploit subtle differences in the ATP-binding sites of various kinases.[4] The pyrimidine scaffold has proven exceptionally versatile, with numerous approved drugs demonstrating its value.
The choice between a purine and a pyrimidine scaffold is therefore not arbitrary but a strategic decision in the drug design process, balancing the potential for broad, potent inhibition with the need for exquisite selectivity.
Mechanism of Action: A Shared Strategy with Divergent Execution
Both purine and pyrimidine-based inhibitors predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding site in the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that drive pathological processes like cell proliferation in cancer.
The key to their inhibitory action lies in their ability to mimic the hydrogen bonding interactions of the adenine base of ATP with the "hinge" region of the kinase. This interaction anchors the inhibitor in the active site. The specific hydrogen bond donors and acceptors on the purine or pyrimidine ring dictate the precise orientation of the inhibitor.
While the overarching mechanism is the same, the different geometries and electronic distributions of the two scaffolds mean they present different "faces" to the kinase active site. This allows for fine-tuning of interactions with other regions of the ATP pocket, such as the solvent-exposed region and the hydrophobic pocket, which is crucial for achieving selectivity.
Head-to-Head Comparison: Purine vs. Pyrimidine CDK Inhibitors
To provide a direct, data-driven comparison, we can examine novel purine and pyrimidine-based inhibitors developed against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. A study by Gray et al. (1998) provides a valuable head-to-head comparison of substituted guanines (purine analogs) and pyrimidines as inhibitors of CDK1 and CDK2.
| Inhibitor | Scaffold | Target Kinase | Ki (μM) | Cell Growth Inhibition (GI50, μM) |
| NU2058 | Purine (Guanine analog) | CDK1 | 5 ± 1 | 13 ± 7 |
| CDK2 | 12 ± 3 | |||
| NU6027 | Pyrimidine | CDK1 | 2.5 ± 0.4 | 10 ± 6 |
| CDK2 | 1.3 ± 0.2 |
Data synthesized from a study on novel CDK inhibitors.[5]
In this direct comparison, the pyrimidine-based inhibitor NU6027 demonstrated superior biochemical potency against both CDK1 and CDK2 compared to its purine-based counterpart, NU2058.[5] This enhanced potency translated to slightly better cellular growth inhibition.[5] X-ray crystallography revealed that both compounds form a triplet of hydrogen bonds with the kinase hinge region, but the distinct scaffold geometries likely influence other subtle interactions that contribute to the observed differences in potency.[5]
Indirect Comparative Analysis: A Look at BTK and EGFR Inhibitors
Direct head-to-head comparisons in the literature are rare. However, we can perform an indirect analysis by comparing well-characterized inhibitors for other important kinase targets.
Bruton's Tyrosine Kinase (BTK) Inhibitors:
-
Ibrutinib (Pyrimidine-based): The first-in-class BTK inhibitor, ibrutinib, is based on a pyrimidine scaffold. It forms a covalent bond with Cys481 in the BTK active site, leading to irreversible inhibition. While highly effective, ibrutinib has off-target activity against other kinases like EGFR and TEC, which can lead to side effects.[6][7]
-
Acalabrutinib (Pyrimidine-based): A second-generation irreversible BTK inhibitor, acalabrutinib, also features a pyrimidine core but was designed for greater selectivity. It has significantly less off-target activity against EGFR and TEC compared to ibrutinib, resulting in an improved safety profile.[8]
-
Purine-based BTK inhibitors: While several purine-based scaffolds have been explored preclinically for BTK inhibition, none have yet reached the same level of clinical success as the pyrimidine-based inhibitors. This highlights the current dominance of the pyrimidine scaffold in this particular target space.
Epidermal Growth Factor Receptor (EGFR) Inhibitors:
-
Gefitinib and Erlotinib (Quinazoline-based): These first-generation EGFR inhibitors are based on a quinazoline scaffold, which is a fusion of a benzene ring and a pyrimidine ring. They are reversible ATP-competitive inhibitors.[9]
-
Osimertinib (Pyrimidine-based): A third-generation, irreversible EGFR inhibitor with a pyrimidine core, osimertinib is highly effective against mutant forms of EGFR, including the T790M resistance mutation.[1]
-
Purine-based EGFR inhibitors: Similar to BTK, the clinical landscape of EGFR inhibitors is dominated by pyrimidine and quinazoline scaffolds. While purine-based compounds have been investigated, they have not yet emerged as leading clinical candidates.[9]
This analysis suggests that while both scaffolds are viable starting points, the pyrimidine core has, to date, yielded more clinically successful inhibitors for these specific, highly competitive kinase targets.
Experimental Protocols for Inhibitor Characterization
The objective comparison of inhibitors relies on robust and reproducible experimental data. Below are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.
Biochemical Potency: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive measure of kinase activity and inhibition.
Rationale: This assay is universal for any ADP-producing enzyme and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays. The two-step process separates the kinase reaction from the detection step, minimizing signal variability.
Step-by-Step Protocol:
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and its specific substrate in 1x kinase reaction buffer).
-
Add 2.5 µL of the inhibitor solution at various concentrations (typically a 10-point serial dilution) or vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Potency: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Rationale: This assay is a well-established method to determine the cytotoxic or cytostatic effects of a compound on cancer cells. It provides a measure of the compound's potency in a more physiologically relevant cellular context.
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest and count cancer cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified kinase signaling pathway and the experimental workflow for inhibitor evaluation.
Caption: A typical experimental workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion and Future Perspectives
Both pyrimidine and purine scaffolds have firmly established their roles as foundational structures in the design of potent and clinically effective kinase inhibitors. While the pyrimidine core currently dominates several key target classes, including BTK and EGFR, the purine scaffold continues to be a valuable platform, as demonstrated by the development of novel CDK inhibitors.
The choice of scaffold is a critical, data-driven decision in the drug discovery process. It is not a matter of inherent superiority of one over the other, but rather which scaffold provides the optimal geometry and physicochemical properties to achieve the desired potency, selectivity, and drug-like properties for a specific kinase target.
As our understanding of the human kinome deepens and structural biology techniques become more powerful, we can expect the rational design of both purine and pyrimidine-based inhibitors to become even more sophisticated. The future of kinase inhibitor design will likely involve a continued exploration of these privileged scaffolds, often in combination with novel chemical moieties that can exploit unique features of the kinase active site to achieve next-generation levels of selectivity and efficacy.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Estuparu, C., & Widmer, N. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Schultz, P. G. (1998). Exploiting chemical libraries for drug discovery through parallel synthesis. Science, 281(5376), 533-538.
- Kalra, S., & Kumar, A. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
- Curti, R., Di Maira, G., Bonardi, A., & Rossi, D. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166-7195.
- Kumar, A., & Singh, R. (2025).
- Sigel, H., & Song, B. (1996). Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. Journal of the American Chemical Society, 118(33), 7855-7863.
- Tice, C. M. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296.
- Lin, S., Wang, J., Liu, Y., He, H., Wang, Y., & Liu, H. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry, 65(21), 14358-14373.
- Zhang, D., Li, S., & Zhang, Y. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 728879.
- Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., Bast, R. C., Jr., Gansler, T. S., Holland, J. F., & Frei, E., III (Eds.). (2003). Holland-Frei Cancer Medicine (6th ed.). BC Decker.
- Zeevi, A., Yao, G. Z., Venkataramanan, R., Duquesnoy, R. J., Todo, S., Fung, J. J., & Starzl, T. E. (1993). Comparative in vitro studies on the immunosuppressive effects of purine and pyrimidine synthesis inhibitors.
- Kalra, S., & Kumar, A. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
- Estuparu, C., & Widmer, N. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942.
- Asif, M. (2021).
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.
- Di Paolo, J. A. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(7), 1083.
- Giam, M., & He, Y. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Kumar, A., & Singh, R. (2025).
- Zeevi, A., Yao, G. Z., Venkataramanan, R., Duquesnoy, R. J., Todo, S., Fung, J. J., & Starzl, T. E. (1993). Comparative in vitro studies on the immunosuppressive effects of purine and pyrimidine synthesis inhibitors.
- Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341.
-
Med School Made Easy. (2015, October 24). Purines vs. Pyrimidines [Video]. YouTube. [Link]
- Rodwell, V. W., Bender, D. A., Botham, K. M., Kennelly, P. J., & Weil, P. A. (Eds.). (2018). Harper's Illustrated Biochemistry (31st ed.).
- Jurecka, P., Sponer, J., Cerny, J., & Hobza, P. (2006). Benchmark database of binding energies of the interacting nucleic acid bases and its use for the validation of the DFT-D, PM6-DH2, and other semiempirical quantum chemical methods. Physical Chemistry Chemical Physics, 8(17), 1985-1993.
Sources
- 1. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 2. carnabio.com [carnabio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of 4-(3-Nitrophenyl)pyrimidin-2-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of 4-(3-Nitrophenyl)pyrimidin-2-amine (CAS No. 240136-69-0), a chemical compound utilized in various research and drug development applications. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide a comprehensive, step-by-step approach to the disposal of this compound and associated waste materials.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Irritant: Causes skin, eye, and respiratory system irritation.[1]
-
Toxicity: While specific data is unavailable for this compound, related aromatic amines and nitro compounds are known to have toxic properties.
-
Environmental Hazard: The environmental fate and effects of this compound have not been fully elucidated. Therefore, it must be handled in a manner that prevents its release into the environment.
A summary of the anticipated hazard classifications is provided in the table below.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory irritation) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment. The following PPE is mandatory to minimize exposure risk.
| PPE Component | Standard/Specification | Rationale |
| Gloves | Chemically resistant (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles.[1] |
| Lab Coat | Impermeable, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[1] |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid the generation of dust.
-
Wash hands thoroughly after handling.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wear appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the incident to the laboratory supervisor.
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate the immediate area and alert all personnel.
-
If the substance is volatile or creates dust, evacuate the entire laboratory and close the doors.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services immediately.
-
Provide details of the spilled substance and the location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
Disposal Procedures
All waste containing this compound must be treated as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and any contaminated materials.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Sources
Comprehensive Safety and Handling Guide for 4-(3-Nitrophenyl)pyrimidin-2-amine
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of 4-(3-Nitrophenyl)pyrimidin-2-amine, ensuring the well-being of laboratory personnel and the integrity of research. This compound, while not extensively characterized in publicly available safety literature, belongs to two chemical classes—aromatic nitro compounds and aromatic amines—which are associated with significant health and safety risks. Therefore, a cautious and thorough approach to handling is paramount.
Hazard Analysis and Risk Assessment
Aromatic Nitro Compounds: This class of chemicals can be thermally unstable and may decompose explosively under heat and confinement.[2][3] They can react violently with strong oxidizing agents, bases, and reducing agents, posing fire and explosion hazards.[3] Upon combustion, toxic fumes, including nitrogen oxides, are produced.[3] Many nitroaromatic compounds are also recognized as toxic and mutagenic.[4][5]
Aromatic Amines: Aromatic amines are a class of compounds known for their potential toxicity. Aniline, a simple aromatic amine, is known to permeate through protective gloves, highlighting the importance of selecting appropriate glove materials.[6]
Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. This should include an evaluation of the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation or dust formation.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | An inner nitrile glove with an outer, more robust glove (e.g., neoprene or butyl rubber) is recommended. This provides protection against permeation by aromatic amines and potential mechanical damage. |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[1][7] |
| Body | Flame-resistant laboratory coat | A lab coat made of a flame-resistant material like Nomex is crucial due to the potential fire and explosion hazard associated with nitro compounds. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization. For weighing and transferring solids, a half-mask respirator with P100 (particulate) cartridges should be used at a minimum. |
| Feet | Closed-toe, chemical-resistant shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[8]
-
Store in a well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Handling and Use
All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above and the workflow diagram below.
-
Weighing and Transfer:
-
Use a dedicated, clean spatula and weighing vessel.
-
To minimize dust generation, gently handle the solid. Avoid scooping or pouring actions that could create airborne particles.
-
If transferring to a reaction vessel, do so slowly and carefully.
-
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling:
-
Thoroughly clean all equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood.
-
Properly doff and dispose of PPE.
-
Wash hands and forearms thoroughly with soap and water.
-
Spill Response
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated waste container.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for hazardous material spills.
-
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal should be carried out through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflows
To further clarify the safety procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: PPE Donning and Doffing Sequence.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. icheme.org [icheme.org]
- 3. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hsa.ie [hsa.ie]
- 8. 240136-69-0 CAS MSDS (2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
